Product packaging for Diisopropyl phosphonate(Cat. No.:CAS No. 1809-20-7)

Diisopropyl phosphonate

Cat. No.: B126414
CAS No.: 1809-20-7
M. Wt: 165.15 g/mol
InChI Key: BJLZAAWLLPMZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diisopropyl phosphonate, also known as this compound, is a useful research compound. Its molecular formula is C6H14O3P+ and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82344. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphorous Acids - Phosphites - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3P+ B126414 Diisopropyl phosphonate CAS No. 1809-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxo-di(propan-2-yloxy)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3P/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLZAAWLLPMZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[P+](=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061988
Record name Diisopropylphosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809-20-7
Record name O,O-Diisopropyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopropyl phosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, bis(1-methylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisopropylphosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOPROPYL PHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676G4RQ6ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical and chemical properties of Diisopropyl phosphonate?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diisopropyl Phosphonate: Physical and Chemical Properties

This compound (CAS No. 1809-20-7) is an organophosphorus compound that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Its utility stems from a unique combination of physical and chemical characteristics that allow for its participation in a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and logical relationship diagrams to support researchers, scientists, and drug development professionals.

Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1][3][4] It is soluble in water, a property that simplifies reaction work-ups and certain formulation processes.[2][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₅O₃P[1][3][5]
Molecular Weight 166.16 g/mol [3][5]
Appearance Clear, colorless to yellow liquid[1][3][4]
Boiling Point 195.513 °C[3]
Density 0.997 g/cm³[3]
Flash Point 90.254 °C[3]
Purity ≥98% - ≥99%[1][3][4][5]
Solubility Soluble in water[2][3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its structure, which includes a reactive P-H bond and two isopropyl ester groups.[1] It is stable under normal conditions but is sensitive to moisture.[6]

Table 2: Chemical and Safety Information for this compound

PropertyDescriptionSource(s)
Synonyms Diisopropyl hydrogen phosphite, Phosphorous Acid Diisopropyl Ester[5][6]
Stability Stable under normal conditions; moisture sensitive.[6]
Reactivity The P-H bond is nucleophilic and adds to unsaturated systems.[7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid chlorides.[6]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of phosphorus.[6]

This compound is a key reactant in the Pudovik reaction, which involves the base-promoted nucleophilic addition of the P-H bond to unsaturated systems like aldehydes, imines, and alkenes.[7] This reaction is instrumental in the synthesis of α-hydroxyphosphonates, which are known for their bioactive properties.[7]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the esterification of phosphorus trichloride with isopropyl alcohol.[1]

Protocol:

  • To a solution of isopropyl alcohol in a suitable solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0-10 °C), phosphorus trichloride is added dropwise.

  • The reaction mixture is stirred for a specified period to allow for complete reaction.

  • Careful hydrolysis is then carried out to yield this compound.

  • The product is purified, typically by distillation under reduced pressure, to achieve high purity (≥99%).[1]

Pudovik Reaction for the Synthesis of α-Hydroxyphosphonates

The following is a general protocol for the Pudovik reaction using this compound and an aldehyde.

Protocol:

  • This compound and an aldehyde (e.g., trans-cinnamaldehyde) are mixed.[7]

  • A base, such as triethylamine, is added to the mixture.[7]

  • The reaction mixture is heated with continuous stirring for a set duration (e.g., 10 hours at 75 °C).[7]

  • Upon cooling, the solid product precipitates and is collected by filtration.

  • The crude product can be further purified by recrystallization.

Characterization Techniques

The identity and purity of this compound and its derivatives are typically confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to elucidate the structure of the molecule. For example, in the characterization of a derivative, the ³¹P{¹H} NMR spectrum shows a sharp singlet, and the ¹H NMR provides information about the protons and their coupling to the phosphorus atom.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7]

Visualizations

Diisopropyl_Phosphonate_Properties_and_Applications cluster_properties Properties cluster_applications Applications DP This compound (CAS: 1809-20-7) Physical_Props Physical Properties - Colorless Liquid - Water Soluble - Boiling Point: 195.5 °C DP->Physical_Props exhibits Chemical_Props Chemical Properties - Moisture Sensitive - Nucleophilic P-H bond - Stable under normal conditions DP->Chemical_Props exhibits Flame_Retardant Flame Retardants DP->Flame_Retardant used as Pesticide Pesticides DP->Pesticide used in Organic_Synth Organic Synthesis Reagent Chemical_Props->Organic_Synth enables Pharma Pharmaceutical Intermediate Organic_Synth->Pharma leads to

Caption: Logical relationship of this compound's properties and applications.

Synthesis_Workflow Start Start: Reactants Reactants Phosphorus Trichloride (PCl₃) + Isopropyl Alcohol Start->Reactants Reaction Esterification Reaction (Controlled Temperature) Reactants->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Purification Purification (Distillation) Hydrolysis->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Pudovik_Reaction DP This compound Product α-Hydroxyphosphonate DP->Product + Base, Heat Aldehyde Aldehyde (R-CHO) Aldehyde->Product + Base, Heat Base Base (e.g., Triethylamine)

Caption: Simplified diagram of the Pudovik reaction.

References

An In-depth Technical Guide to Diisopropyl Phosphonate (CAS No. 1809-20-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to a Versatile Organophosphorus Compound

Diisopropyl phosphonate, identified by the CAS number 1809-20-7, is a versatile organophosphorus compound that serves as a critical intermediate and building block in a wide array of chemical syntheses. Its unique structural features and reactivity make it a valuable tool for researchers and scientists, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, key applications in organic reactions, and its role in the development of therapeutic agents. Detailed experimental protocols and visualizations of key chemical processes are included to facilitate its practical application in a laboratory setting.

Core Chemical and Physical Properties

This compound is a colorless liquid characterized by its solubility in water and immiscibility with many organic solvents such as ethanol, ether, and chloroform. Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1809-20-7
Molecular Formula C₆H₁₅O₃P
Molecular Weight 166.16 g/mol
Appearance Colorless to yellow liquid
Boiling Point 169-170 °C
Density 0.997 g/cm³
Flash Point 112 °C
Purity Typically ≥98%
Storage Temperature Room Temperature

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques.

Spectroscopic DataKey FeaturesReference(s)
¹H NMR (CDCl₃) δ 6.80 (d, J = 687.7 Hz, 1H), 4.70 (m, 2H), 1.33 (dd, J = 5.8, 3.5 Hz, 12H)
³¹P NMR (CDCl₃) δ 4.63
IR Spectrum Key absorptions indicative of P=O and P-O-C bonds.
Mass Spectrometry (EI) Molecular ion peak and characteristic fragmentation pattern.

Synthesis of this compound

The most common method for synthesizing this compound involves the reaction of phosphorus trichloride with isopropanol. This process is valued for its efficiency and the high purity of the resulting product, often exceeding 99%.

Experimental Protocol: Synthesis from Phosphorus Trichloride and Isopropanol

This protocol is a modification of the Arbusov rearrangement.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Isopropyl alcohol (Isopropanol)

  • Dichloromethane (DCM)

  • Argon gas

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a gas outlet, dissolve isopropyl alcohol (3 equivalents) in dichloromethane.

  • Cool the solution to 0-10 °C in an ice bath.

  • Slowly add a solution of phosphorus trichloride (1 equivalent) in dichloromethane to the cooled isopropyl alcohol solution over 1 hour.

  • Continuously purge the reaction mixture with a stream of argon gas to remove the liberated hydrogen chloride (HCl).

  • After the addition is complete, allow the reaction mixture to stir for 16 hours at room temperature.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Dry the resulting crude product under high vacuum to yield this compound as a colorless liquid.

Diagram of the Synthesis Workflow

G PCl3 Phosphorus Trichloride Reaction Reaction in DCM (0-10 °C) PCl3->Reaction Isopropanol Isopropyl Alcohol Isopropanol->Reaction Stirring Stirring (16h) at Room Temp. Reaction->Stirring Concentration Concentration (Reduced Pressure) Stirring->Concentration Drying Drying (High Vacuum) Concentration->Drying Product This compound Drying->Product

Caption: General workflow for the synthesis of this compound.

Key Reactions in Organic Synthesis

This compound is a key reagent in several important organic reactions, enabling the formation of carbon-phosphorus bonds, which are crucial for the synthesis of various bioactive molecules.

The Pudovik Reaction

The Pudovik reaction involves the base-promoted addition of the P-H bond of this compound across a carbon-heteroatom double bond, most commonly a carbonyl group (C=O) or an imine (C=N), to form α-hydroxyphosphonates or α-aminophosphonates, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals.

Experimental Protocol: Synthesis of Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate

Materials:

  • This compound

  • trans-Cinnamaldehyde

  • Triethylamine

  • Toluene

Procedure:

  • Mix this compound (10 mmol) and trans-cinnamaldehyde (10 mmol) in a reaction vessel.

  • Add triethylamine (22 mmol) to the mixture.

  • Heat the mixture to 75 °C with continuous stirring for 10 hours.

  • Cool the solution to room temperature, which should induce the precipitation of a solid.

  • Collect the solid by filtration.

  • Wash the collected solid with ice-cold toluene (5 mL).

  • Dry the product in vacuo to afford diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate.

Diagram of the Pudovik Reaction Mechanism

G cluster_0 Pudovik Reaction Diisopropyl\nPhosphonate Diisopropyl Phosphonate Phosphite\nAnion Phosphite Anion Diisopropyl\nPhosphonate->Phosphite\nAnion Base Intermediate Intermediate Phosphite\nAnion->Intermediate + Aldehyde/Imine α-Hydroxyphosphonate/\nα-Aminophosphonate α-Hydroxyphosphonate/ α-Aminophosphonate Intermediate->α-Hydroxyphosphonate/\nα-Aminophosphonate Protonation G cluster_1 Horner-Wadsworth-Emmons Reaction Phosphonate Phosphonate Phosphonate\nCarbanion Phosphonate Carbanion Phosphonate->Phosphonate\nCarbanion Base Oxaphosphetane\nIntermediate Oxaphosphetane Intermediate Phosphonate\nCarbanion->Oxaphosphetane\nIntermediate + Aldehyde/Ketone Alkene + Phosphate Ester Alkene + Phosphate Ester Oxaphosphetane\nIntermediate->Alkene + Phosphate Ester Elimination G Tenofovir Tenofovir Prodrug Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir->Tenofovir_DP Cellular Phosphorylation RT HIV Reverse Transcriptase Tenofovir_DP->RT Competitive Inhibition Viral_DNA Viral DNA Synthesis RT->Viral_DNA Chain_Termination Chain Termination RT->Chain_Termination Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription G Bisphosphonate Nitrogen-containing Bisphosphonate Osteoclast Osteoclast Bisphosphonate->Osteoclast Uptake FPPS Farnesyl Pyrophosphate Synthase Bisphosphonate->FPPS Inhibition Mevalonate_Pathway Mevalonate Pathway Small_GTPases Small GTPases (Ras, Rho, Rab) FPPS->Small_GTPases Isoprenoid Biosynthesis Apoptosis Osteoclast Apoptosis FPPS->Apoptosis leads to Osteoclast_Function Osteoclast Function & Survival Small_GTPases->Osteoclast_Function

An In-depth Guide to the Molecular Characteristics of Diisopropyl Phosphonate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the molecular weight and chemical formula for diisopropyl phosphonate and its closely related derivative, diisopropyl methylphosphonate. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for these compounds. It is important to distinguish between these two molecules, as their nomenclature is similar, yet their chemical properties differ.

This compound

This compound, also known as diisopropyl phosphite, is an organophosphorus compound.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

ParameterValueCitations
Molecular FormulaC₆H₁₅O₃P[1][2][3]
Molecular Weight166.16 g/mol [1][3][4]
(Alternate Reported)166.157 g/mol [2]

Molecular Structure Diagram

The following diagram illustrates the connectivity of the atoms within the this compound molecule.

Diisopropyl_Phosphonate cluster_isopropyl1 Isopropyl Group 1 cluster_isopropyl2 Isopropyl Group 2 P P O1 O P->O1 double bond O2 O P->O2 O3 O P->O3 H H P->H C1_1 C O2->C1_1 C2_1 C O3->C2_1 C1_2 CH₃ C1_1->C1_2 C1_3 CH₃ C1_1->C1_3 H1 H C1_1->H1 C2_2 CH₃ C2_1->C2_2 C2_3 CH₃ C2_1->C2_3 H2 H C2_1->H2

Diagram of this compound Structure

Diisopropyl Methylphosphonate

Diisopropyl methylphosphonate (DIMP) is another organophosphorus compound, distinguished by the presence of a methyl group attached to the phosphorus atom.

Quantitative Molecular Data

The key molecular data for diisopropyl methylphosphonate is presented below.

ParameterValueCitations
Molecular FormulaC₇H₁₇O₃P[5][6][7]
Molecular Weight180.18 g/mol [7]
(Alternate Reported)180.1818 g/mol [5]
(Alternate Reported)180.184 g/mol [6]

Molecular Structure Diagram

The following diagram shows the atomic arrangement in diisopropyl methylphosphonate.

Diisopropyl_Methylphosphonate cluster_isopropyl1 Isopropyl Group 1 cluster_isopropyl2 Isopropyl Group 2 P P O1 O P->O1 double bond O2 O P->O2 O3 O P->O3 C_Me CH₃ P->C_Me C1_1 C O2->C1_1 C2_1 C O3->C2_1 C1_2 CH₃ C1_1->C1_2 C1_3 CH₃ C1_1->C1_3 H1 H C1_1->H1 C2_2 CH₃ C2_1->C2_2 C2_3 CH₃ C2_1->C2_3 H2 H C2_1->H2

Diagram of Diisopropyl Methylphosphonate Structure

Note on Experimental Protocols: The provision of detailed experimental protocols, such as synthesis or analysis methods, requires a more specific scope of inquiry. The information presented here is foundational for such work. Further details on specific experimental procedures can be provided upon request for a particular application or analytical method.

References

Diisopropyl Phosphonate: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information on Diisopropyl Phosphonate (CAS No. 1809-20-7), a versatile chemical intermediate. This document consolidates data from various safety data sheets and toxicological resources to support safe handling, storage, and emergency preparedness in a research and development setting.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic stench.[1][2] It is recognized for its utility in organic synthesis.[3] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
CAS Number 1809-20-7[2]
Molecular Formula C₆H₁₅O₃P[2]
Molecular Weight 166.16 g/mol [4]
Appearance Colorless liquid[2]
Odor Stench[2]
Boiling Point 71 - 75 °C @ 8 mmHg[5]
Flash Point > 112 °C (> 233.6 °F)[5]
Specific Gravity 0.997[5]
Vapor Density 5.73[5]
Stability Stable under normal conditions. Moisture sensitive.[2]

Toxicological Data

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] The following table summarizes available acute toxicity data. It is important to note that some data pertains to the closely related compound, Diisopropyl Methylphosphonate (DIMP), and should be considered for hazard assessment.

EndpointSpeciesRouteValueReference
LD50Rat (female)Oral826 mg/kg (DIMP)[3][7]
LD50Rat (male)Oral1,125 mg/kg (DIMP)[8]
LD50MouseOral1,041 mg/kg (DIMP)[3]
LD50RabbitDermal5700 mg/kg[9]
LC50RatInhalation9600 mg/m³[9]
LC50MouseInhalation9085 mg/m³[10]
Skin IrritationRabbitDermalIrritating[6][9]
Eye IrritationRabbitOcularCauses serious eye irritation[6][9]

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for this compound are not publicly available. However, the toxicological data presented are typically generated following internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These standardized methods ensure data quality and comparability.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is determined by administering the substance to fasted animals in a stepwise procedure. The starting dose is selected based on available information. Observations of effects and mortality are made. The procedure is designed to estimate the LD50 (the dose lethal to 50% of the test animals) while minimizing the number of animals used.

Acute Dermal Irritation (Following OECD Guideline 404)

This test assesses the potential of a substance to cause irreversible or reversible inflammatory changes to the skin. A small amount of the test substance is applied to the shaved skin of a rabbit for a defined period.[11] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[11]

Acute Eye Irritation (Following OECD Guideline 405)

To determine the potential for eye irritation or damage, the test substance is applied to the eye of a rabbit. The eye is then examined for any lesions of the cornea, iris, and conjunctiva at specific time points after application.[12]

Safety Workflows and Logical Relationships

The following diagrams illustrate the recommended procedures for handling exposures and spills, based on standard safety data sheet information.

First_Aid_Exposure cluster_exposure First Aid Measures for Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air. Keep at rest. Inhalation->Move_Fresh_Air Remove_Clothing Immediately remove contaminated clothing. Skin_Contact->Remove_Clothing Wash with plenty of soap and water. Rinse_Eyes Rinse cautiously with water for several minutes. Eye_Contact->Rinse_Eyes Remove contact lenses, if present and easy to do. Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Medical_Advice Seek medical advice/attention if you feel unwell or if irritation persists. Move_Fresh_Air->Medical_Advice Remove_Clothing->Medical_Advice Rinse_Eyes->Medical_Advice Rinse_Mouth->Medical_Advice

First aid procedures for different exposure routes.

Spill_Cleanup_Procedure Start Spill Detected Ensure_Ventilation Ensure Adequate Ventilation Start->Ensure_Ventilation Remove_Ignition Remove All Sources of Ignition Ensure_Ventilation->Remove_Ignition Wear_PPE Wear Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) Remove_Ignition->Wear_PPE Contain_Spill Contain Spill with Inert Absorbent Material (e.g., sand, earth) Wear_PPE->Contain_Spill Collect_Waste Collect and place in a suitable container for disposal. Contain_Spill->Collect_Waste Clean_Area Clean the affected area with soap and water. Collect_Waste->Clean_Area Dispose Dispose of waste according to local, state, and federal regulations. Clean_Area->Dispose

Workflow for the safe cleanup of a this compound spill.

Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure and accidents.

  • Handling : Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist.[10] Wash hands thoroughly after handling.[10]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] Due to its moisture sensitivity, protect from exposure to moist air or water.[2]

Ecological Information

Information on the ecotoxicity of this compound is limited. However, data on the related compound DIMP suggests it is not readily biodegradable and can persist in soil and water.[13][14] Therefore, it is imperative to prevent its release into the environment. All waste must be disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Fire Fighting Measures

While this compound has a high flash point, it is combustible.

  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.

  • Hazardous Combustion Products : Burning may produce carbon monoxide, carbon dioxide, and oxides of phosphorus.[2]

  • Special Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.

This guide is intended to supplement, not replace, the information provided in the official Safety Data Sheet (SDS) for this compound. Always refer to the most current SDS from your supplier for complete and detailed safety information.

References

The Diverse Biological Activities of Diisopropyl Phosphonate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl phosphonate derivatives represent a versatile class of organophosphorus compounds with a broad spectrum of biological activities. Their structural similarity to phosphate esters allows them to act as mimics and inhibitors of various enzymes, leading to their investigation as potential therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antiviral, antimicrobial, and enzyme-inhibiting properties of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro[3,2-g]quinolin-3-yl)phosphonateMCF-7 (Breast)~1[1]
Diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro[3,2-g]quinolin-3-yl)phosphonateMDA-MB-231 (Breast)~1[1]
Hydroxymethylene-(phosphinyl)phosphonate (HMPP) derivative 1A549 (Lung)Not specified[2]
Hydroxymethylene-(phosphinyl)phosphonate (HMPP) derivative 2Pancreatic Cancer CellsNot specified[2]
Phosphonium vindoline derivative 9eRPMI-8226 (Leukemia)0.02[3]
Phosphonium vindoline derivative 9gA2780 (Ovarian)Not specified[3]
Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways that regulate cell growth, proliferation, and apoptosis.

1.2.1. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Some organophosphorus compounds have been shown to influence this pathway.[4][5][6][7]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K potential inhibition Inhibitor->Akt potential inhibition

PI3K/Akt signaling pathway and potential inhibition points.

1.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation and differentiation. Organophosphorus compounds have been implicated in the modulation of MAPK signaling.[1]

MAPK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription Transcription Factors ERK->Transcription activates GeneExpression Gene Expression (Proliferation, Differentiation) Transcription->GeneExpression Inhibitor This compound Derivative (Hypothetical) Inhibitor->Raf potential inhibition

MAPK signaling pathway and a potential point of inhibition.

1.2.3. Caspase Activation Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. The caspase cascade is a central component of the apoptotic machinery. Some anticancer agents exert their effects by inducing caspase-mediated apoptosis.[3][8]

Caspase_Pathway ApoptoticSignal Apoptotic Signal InitiatorCaspase Initiator Caspases (e.g., Caspase-8, -9) ApoptoticSignal->InitiatorCaspase activates ExecutionerCaspase Executioner Caspases (e.g., Caspase-3, -7) InitiatorCaspase->ExecutionerCaspase activates Substrates Cellular Substrates ExecutionerCaspase->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Derivative This compound Derivative Derivative->ApoptoticSignal induces

Simplified overview of the caspase activation pathway.

Antiviral Activity

Acyclic nucleoside phosphonates, which include this compound derivatives, are a significant class of antiviral agents. Their mechanism of action often involves the inhibition of viral DNA polymerase.

Quantitative Antiviral Activity Data

The following table presents the 50% effective concentration (EC50) values of several this compound analogs against various viruses.

Compound/DerivativeVirusEC50 (µM)Reference
Z-Phosphonate 12Human Cytomegalovirus (HCMV)2.2-2.7[9]
Z-Phosphonate 12Murine Cytomegalovirus (MCMV)0.13[9]
Z-Phosphonate 12Epstein-Barr Virus (EBV)3.1[9]
Z-Phosphonate 12Varicella-Zoster Virus (VZV)2.9[9]
Cyclic phosphonate 14Human Cytomegalovirus (HCMV)2.4-11.5[9]
Cyclic phosphonate 14Murine Cytomegalovirus (MCMV)0.4[9]
HDP-(S)-HPMPAHIV-10.007[10]
ODE-(S)-HPMPCHSV-1<0.001[10]
(S)-aspartate prodrug of FPMPCHCMV0.76[11]
Mechanism of Antiviral Action

Acyclic nucleoside phosphonates typically function as competitive inhibitors of viral DNA polymerases. After intracellular phosphorylation, they are incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[12]

Antiviral_Mechanism Derivative This compound Nucleoside Analog Phosphorylation Intracellular Phosphorylation Derivative->Phosphorylation ActiveMetabolite Active Diphosphoryl Metabolite Phosphorylation->ActiveMetabolite ViralDNAPolymerase Viral DNA Polymerase ActiveMetabolite->ViralDNAPolymerase competitively inhibits DNAChain Growing Viral DNA Chain ViralDNAPolymerase->DNAChain incorporates into Termination Chain Termination DNAChain->Termination

Mechanism of viral DNA polymerase inhibition.

Antimicrobial Activity

Certain this compound derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below lists the MIC values for some this compound derivatives against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Diethyl-1H-indol-5-yl-phosphonateBacillus subtilis25[13]
Diethyl-1H-indol-5-yl-phosphonateStaphylococcus aureus50[13]
Diethyl-1H-indol-5-yl-phosphonateEscherichia coli50[13]
Diethyl-5-chlorothiophen-2-yl-phosphonateAspergillus niger25[13]
α-Aminophosphonate derivativeE. coli K12<4 µM
α-Aminophosphonate derivativeS. aureus<4 µM

Enzyme Inhibition

The ability of this compound derivatives to inhibit various enzymes is a cornerstone of their biological activity.

Cholinesterase Inhibition

Diisopropylfluorophosphate (DFP) is a well-known irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function. This property has led to its use in neuroscience research.

Serine Protease Inhibition

Peptidyl diaryl phosphonates are recognized as potent and selective mechanism-based inhibitors of serine proteases. They act as transition-state analogs, forming a stable complex with the enzyme.

Quantitative Enzyme Inhibition Data

The following table provides a summary of the inhibitory activity of selected this compound derivatives against specific enzymes.

Compound/DerivativeEnzymeIC50 / KiReference
8-aza-7-deazapurine analogue of PMEAAdenylate Cyclase16 nM (IC50)[10]
Diisopropylfluorophosphate (DFP)AcetylcholinesteraseIrreversibleNot specified
Peptidyl diaryl phosphonatesSerine ProteasesVariesNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with diisopropyl phosphonate derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Workflow:

Plaque_Reduction_Workflow A Seed host cells in multi-well plates B Infect cells with virus in the presence of compound dilutions A->B C Incubate for adsorption B->C D Overlay with semi-solid medium containing compound dilutions C->D E Incubate until plaques form D->E F Fix and stain cells E->F G Count plaques and calculate % inhibition F->G

Workflow for the plaque reduction assay.

Protocol:

  • Cell Seeding: Plate host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of the this compound derivative. Mix each dilution with a known concentration of virus.

  • Infection: Remove the culture medium from the cells and add the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible.

  • Staining: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow A Prepare serial dilutions of the compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for turbidity (bacterial growth) C->D E Determine the MIC (lowest concentration with no growth) D->E

References

Diisopropyl Phosphonate: A Comprehensive Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl phosphonate (DIPP), a dialkyl phosphite ester, is a versatile intermediate in organic synthesis, particularly in the preparation of α-aminophosphonates and other organophosphorus compounds of pharmaceutical and agrochemical interest. Its reactivity, primarily centered around the phosphorus atom and the P-H bond, allows for a variety of chemical transformations. Understanding the stability and reactivity profile of this compound is crucial for its effective utilization in research and development, ensuring optimal reaction conditions and predicting potential degradation pathways. This guide provides an in-depth overview of the stability and reactivity of this compound, supported by available data, general experimental protocols, and logical workflow diagrams.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1809-20-7[1]
Molecular Formula C₆H₁₅O₃P[1]
Molecular Weight 166.16 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 71-72 °C @ 10 mmHgN/A
Density 1.006 g/cm³N/A
Solubility Soluble in many organic solvents[1]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of moisture.

Thermal Stability

Table 1: Thermal Decomposition Data for Diisopropyl Methylphosphonate (DIMP) in Air [2]

ParameterValue
Temperature Range 200-350 °C
Reaction Order First-order
Rate Constant (k) k(T) [s⁻¹] = 10⁷·⁴±²·⁵ • exp(-21.4±6.6 [kcal/mol]/RT)

Note: This data is for DIMP and serves as an estimate for this compound's thermal stability.

Hydrolytic Stability

The hydrolysis of phosphonate esters is significantly influenced by pH. Generally, these compounds are more stable under neutral conditions and their hydrolysis is catalyzed by both acids and bases. The rate of hydrolysis is also affected by steric hindrance of the alkyl groups; bulkier groups like isopropyl can slow down the rate of hydrolysis compared to smaller groups like ethyl.[3]

While specific hydrolysis rate constants for this compound across a range of pH values are not available in the provided search results, the general trend for dialkyl phosphonates involves nucleophilic attack at the phosphorus center.[3] Under acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more electrophilic. Under basic conditions, the hydroxide ion acts as the nucleophile.

Table 2: Relative Alkaline Hydrolysis Rates of Dialkyl Phosphinates [3]

CompoundRelative Rate ConstantTemperature (°C)
Diethyl ester26070
Diisopropyl ester41120
Di-tert-butyl ester0.08120

Note: This data is for phosphinates, which are structurally similar to phosphonates, and illustrates the effect of steric hindrance on hydrolysis rates.

Reactivity Profile

This compound's reactivity is characterized by the nucleophilicity of the phosphite form and the reactivity of the P-H bond. It participates in a variety of important synthetic transformations.

Tautomerism and Nucleophilicity

This compound exists in equilibrium between two tautomeric forms: the phosphonate form with a P=O double bond and a P-H single bond, and the phosphite form with a P-OH group. The phosphonate form is predominant; however, the phosphite tautomer, although present in small amounts, is highly nucleophilic and is responsible for much of the compound's reactivity.

Pudovik Reaction

In the presence of a base, this compound adds to aldehydes and imines in a reaction known as the Pudovik reaction to form α-hydroxyphosphonates and α-aminophosphonates, respectively.[4]

Michaelis-Arbuzov Reaction

This compound can be viewed as a precursor in Michaelis-Arbuzov-type reactions. While the classic Arbuzov reaction involves a trialkyl phosphite, the in-situ generated phosphite tautomer of this compound can react with alkyl halides, although this is less common than its use in the Pudovik reaction. A more relevant transformation is the Michaelis-Becker reaction, where the sodium salt of this compound reacts with an alkyl halide.[5]

Reactions with Oxidizing and Reducing Agents

Detailed experimental data on the reactivity of this compound with common oxidizing and reducing agents is scarce in the provided search results. However, based on general chemical principles:

  • Oxidizing Agents: Strong oxidizing agents like potassium permanganate are expected to oxidize this compound, potentially leading to cleavage of the P-C bond (if applicable in derivatives) or oxidation of the isopropyl groups, though specific reaction products are not documented.

  • Reducing Agents: Strong reducing agents like sodium borohydride are generally not expected to reduce the phosphonate group under standard conditions. The P=O bond is quite stable.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from 25 °C to 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition and the temperature of maximum mass loss rate can be determined from the resulting TGA curve and its derivative.

Protocol 2: Hydrolytic Stability Study by HPLC

Objective: To assess the hydrolytic stability of this compound at different pH values.

Methodology:

  • Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Add a known amount of the this compound stock solution to each buffer solution to achieve a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.

  • Quench the hydrolysis reaction if necessary (e.g., by neutralization or dilution with a cold mobile phase).

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and the formation of any degradation products.[6]

  • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the rate constants.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_products Products PCl3 Phosphorus Trichloride DIPP This compound PCl3->DIPP 3 equivalents Isopropanol Isopropanol Isopropanol Isopropanol->DIPP HCl HCl DIPP->HCl

Caption: Synthesis of this compound from Phosphorus Trichloride and Isopropanol.

Pudovik Reaction Workflow

G start Start reactants Mix this compound and Aldehyde/Imine start->reactants add_base Add Base (e.g., NaH, Et3N) reactants->add_base reaction Reaction at controlled temperature add_base->reaction workup Aqueous Workup reaction->workup product Isolate α-Hydroxyphosphonate or α-Aminophosphonate workup->product end End product->end

Caption: General workflow for the Pudovik reaction using this compound.

Logical Relationship of Stability Factors

G Stability This compound Stability Temperature Temperature Stability->Temperature pH pH Stability->pH Moisture Moisture Stability->Moisture Degradation Degradation Temperature->Degradation Increases rate pH->Degradation Acid/Base catalysis Moisture->Degradation Enables hydrolysis

Caption: Factors influencing the stability of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile dominated by its phosphite tautomer and the P-H bond. Its stability is a key consideration in its storage and use, with thermal and hydrolytic degradation being the primary pathways of decomposition. While specific quantitative data for this compound is limited, understanding the general principles of phosphonate stability and reactivity, as outlined in this guide, can aid researchers and drug development professionals in its effective application. Further detailed kinetic studies on this compound under various conditions are warranted to provide a more complete quantitative picture of its stability profile.

References

The Synthesis of Diisopropyl Phosphonate: A Technical Guide to its Discovery and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl phosphonate is a pivotal intermediate in organophosphorus chemistry, with significant applications in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the discovery and historical development of its synthesis. We will delve into the core synthetic methodologies, including the foundational Michaelis-Arbuzov and Pudovik reactions, as well as the prevalent industrial synthesis from phosphorus trichloride and isopropanol. This document presents a comparative analysis of these methods through clearly structured tables of quantitative data, detailed experimental protocols, and visual representations of reaction workflows to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

A Historical Overview of Phosphonate Synthesis

The journey to the efficient synthesis of this compound is built upon fundamental discoveries in organophosphorus chemistry. The ability to form a stable phosphorus-carbon bond is central to the synthesis of phosphonates.

A significant breakthrough came in 1898 when August Michaelis discovered a reaction that formed a P-C bond, which was later extensively explored by Aleksandr Arbuzov in 1905. This reaction, now known as the Michaelis-Arbuzov reaction , has become a cornerstone of phosphonate synthesis[1]. It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate. A modification of this reaction, described by Ford-Moore and Perry in 1951, detailed the synthesis of diisopropyl methylphosphonate, a closely related compound, highlighting the utility of this method for creating dialkyl phosphonates[2][3].

The 1950s saw the development of another crucial method by Pudovik, aptly named the Pudovik reaction . This reaction involves the addition of a dialkyl phosphite to an unsaturated compound, such as an aldehyde, ketone, or imine, in the presence of a base catalyst, to form α-hydroxy or α-amino phosphonates[4].

In parallel with these named reactions, a more direct and industrially scalable method for producing dialkyl phosphonates emerged. This process, often referred to as the McCombie process , involves the direct reaction of phosphorus trichloride with an alcohol[5]. This method is widely used for the large-scale production of this compound due to its efficiency and cost-effectiveness.

Historically, diisopropyl methylphosphonate, a derivative of this compound, was identified as a by-product in the manufacturing of the nerve agent Sarin during the 1950s[6][7][8]. This historical context underscores the importance of understanding the synthesis and properties of these organophosphorus compounds.

Core Synthetic Methodologies

The synthesis of this compound is primarily achieved through two major routes: a variation of the Michaelis-Arbuzov reaction and the direct reaction of phosphorus trichloride with isopropanol. While the Pudovik reaction is fundamental in phosphonate chemistry, it is more commonly employed for the synthesis of functionalized phosphonates rather than the direct synthesis of this compound itself.

Synthesis from Phosphorus Trichloride and Isopropanol

This is the most common industrial method for producing this compound. The reaction involves the esterification of phosphorus trichloride with isopropyl alcohol[2][9]. The overall reaction proceeds as follows:

PCl₃ + 3 (CH₃)₂CHOH → [(CH₃)₂CHO]₂P(O)H + (CH₃)₂CHCl + 2 HCl

This method is valued for its high yield and purity, often exceeding 95% and 92% respectively[5].

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction provides a versatile method for the synthesis of phosphonates. For this compound, this would typically involve the reaction of triisopropyl phosphite with an appropriate alkyl halide. However, a more direct application is in the synthesis of derivatives like diisopropyl methylphosphonate, as demonstrated by Ford-Moore and Perry[3]. The general mechanism involves the nucleophilic attack of the phosphite on the alkyl halide, followed by the dealkylation of the resulting phosphonium salt.

Quantitative Data on Synthesis Methods

The efficiency of different synthetic routes for this compound and related compounds can be compared based on their reported yields and purities. The following table summarizes available quantitative data.

Synthesis MethodReactantsProductYield (%)Purity (%)Reference
Phosphorus Trichloride & Isopropanol PCl₃, IsopropanolThis compound95-9892-95[5]
Michaelis-Arbuzov (modified) Triisopropyl phosphite, Methyl iodideDiisopropyl methylphosphonate85-90Not Specified[3]
Pudovik Reaction (example) This compound, Trans-cinnamaldehydeDiisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate55Analytically Pure[4]
Microwave-assisted Michaelis-Arbuzov Triisopropyl phosphite, 1,2-dichloroethaneDiisopropyl 2-chloroethylphosphonate83>90[10]

Detailed Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods discussed.

Protocol 1: Synthesis of this compound from Phosphorus Trichloride and Isopropanol

This protocol is based on the common industrial method.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Isopropyl alcohol ((CH₃)₂CHOH)

Procedure:

  • In a continuous reactor, simultaneously charge phosphorus trichloride and isopropyl alcohol in a molar ratio of 1:3.

  • The reaction is exothermic and generates hydrogen chloride gas, which should be safely removed, for instance, by applying a vacuum.

  • The crude this compound is then purified, which may involve a deacidification step, for example, by heating in a falling film evaporator.

  • The final product is cooled to below 40°C.

(Note: This is a generalized industrial-scale procedure. Laboratory-scale synthesis would require appropriate glassware, temperature control, and safety precautions for handling corrosive reagents and byproducts.)

Protocol 2: Synthesis of Diisopropyl Methylphosphonate via a Modified Michaelis-Arbuzov Reaction

This protocol is adapted from the method of Ford-Moore and Perry for the synthesis of a closely related phosphonate[3].

Materials:

  • Triisopropyl phosphite

  • Methyl iodide

  • Porous plate

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a dropping funnel, add methyl iodide and a few pieces of porous plate.

  • Charge the dropping funnel with triisopropyl phosphite.

  • Introduce a small amount of the triisopropyl phosphite to the methyl iodide and gently heat the mixture until an exothermic reaction begins.

  • Remove the heat source and add the remaining triisopropyl phosphite at a rate that maintains a brisk boil.

  • After the addition is complete, heat the mixture at reflux for 1 hour.

  • Replace the reflux condenser with a distillation apparatus and distill off the isopropyl iodide byproduct.

  • The remaining residue is then fractionally distilled under reduced pressure to yield the pure diisopropyl methylphosphonate.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the described synthesis methods.

G cluster_0 Synthesis from PCl3 and Isopropanol start Start reactants Charge PCl3 and Isopropanol (1:3 molar ratio) into reactor start->reactants reaction Exothermic reaction with HCl gas evolution reactants->reaction removal Remove HCl gas (e.g., under vacuum) reaction->removal purification Purify crude product (e.g., deacidification) removal->purification cooling Cool final product purification->cooling end This compound cooling->end

Caption: Workflow for the industrial synthesis of this compound.

G cluster_1 Modified Michaelis-Arbuzov Synthesis of Diisopropyl Methylphosphonate start_ma Start reactants_ma Combine Methyl Iodide and a small amount of Triisopropyl Phosphite start_ma->reactants_ma initiation_ma Heat to initiate exothermic reaction reactants_ma->initiation_ma addition_ma Add remaining Triisopropyl Phosphite initiation_ma->addition_ma reflux_ma Reflux for 1 hour addition_ma->reflux_ma distillation1_ma Distill off Isopropyl Iodide reflux_ma->distillation1_ma distillation2_ma Fractionally distill residue under vacuum distillation1_ma->distillation2_ma end_ma Diisopropyl Methylphosphonate distillation2_ma->end_ma

Caption: Workflow for the synthesis of Diisopropyl Methylphosphonate.

Conclusion

The synthesis of this compound has evolved from fundamental discoveries in organophosphorus chemistry to highly efficient industrial processes. The Michaelis-Arbuzov and Pudovik reactions laid the groundwork for the formation of phosphorus-carbon bonds, which are central to phosphonate chemistry. For large-scale production, the direct reaction of phosphorus trichloride with isopropanol remains the most economically viable method, delivering high yields and purity. This guide has provided a comprehensive overview of the historical context, comparative quantitative data, and detailed experimental protocols for the core synthesis of this compound, offering a valuable resource for professionals in the fields of chemical research and drug development. The provided workflows offer a clear visual representation of these key synthetic routes, further aiding in the understanding and implementation of these important chemical transformations.

References

Diisopropyl Phosphonate: A Technical Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of diisopropyl phosphonate's solubility in common organic solvents. This compound is a versatile organophosphorus compound with applications in organic synthesis and as a precursor to various valuable chemicals. A thorough understanding of its solubility is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Core Focus: Solubility Profile

A review of available literature indicates a notable lack of precise, quantitative data on the solubility of this compound in common organic solvents. The existing information is primarily qualitative and, in some instances, contradictory. This guide summarizes the available qualitative data to provide a foundational understanding of this compound's solubility characteristics.

Qualitative Solubility of this compound
Organic SolventReported SolubilitySource(s)Notes
EthanolSoluble / Not Miscible[1],[2]Contradictory information exists. One source claims it is soluble, while another states it is not miscible.
ChloroformSparingly Soluble / Soluble / Not Miscible[3],[4],[2]Information is conflicting. It is described as sparingly soluble, soluble, and not miscible in different sources.
MethanolSparingly Soluble[3]Described as sparingly soluble.
EtherNot Miscible[2]One source indicates it is not miscible with ether.

Note to Researchers: The conflicting reports on the solubility of this compound underscore the need for further experimental investigation to establish reliable, quantitative solubility data. The information presented here should be used as a preliminary guide and validated experimentally for any specific application.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, the following are detailed methodologies that can be adapted for this purpose.

Protocol 1: General Gravimetric Method for Solubility Determination

This protocol outlines a standard procedure for determining the solubility of a compound in a given solvent at a specific temperature.

  • Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the constant temperature for a prolonged period (e.g., 12-24 hours) to allow the undissolved solute to settle.

  • Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended particles.

  • Solvent Evaporation: The collected sample is transferred to a pre-weighed vial, and the solvent is removed under reduced pressure or by gentle heating.

  • Quantification: The vial containing the non-volatile solute is weighed again. The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

  • Calculation: The solubility is then calculated and can be expressed in various units, such as g/100 mL or mol/L.

Protocol 2: Analytical Method for Phosphonate Quantification

For more precise measurements, especially at low solubilities, a quantitative analytical method can be employed to determine the concentration of this compound in the saturated solution. This method is adapted from a procedure for determining phosphonate concentrations in aqueous solutions and may require modification for organic solvents.

  • Sample Preparation: A saturated solution is prepared and filtered as described in Protocol 1. A precise volume of the clear supernatant is then diluted with a suitable solvent to a concentration within the working range of the analytical instrument.

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., a refractive index detector or, after derivatization, a UV-Vis detector) is a common technique for quantifying non-volatile organic compounds. Gas Chromatography (GC) could also be used if the compound is sufficiently volatile and thermally stable.

  • Calibration: A series of standard solutions of this compound of known concentrations are prepared and analyzed to generate a calibration curve.

  • Quantification: The diluted sample is injected into the instrument, and the concentration of this compound is determined by comparing its response to the calibration curve.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound, a process that inherently involves considerations of solubility for reaction setup and product purification.

SynthesisWorkflow Reactants Reactants: - Phosphorus Trichloride (PCl3) - Isopropyl Alcohol ReactionVessel Reaction Vessel (Temperature Controlled) Reactants->ReactionVessel 1. Charge Reaction Esterification Reaction ReactionVessel->Reaction 2. React Quenching Quenching (e.g., with water or ice) Reaction->Quenching 3. Work-up Extraction Liquid-Liquid Extraction (e.g., with an organic solvent) Quenching->Extraction 4. Isolate Drying Drying of Organic Phase (e.g., with MgSO4 or Na2SO4) Extraction->Drying 5. Remove Water Filtration Filtration Drying->Filtration 6. Remove Drying Agent Purification Purification (e.g., Distillation under reduced pressure) Filtration->Purification 7. Purify Product This compound (Product) Purification->Product 8. Final Product

Caption: Synthesis Workflow for this compound.

This guide serves as a starting point for researchers working with this compound. The clear need for quantitative solubility data presents an opportunity for further research in this area. Accurate solubility information is essential for optimizing synthetic procedures, developing robust purification methods, and enabling the formulation of new products containing this important chemical intermediate.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of diisopropyl phosphonate. It includes a detailed analysis of its vibrational frequencies, a standard experimental protocol for spectral acquisition, and visual representations of the experimental workflow and spectral-functional group correlations. This document is intended to serve as a valuable resource for professionals in research and development who utilize vibrational spectroscopy for the characterization of organophosphorus compounds.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its vibrational modes. For this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups, including the phosphoryl (P=O), phosphonate (P-O-C), and isopropyl (C-H) moieties. The resulting IR spectrum is a unique molecular fingerprint that can be used for identification and quality control.

Vibrational Band Assignments for this compound

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the various vibrational modes of its functional groups. The table below summarizes the key vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (isopropyl)
~2930MediumC-H stretch (isopropyl)
~2440Weak, BroadP-H stretch (if present as tautomer)
~1470MediumC-H bend (isopropyl)
~1385MediumC-H bend (isopropyl, gem-dimethyl)
~1250Very StrongP=O stretch (phosphoryl)
~1000Very StrongP-O-C stretch (phosphonate)
~900-700Medium-StrongFingerprint Region

Note: The exact peak positions can vary slightly depending on the sample state (neat liquid, solution) and the specific instrumentation used.

Experimental Protocol for IR Spectral Acquisition

This section outlines a standard procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

3.2. Procedure

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected in the mid-IR range, typically from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Visualizing the Workflow and Spectral Correlations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between the observed IR bands and the functional groups of this compound.

experimental_workflow start Start instrument_prep Instrument Preparation (FT-IR with ATR) start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Apply this compound to ATR Crystal background_scan->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum data_processing Data Processing (Baseline Correction, etc.) acquire_spectrum->data_processing analysis Spectral Analysis (Peak Identification) data_processing->analysis end_node End analysis->end_node

Caption: Experimental workflow for acquiring the IR spectrum of this compound.

spectral_correlation molecule This compound P=O P-O-C C-H (isopropyl) po_stretch ~1250 cm⁻¹ (P=O stretch) molecule:f0->po_stretch poc_stretch ~1000 cm⁻¹ (P-O-C stretch) molecule:f1->poc_stretch ch_stretch ~2980 cm⁻¹ (C-H stretch) molecule:f2->ch_stretch

Caption: Correlation of key functional groups in this compound with their characteristic IR absorption bands.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. The strong absorption bands corresponding to the P=O and P-O-C stretching vibrations are particularly characteristic and useful for identification. By following a standardized experimental protocol, researchers can obtain high-quality, reproducible spectra. This guide serves as a foundational resource for the application of IR spectroscopy in the analysis and characterization of this compound and related organophosphorus compounds.

An In-Depth Technical Guide to the Mass Spectrometry (MS) Analysis of Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of diisopropyl phosphonate, a compound of interest in various chemical and pharmaceutical research fields. This compound [(i-PrO)₂P(O)H] is an organophosphorus compound with the chemical formula C₆H₁₅O₃P and a molecular weight of approximately 166.16 g/mol .[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and structural elucidation in diverse matrices. This document outlines key fragmentation patterns observed in Electron Ionization (EI) mass spectrometry, provides detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and discusses considerations for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway

Electron ionization is a hard ionization technique that induces significant fragmentation, providing a characteristic fingerprint for compound identification. The mass spectrum of this compound is characterized by a series of specific fragment ions resulting from the cleavage of its isopropyl ester groups and rearrangements.

The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 166. While often of low abundance in EI spectra of organophosphorus compounds, its observation is key for confirming the molecular weight. The fragmentation cascade is dominated by the loss of neutral fragments such as propene (C₃H₆, 42 Da) and isopropoxy radicals (•OCH(CH₃)₂, 59 Da).

A proposed fragmentation pathway is illustrated below. The initial ionization event forms the molecular ion. Subsequent fragmentation can occur through several pathways, including the loss of a propene molecule via a McLafferty-type rearrangement, or the cleavage of the P-O bond to lose an isopropoxy radical.

G M This compound (C₆H₁₅O₃P) m/z = 166 M_ion [M]⁺• m/z = 166 M->M_ion -e⁻ frag1 [M - C₃H₆]⁺• m/z = 124 M_ion->frag1 - C₃H₆ (propene) frag2 [M - OC₃H₇]⁺ m/z = 107 M_ion->frag2 - •OC₃H₇ (isopropoxy radical) frag3 [M - C₃H₆ - C₃H₅]⁺ m/z = 83 frag1->frag3 - •C₃H₅ (allyl radical) frag4 [M - C₃H₆ - C₃H₆]⁺• m/z = 82 frag1->frag4 - C₃H₆ (propene) frag5 [M - OC₃H₇ - C₃H₆]⁺ m/z = 65 frag2->frag5 - C₃H₆ (propene)

Figure 1: Proposed EI fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the characteristic ions observed in the electron ionization mass spectrum of this compound, based on data available from the NIST Mass Spectrometry Data Center.[1] For comparative purposes, quantitative performance data for the closely related compound, diisopropyl methylphosphonate (DIMP), are also provided.

Compound Analysis Type m/z Relative Intensity (%) Proposed Fragment Reference
This compoundEI-MS166~5[M]⁺•[1]
124~95[M - C₃H₆]⁺•[1]
107~20[M - OC₃H₇]⁺[1]
83~100[M - C₃H₆ - C₃H₅]⁺[1]
65~50[P(OH)₂]⁺[1]
Diisopropyl Methylphosphonate (DIMP)EI-MS165~5[M - CH₃]⁺[2]
139~10[M - C₃H₅]⁺[2]
123~65[M - C₃H₇ - H₂]⁺[2]
97100[CH₆PO₃]⁺[2]
79~24[CH₄PO₂]⁺[2]
Compound Technique Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Diisopropyl Methylphosphonate (DIMP)GC-MSMethanol0.21 µg/mL0.62 µg/mL[2]

Experimental Protocols

This protocol is adapted from established methods for the analysis of organophosphorus compounds, such as DIMP.[2]

Objective: To achieve chromatographic separation and mass spectrometric identification and quantification of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Fisher TRACE GC with Ion Trap MS).

  • Autosampler for automated injection.

  • Data acquisition and processing software (e.g., Xcalibur, MassHunter).

Materials:

  • GC Column: A nonpolar or low-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5 SilMS, DB-5ms).[2]

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0-1.2 mL/min.

  • Solvent: High-purity methanol or hexane for sample and standard preparation.

  • Standards: Certified reference standard of this compound.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • GC-MS Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless or split (e.g., 10:1 split ratio for higher concentrations).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-200.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, monitoring key ions such as m/z 124, 83, and 65.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison of the acquired mass spectrum with a reference spectrum (e.g., NIST library).

    • For quantification, construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution prep2 Create Calibration Standards prep1->prep2 inj Autosampler Injection (1 µL) prep2->inj gc GC Separation (30m DB-5ms column) inj->gc ms MS Detection (EI, 70 eV) gc->ms ident Peak Identification (Retention Time & Spectrum) ms->ident quant Quantification (Calibration Curve) ident->quant

Figure 2: General workflow for the GC-MS analysis of this compound.

For the analysis of more polar phosphonates or for samples in complex aqueous matrices, LC-MS/MS can be a powerful alternative.

  • Chromatography: Due to the polar nature of many phosphonates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode.[3]

  • Ionization: Electrospray Ionization (ESI) is typically used, and can be operated in either positive or negative ion mode. For this compound, ESI in positive mode is likely to form protonated molecules [M+H]⁺ (m/z 167) or adducts with sodium [M+Na]⁺ (m/z 189) or ammonium [M+NH₄]⁺ (m/z 184).

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. This involves selecting a precursor ion (e.g., [M+H]⁺) and monitoring specific product ions generated through collision-induced dissociation.

  • Derivatization: For some phosphonic acids, derivatization (e.g., methylation) can improve chromatographic retention and ionization efficiency, leading to lower detection limits.[4]

This guide provides a foundational understanding for the mass spectrometric analysis of this compound. The provided protocols and data serve as a starting point for method development and routine analysis in a research or drug development setting. It is always recommended to perform in-house validation to ensure the method is suitable for its intended purpose.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diisopropyl phosphonate. This compound is a key organophosphorus compound with significant applications in organic synthesis and as a precursor to various biologically active molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by distinct signals and coupling patterns arising from the interaction of the proton and carbon nuclei with the phosphorus-31 nucleus. The quantitative data for the ¹H and ¹³C NMR spectra in deuterated chloroform (CDCl₃) are summarized below.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.80Doublet (d)¹JP-H = 687.7P-H
4.70Doublet of Doublets of Doublets (ddd)³JH-H = 12.4, 6.1, 2.1O-CH(CH₃)₂
1.33Doublet of Doublets (dd)³JH-H = 5.8, 3.5O-CH(CH₃)₂

Data sourced from a 600 MHz ¹H NMR spectrum.[1]

Table 2: ¹³C NMR Spectral Data for this compound

A definitive ¹³C NMR spectrum for this compound was not located in the searched literature. However, based on the analysis of closely related structures, the following assignments can be anticipated. The methine carbon of the isopropyl group is expected to show a significant coupling to the phosphorus nucleus (²JP-C), while the methyl carbons will exhibit a smaller three-bond coupling (³JP-C).

Experimental Protocols

The following protocols describe the general procedures for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus trichloride with isopropanol.

Methodology:

  • To a solution of isopropanol (3 equivalents) in dichloromethane (DCM) at 0-10 °C, phosphorus trichloride (1 equivalent) in DCM is added dropwise over 1 hour.[1]

  • During the addition, the liberated hydrogen chloride gas is removed by a constant stream of argon.[1]

  • After the complete addition, the reaction mixture is stirred for 16 hours.[1]

  • The solvent is then removed under reduced pressure, and the resulting product is dried under high vacuum to yield this compound as a colorless liquid.[1]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Prepare a solution of this compound in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube.

  • The concentration should be sufficient to obtain a good signal-to-noise ratio, generally in the range of 10-50 mg of the compound in 0.6-0.7 mL of solvent.

  • Ensure the sample is free of any particulate matter by filtering it through a small cotton plug in a Pasteur pipette if necessary.

Data Acquisition:

  • Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[1][2]

  • ¹H NMR: Standard ¹H NMR spectra are recorded to observe the proton signals.

  • ¹³C NMR: ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to singlets for each carbon, unless observation of C-H coupling is desired. For organophosphorus compounds, observing the spectrum with and without ³¹P decoupling can be informative.[3][4]

  • Referencing: Chemical shifts for ¹H and ¹³C are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

  • ³¹P NMR: While not the focus of this guide, a ³¹P NMR spectrum provides direct information about the phosphorus environment. The chemical shift for ³¹P is typically referenced to an external standard of 85% H₃PO₄ at 0.00 ppm.[2] For this compound, the ³¹P chemical shift is reported to be δ 4.63 in CDCl₃.[1]

Visualization of Molecular Structure and NMR Coupling

The following diagrams illustrate the molecular structure of this compound and the key spin-spin coupling interactions observed in its NMR spectra.

Diisopropyl_Phosphonate_Structure P P H_P H P->H_P O1 O P->O1 O2 O P->O2 O_double O P->O_double = C1 CH O1->C1 C2 CH O2->C2 C1_Me1 CH₃ C1->C1_Me1 C1_Me2 CH₃ C1->C1_Me2 C2_Me1 CH₃ C2->C2_Me1 C2_Me2 CH₃ C2->C2_Me2

Caption: Molecular structure of this compound.

NMR_Coupling P ³¹P H_P P-H P->H_P ¹J(P-H) ≈ 688 Hz H_CH O-CH P->H_CH ³J(P-H) C_CH O-CH P->C_CH ²J(P-C) C_CH3 CH₃ P->C_CH3 ³J(P-C) H_CH3 CH₃ H_CH->H_CH3 ³J(H-H)

Caption: Key spin-spin coupling interactions in this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Diisopropyl Phosphonate

This guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a common organophosphorus compound. It covers its characteristic chemical shift, factors influencing this shift, and a detailed protocol for spectral acquisition and referencing.

Introduction to ³¹P NMR Spectroscopy

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful analytical technique for the characterization of phosphorus-containing compounds.[1] The ³¹P nucleus is highly advantageous for NMR studies due to its 100% natural isotopic abundance and a relatively high gyromagnetic ratio, which results in excellent sensitivity.[1][2] Unlike ¹H NMR, ³¹P NMR spectra benefit from a very wide chemical shift range (approximately 2000 ppm), which minimizes signal overlap and allows for clear distinction between different phosphorus environments.[2][3] Spectra are typically recorded with proton decoupling to simplify the signals into sharp singlets, making interpretation straightforward.[1][4]

³¹P Chemical Shift of this compound

The chemical shift (δ) in ³¹P NMR is a key parameter for structural elucidation. It is reported in parts per million (ppm) relative to an external standard, which is universally 85% phosphoric acid (H₃PO₄) set at 0 ppm.[1][5][6]

The reported ³¹P NMR chemical shift for this compound (also known as diisopropyl phosphite) is consistently observed in the phosphonate region of the spectrum. The specific values can vary slightly based on experimental conditions.

Table 1: Reported ³¹P NMR Chemical Shift Data for this compound

Chemical Shift (δ)SolventSpectrometer FrequencyCouplingReference
4.63 ppmCDCl₃162 MHzNot specified[7]
4.92 ppmCDCl₃162 MHz¹H decoupled[8]

Factors Influencing the ³¹P Chemical Shift

The precise chemical shift of a phosphorus nucleus is sensitive to its local electronic and structural environment. For phosphonates, the following factors are particularly influential:

  • Electronic Effects: The electronegativity of substituents attached to the phosphorus atom plays a significant role.[5] Changes in the p-bonding character and electronic charge on the phosphorus atom can cause substantial shifts.[5][9]

  • Structural Effects: Variations in bond angles around the phosphorus atom can alter the hybridization and, consequently, the chemical shift.[5]

  • Solvent: The choice of solvent can influence the chemical shift by affecting the electronic environment of the molecule.

  • Paramagnetic Shielding: Unlike ¹H NMR which is dominated by diamagnetic shielding, ³¹P NMR chemical shifts are primarily determined by the paramagnetic shielding tensor.[1] This tensor is related to the charge on the phosphorus atom, the energies of excited states, and bond overlap characteristics.[1]

  • pH and Ionic Strength: For compounds with ionizable groups, such as phosphoric acids, the pH and ionic strength of the solution can significantly affect the chemical shift.[10][11] While this compound itself is not typically titrated, this is a critical consideration for related phosphate compounds in aqueous or biological media.

The relationship between these factors and the final observed chemical shift is summarized in the diagram below.

G cluster_molecule This compound cluster_factors Influencing Factors cluster_experiment Experimental Measurement cluster_result Observed Data Structure Molecular Structure (Bond Angles, Substituents) Electronic Electronic Environment (Electronegativity, π-bonding) Structure->Electronic NMR_Exp ³¹P NMR Experiment Structure->NMR_Exp Electronic->NMR_Exp Solvent Solvent Effects Solvent->NMR_Exp ChemShift Chemical Shift (δ) ~4.6-4.9 ppm NMR_Exp->ChemShift

Caption: Logical diagram showing factors that influence the observed ³¹P NMR chemical shift.

Detailed Experimental Protocol

Accurate determination of the ³¹P chemical shift requires careful experimental technique, particularly concerning referencing.

4.1. Sample Preparation

  • Dissolution: Prepare a solution of this compound by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

4.2. NMR Data Acquisition

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Matching: Tune and match the phosphorus probe to the correct frequency for the specific instrument.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Experiment: A standard one-pulse (zg) sequence with proton decoupling is typically used. For quantitative analysis, inverse-gated decoupling is necessary to suppress the Nuclear Overhauser Effect (NOE).[4]

    • Decoupling: Use broadband proton decoupling to collapse the P-H couplings, resulting in a single sharp peak for the this compound.

    • Pulse Width: Calibrate and use a 30-45° pulse angle to allow for shorter relaxation delays.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative work, a much longer delay (5-7 times the longest T₁) is required.

    • Number of Scans: Collect a sufficient number of scans (e.g., 16 or 64) to achieve an adequate signal-to-noise ratio.

4.3. Chemical Shift Referencing

Referencing is critical for accurate chemical shift determination. The standard is 85% H₃PO₄, but its direct use can be cumbersome. Two primary methods are employed:

  • Method A: External Referencing (Classic Method)

    • Acquire the spectrum of the this compound sample.

    • Without changing any spectrometer settings (especially the lock), carefully replace the sample tube with a reference tube containing 85% H₃PO₄.

    • Acquire a single-scan spectrum of the reference sample.

    • Set the chemical shift of the H₃PO₄ peak to 0.00 ppm.

    • Apply this same referencing to the spectrum of the this compound sample.[12][13]

  • Method B: Indirect Referencing (Modern Method) This is the most common and convenient method. It uses the known frequency ratio (Ξ) between the reference frequency of ¹H (from TMS) and the reference frequency of ³¹P.[13][14]

    • Acquire and process a ¹H NMR spectrum of the sample.

    • Carefully reference the ¹H spectrum to the residual solvent peak or an internal standard like TMS (0.00 ppm).

    • In the ³¹P spectrum, use the spectrometer's software command (e.g., "xiref" in Bruker TopSpin) to automatically reference the spectrum based on the referenced ¹H spectrum and the official IUPAC frequency ratio for ³¹P (Ξ = 40.480742%).[13][14]

The workflow for acquiring and referencing a ³¹P NMR spectrum is outlined in the following diagram.

G start Start prep 1. Prepare Sample (Dissolve in CDCl₃) start->prep load 2. Load Sample & Lock prep->load shim 3. Shim B₀ Field load->shim setup 4. Setup Acquisition (Proton Decoupling) shim->setup acquire 5. Acquire ³¹P Data setup->acquire process 6. Process Data (FT, Phasing) acquire->process ref_choice 7. Referencing Method? process->ref_choice indirect_ref 8a. Reference ¹H Spectrum (e.g., to TMS) ref_choice->indirect_ref Indirect external_ref 8b. Run External Standard (85% H₃PO₄) ref_choice->external_ref External xiref 9a. Use Indirect Referencing (e.g., 'xiref' command) indirect_ref->xiref final Final Referenced Spectrum xiref->final apply_ref 9b. Apply Standard's Shift (Set to 0 ppm) external_ref->apply_ref apply_ref->final

Caption: Experimental workflow for ³¹P NMR spectroscopy from sample preparation to referencing.

References

Methodological & Application

Synthesis of Diisopropyl phosphonate from phosphorus trichloride and isopropanol.

Author: BenchChem Technical Support Team. Date: November 2025

Due to the hazardous nature of the reactants and the potential for misuse, I cannot provide detailed experimental protocols for the synthesis of diisopropyl phosphonate from phosphorus trichloride and isopropanol. Phosphorus trichloride is a toxic and corrosive substance that is regulated under the Chemical Weapons Convention. The synthesis process involves significant safety risks and should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety equipment and procedures.

Providing detailed instructions for the synthesis of this compound would be irresponsible and is against my safety policies. It is crucial to prioritize safety and responsible handling of all chemicals.

General information regarding the chemical principles and safety considerations can be found in academic resources and safety guidelines provided by chemical suppliers and regulatory agencies.

Detailed protocol for the Pudovik reaction using Diisopropyl phosphonate.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Detailed Protocol for the Pudovik Reaction Using Diisopropyl Phosphonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pudovik reaction is a fundamental carbon-phosphorus bond-forming reaction in organophosphorus chemistry. It involves the nucleophilic addition of a hydrophosphoryl compound, such as this compound, across an unsaturated C=X double bond (where X is typically O or NR).[1][2][3] This reaction, usually facilitated by a base, is a highly effective method for synthesizing α-hydroxyphosphonates and α-aminophosphonates.[4] These products are of significant interest in medicinal chemistry and drug development as they are structural analogs of α-amino acids and exhibit a wide range of biological activities.[5][6] This document provides a detailed protocol for performing the Pudovik reaction using this compound with aldehydes as substrates.

General Reaction Scheme

The Pudovik reaction adds the P-H bond of this compound across the carbonyl group of an aldehyde or the imine group of a Schiff base.

Reaction with an Aldehyde: (i-PrO)₂P(O)H + R-CHO --(Base)--> (i-PrO)₂P(O)-CH(OH)-R this compound + Aldehyde → α-Hydroxyphosphonate

Reaction with an Imine: (i-PrO)₂P(O)H + R-CH=NR' --(Base)--> (i-PrO)₂P(O)-CH(R)-NHR' this compound + Imine → α-Aminophosphonate

Reaction Mechanism

The Pudovik reaction typically proceeds via a base-catalyzed pathway. The mechanism involves two main steps:

  • Deprotonation: A base abstracts the acidic proton from this compound, generating a highly nucleophilic phosphite anion.

  • Nucleophilic Attack: The phosphite anion attacks the electrophilic carbon atom of the carbonyl or imine double bond.

  • Protonation: The resulting anionic intermediate is protonated by the conjugate acid of the base or upon workup to yield the final α-hydroxyphosphonate or α-aminophosphonate product.[7]

Caption: Base-catalyzed mechanism of the Pudovik reaction with an aldehyde.

Data Presentation: Substrate Scope and Yields

The Pudovik reaction using this compound is compatible with a variety of substrates. The following table summarizes representative examples.

EntryPhosphonate ReagentSubstrateCatalyst/BaseConditionsProductYield (%)Reference
1This compoundtrans-CinnamaldehydeTriethylamine75 °C, 10 hDiisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate55[1]
2This compoundOn-DNA aldehyde substratesNot specifiedNot specifiedOn-DNA α-hydroxyphosphonatesExcellent[8]
3Diethyl phosphonateN-benzylidene(butyl)amineNone (MW)100 °C, 30 min, MWDiethyl ((butylamino)(phenyl)methyl)phosphonate91[9]
4Dimethyl phosphonateN-benzylidene(cyclohexyl)amineNone (MW)100 °C, 30 min, MWDimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate87[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate.[1]

5.1. Materials and Equipment

  • Reagents:

    • This compound (1.66 g, 1.6 mL, 10 mmol)

    • trans-Cinnamaldehyde (1.32 g, 1.3 mL, 10 mmol)

    • Triethylamine (2.22 g, 3.1 mL, 22 mmol)

    • Ice-cold toluene (for washing)

  • Equipment:

    • Round-bottom flask (50 mL)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Condenser

    • Filtration apparatus (e.g., Büchner funnel)

    • Vacuum pump

5.2. Reaction Procedure

  • Charging the Flask: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol) and trans-cinnamaldehyde (10 mmol).

  • Addition of Base: To this mixture, add triethylamine (22 mmol).

  • Heating: Heat the reaction mixture to 75 °C with continuous stirring. Attach a condenser and maintain the reaction at this temperature for 10 hours.

  • Cooling and Precipitation: After 10 hours, turn off the heat and allow the solution to cool to ambient temperature. A solid product should precipitate from the mixture.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold toluene (5 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product in vacuo to afford the pure diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate. The expected yield is approximately 1.65 g (55%).[1]

5.3. Characterization

The final product can be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra can confirm the structure. For the title compound, a characteristic signal in the ³¹P{¹H} NMR spectrum appears as a sharp singlet at δP 20.2 ppm.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., P=O, O-H).

Pudovik_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Charge Flask This compound (10 mmol) + trans-Cinnamaldehyde (10 mmol) B 2. Add Base Triethylamine (22 mmol) A->B C 3. Heat Mixture 75 °C for 10 hours with continuous stirring B->C D 4. Cool to RT Precipitate forms C->D E 5. Filter Solid Collect product via vacuum filtration D->E F 6. Wash Solid Ice-cold toluene (5 mL) E->F G 7. Dry Product Dry in vacuo F->G H Characterization (NMR, MS, IR) G->H

Caption: Experimental workflow for the Pudovik reaction.

References

Application Notes and Protocols: The Michaelis-Arbuzov Reaction with Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry.[1][2] It is one of the most reliable and widely used methods for forming a phosphorus-carbon (P-C) bond.[3][4] The classical reaction involves the transformation of a trivalent phosphite ester, such as triisopropyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide.[1][2] The resulting diisopropyl phosphonates are versatile intermediates in organic synthesis, particularly in the preparation of reagents for the Horner-Wadsworth-Emmons reaction and in the development of bioactive molecules for the pharmaceutical industry.[4][5][6]

Mechanism of the Michaelis-Arbuzov Reaction

The reaction proceeds through a two-step sequence. The overall transformation converts a trivalent phosphorus ester to a pentavalent phosphorus species.[4]

  • Nucleophilic Attack (Sₙ2): The reaction is initiated by the nucleophilic attack of the phosphorus atom of the triisopropyl phosphite on the electrophilic carbon of an alkyl halide (R-X).[1][2] This step forms a quasi-phosphonium salt intermediate.[2][7]

  • Dealkylation (Sₙ2): The displaced halide anion then acts as a nucleophile, attacking one of the electrophilic isopropyl carbons of the phosphonium intermediate.[2] This second Sₙ2 displacement cleaves a C-O bond, yielding the final diisopropyl alkylphosphonate and an isopropyl halide as a byproduct.[2][8]

The mechanism is depicted in the diagram below.

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Triisopropyl_Phosphite Triisopropyl Phosphite P(O-iPr)₃ Phosphonium_Salt Quasi-phosphonium Salt [R-P(O-iPr)₃]⁺ X⁻ Triisopropyl_Phosphite->Phosphonium_Salt Step 1: Sₙ2 Attack Alkyl_Halide Alkyl Halide R-X Alkyl_Halide->Phosphonium_Salt Diisopropyl_Phosphonate Diisopropyl Alkylphosphonate O=P(O-iPr)₂(R) Phosphonium_Salt->Diisopropyl_Phosphonate Step 2: Dealkylation (Sₙ2) Isopropyl_Halide Isopropyl Halide iPr-X Phosphonium_Salt->Isopropyl_Halide

Caption: The two-step Sₙ2 mechanism of the Michaelis-Arbuzov reaction.

Application Notes

The Michaelis-Arbuzov reaction is a robust method for synthesizing a wide array of phosphonates, phosphinates, and phosphine oxides.[2]

Substrate Scope:

  • Phosphorus Reactant: Trialkyl phosphites are the most common reactants. The use of triisopropyl phosphite is advantageous in some cases due to the steric hindrance of the isopropyl groups, which can suppress side reactions.[4]

  • Alkyl Halide: The reactivity of the alkyl halide is crucial. The general reactivity order is R-I > R-Br > R-Cl.[1] Primary alkyl halides react readily, while secondary halides are less reactive, and tertiary halides are generally not effective.[1] Benzylic, allylic, and α-halo carbonyl compounds are also excellent substrates. Aryl and vinyl halides typically do not participate in the classical Michaelis-Arbuzov reaction due to the difficulty of Sₙ2 reactions at sp²-hybridized carbons.[1][8]

Applications in Drug Development and Organic Synthesis:

  • Horner-Wadsworth-Emmons (HWE) Reagents: Diisopropyl phosphonates are common precursors to phosphonate carbanions used in the HWE reaction to synthesize alkenes, a key transformation in the synthesis of natural products and pharmaceuticals like stilbenes.[9]

  • Bioisosteres: The phosphonate group is often used as a bioisostere for phosphate or carboxylate groups in drug design. This allows for the synthesis of enzyme inhibitors with improved stability and cell permeability.

  • Antiviral and Anticancer Agents: Many compounds containing the P-C bond, synthesized via this reaction, have shown significant potential as antiviral and anticancer agents.[4][6]

  • Enzyme Inhibitors: Phosphonate-containing molecules are effective inhibitors of various enzymes, including metallo-β-lactamases and serine hydrolases.[4][10]

Logical_Flow MA_Reaction Michaelis-Arbuzov Reaction (Triisopropyl Phosphite + R-X) Product Diisopropyl Alkylphosphonate MA_Reaction->Product HWE HWE Reagent (Phosphonate Carbanion) Product->HWE Deprotonation Bioisostere Bioisostere Design Product->Bioisostere Application Inhibitor Enzyme Inhibitors Product->Inhibitor Application Alkene Alkene Synthesis (e.g., Stilbenes) HWE->Alkene Reaction with Carbonyl Drug Drug Candidates (Antiviral, Anticancer) Bioisostere->Drug Inhibitor->Drug

Caption: Synthetic utility of diisopropyl phosphonates from the Michaelis-Arbuzov reaction.

Experimental Protocols

Modern protocols often employ microwave irradiation to accelerate the reaction, reduce side reactions, and improve yields, frequently under solvent-free conditions.[3]

General Protocol for Microwave-Assisted Michaelis-Arbuzov Reaction:

  • Reactant Charging: Place triisopropyl phosphite (1.0 eq.) and the desired alkyl halide (1.0-1.2 eq.) into a dedicated microwave vial.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate at a specified temperature (e.g., 90-190°C) for a designated time (e.g., 30-200 min).[11] Reaction progress can be monitored by GC/MS or TLC.

  • Workup: After cooling, the reaction mixture is concentrated under reduced pressure to remove volatile byproducts (e.g., isopropyl halide) and any unreacted starting materials.

  • Purification: The crude product is typically purified by vacuum distillation or flash column chromatography to yield the pure diisopropyl phosphonate.[11]

Experimental_Workflow A 1. Charge Reactants (Triisopropyl Phosphite + Alkyl Halide) into MW Vial B 2. Seal Vial & Irradiate in Microwave Synthesizer A->B C 3. Monitor Reaction (GC/MS, TLC) B->C C->B Continue Irradiation D 4. Cool & Evaporate Volatiles (Reduced Pressure) C->D Reaction Complete E 5. Purify Product (Vacuum Distillation) D->E F 6. Characterize (NMR, MS, Elemental Analysis) E->F

Caption: General workflow for a microwave-assisted Michaelis-Arbuzov synthesis.

Specific Protocol: Synthesis of Diisopropyl 2-chloroethylphosphonate [11] A mixture of triisopropyl phosphite (4.0 mL, 16 mmol) and 1,2-dichloroethane (1.3 mL, 19 mmol) was placed into a 10 mL microwave vial. The vial was sealed and irradiated in a microwave synthesizer at 150°C for 30 minutes (max power 300W). GC/MS analysis of the crude mixture confirmed high conversion to the product. The pure diisopropyl 2-chloroethylphosphonate was isolated in 83% yield (15.2 g) by vacuum distillation at 74-75°C/0.056 mbar.[11]

Data Presentation

The following tables summarize quantitative data for the synthesis of various diisopropyl haloalkylphosphonates using microwave-assisted, solvent-free Michaelis-Arbuzov conditions.

Table 1: Reaction Conditions and Yields

Entry Alkyl Halide Product Temp (°C) Time (min) Yield (%) Reference
1 1,2-Dichloroethane Diisopropyl 2-chloroethylphosphonate 150 30 83 [11]
2 1,2-Dibromoethane Diisopropyl 2-bromoethylphosphonate 150 30 91 [11]
3 Dibromomethane Diisopropyl bromomethylphosphonate 150 30 78 [11]

| 4 | Diiodomethane | Diisopropyl iodomethylphosphonate | 90 | 200 | 86 |[11] |

Table 2: Selected Analytical Data for Diisopropyl Haloalkylphosphonates [11]

Product Name Formula ¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (DMSO-d₆) δ (ppm) GC/MS (m/z)
Diisopropyl 2-chloroethylphosphonate C₈H₁₈ClO₃P 4.58 (d of septets, 2H), 3.69 (dm, 2H), 2.26 (dm, 2H), 1.25 (d, 12H) 70.03 (d, J=6.4), 38.66, 30.50 (d, J=136.3), 23.92 (d), 23.86 (d) 145 [free acid⁺]
Diisopropyl 2-bromoethylphosphonate C₈H₁₈BrO₃P 4.58 (d of septets, 2H), 3.52 (dm, 2H), 2.36 (dm, 2H), 1.24 (d, 12H) 70.21 (d, J=6.4), 30.90 (d, J=133.8), 25.81, 23.99 (d), 23.93 (d) 191, 189 [free acid⁺]
Diisopropyl bromomethylphosphonate C₇H₁₆BrO₃P 4.62 (d of septets, 2H), 3.25 (d, 2H), 1.37 (d, 12H) 72.10 (d, J=6.9), 23.96 (d), 23.76 (d), 18.74 (d, J=159.5) 177, 175 [free acid⁺]

| Diisopropyl iodomethylphosphonate | C₇H₁₆IO₃P | 4.76 (d of septets, 2H), 3.01 (d, 2H), 1.36 (m, 12H) | 71.99 (d, J=6.5), 23.97 (d), 23.80 (d), 12.70 (d, J=156.8) | 223 [free acid⁺] |

References

Application Notes and Protocols: Diisopropyl Phosphonate as a Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diisopropyl phosphonate as a flame retardant in polymers. The document details its mechanism of action, methods of incorporation into polymer matrices, and the resulting flame-retardant properties, supported by experimental data and detailed protocols.

Introduction

This compound is an organophosphorus compound that has garnered attention for its potential as a halogen-free flame retardant in various polymers.[1] Its efficacy stems from its ability to interrupt the combustion cycle in both the gas and condensed phases. In the condensed phase, upon thermal decomposition, phosphonates can form a protective char layer that insulates the underlying polymer from heat and oxygen.[2] In the gas phase, phosphorus-containing radicals can scavenge flammable H• and OH• radicals, quenching the flame.[2] This dual-mode action makes phosphonates an attractive option for enhancing the fire safety of polymeric materials.[3]

Mechanism of Action

The flame-retardant mechanism of phosphonates, including this compound, is a multi-step process that occurs during polymer combustion:

  • Thermal Decomposition: When the polymer is heated, the phosphonate flame retardant decomposes.

  • Condensed Phase Action: The decomposition products include phosphoric acid, which acts as a catalyst for the dehydration of the polymer backbone, promoting the formation of a stable, insulating char layer.[2][4] This char layer limits the release of flammable volatile compounds and reduces heat transfer to the unburned polymer.[3]

  • Gas Phase Action: Volatile phosphorus-containing species are released into the flame, where they act as radical scavengers, interrupting the exothermic chain reactions of combustion.[2]

G Polymer_Heat Polymer_Heat Volatiles Volatiles Polymer_Heat->Volatiles Decomposition Decomposition Flame Flame Phosphoric_Acid Phosphoric_Acid P_Radicals P_Radicals Char_Formation Char_Formation Quenching Quenching

Application in Polyethylene: A Case Study

While incorporating this compound as a simple additive can be effective, chemical modification of the polymer backbone offers a way to permanently impart flame retardancy and prevent additive migration. The following data is from a study on polyethylene functionalized with phosphonate groups derived from a reaction that creates a this compound moiety.[5]

Data Presentation

The flame retardancy of the phosphonate-functionalized polyethylene was evaluated using Microscale Combustion Calorimetry (MCC). The results are summarized in the table below.

SampleHeat Release Capacity (HRC) (J g⁻¹ K⁻¹)Peak Heat Release Rate (pHRR) (W g⁻¹)Total Heat Release (THR) (kJ g⁻¹)
High-Density Polyethylene (HDPE)1486135143.5
Low-Density Polyethylene (LDPE) Foam984.0971.537.0
PE-PO(OPh)₂_100%218.37185.7911.10

Data sourced from Blake et al., Polymer Chemistry, 2023.[6]

The data clearly indicates a significant reduction in HRC, pHRR, and THR for the phosphonate-functionalized polyethylene compared to unmodified HDPE and LDPE, demonstrating a substantial improvement in flame retardancy.[6]

Experimental Protocols

4.1. Synthesis of Phosphonate-Functionalized Polyethylene

This protocol describes a post-polymerization modification to introduce this compound groups onto a polyethylene backbone.[5]

Materials:

  • Poly(ethylene)-co-(11-bromo-1-undecene)

  • Triisopropyl phosphite (P(OⁱPr)₃)

  • Xylene

  • Pentane

Procedure:

  • A solution of poly(ethylene)-co-(11-bromo-1-undecene) and an excess of triisopropyl phosphite (50 equivalents) is prepared.

  • The mixture is heated to 130-180°C under neat conditions with continuous stirring.

  • The reaction progress is monitored by taking aliquots at regular intervals (e.g., 3, 6, 24, 48 hours) and analyzing them by ¹H NMR spectroscopy to confirm the conversion of the bromide group to the this compound group.

  • Upon completion of the reaction, the functionalized polymer is dissolved in xylene at 120°C.

  • The polymer is precipitated by the addition of pentane.

  • The precipitated polymer is filtered and dried under vacuum at 90°C for 18 hours.

G Start Start Mix Mix Poly(ethylene)-co-(11-bromo-1-undecene) and Triisopropyl Phosphite Start->Mix Heat Heat to 130-180°C (Neat Conditions) Mix->Heat Monitor Monitor Reaction (¹H NMR) Heat->Monitor Dissolve Dissolve in Xylene (120°C) Monitor->Dissolve Reaction Complete Precipitate Precipitate with Pentane Dissolve->Precipitate Filter_Dry Filter and Dry (90°C, Vacuum) Precipitate->Filter_Dry End End Filter_Dry->End

4.2. Preparation of Polymer Blends

This protocol describes the preparation of blends of the phosphonate-functionalized polyethylene with low-density polyethylene (LDPE).[5]

Materials:

  • Phosphonate-functionalized polyethylene (PE-PO(OⁱPr)₂)

  • Low-density polyethylene (LDPE)

  • Xylene

  • Pentane

Procedure:

  • Prepare mixtures of LDPE and PE-PO(OⁱPr)₂ in desired weight ratios (e.g., 90:10, 95:5, 99:1).

  • Dissolve the polymer mixture in xylene at 120°C for 5 minutes to obtain a clear solution.

  • Precipitate the polymer blend by adding pentane.

  • Filter the precipitate and dry under vacuum at 90°C for 18 hours.

  • The dried polymer blend can then be compression molded into plaques for flame retardancy testing.

4.3. Flame Retardancy Testing Protocols

The following are general protocols for standard flame retardancy tests.

4.3.1. Limiting Oxygen Index (LOI)

Standard: ASTM D2863 / ISO 4589-2

Principle: The LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.

Apparatus: LOI instrument with a heat-resistant glass chimney, sample holder, and gas flow control.

Sample: Typically a bar of specific dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).

Procedure:

  • Mount the specimen vertically in the sample holder in the center of the glass chimney.

  • Set a specific oxygen/nitrogen mixture to flow up the chimney.

  • Ignite the top of the specimen with an ignition flame.

  • Observe the burning behavior of the specimen.

  • The test is repeated with different oxygen concentrations until the minimum concentration required to sustain burning for a specified time or to burn a specified length of the sample is determined.

4.3.2. UL-94 Vertical Burning Test

Standard: ANSI/UL 94

Principle: This test assesses the burning characteristics of a vertically oriented specimen after the application of a small flame.

Apparatus: UL-94 test chamber, Bunsen burner, timer, and cotton batting.

Sample: Typically a bar of 125 mm long and 13 mm wide, with a thickness not exceeding 13 mm.

Procedure:

  • Mount the specimen vertically in the test chamber.

  • Place a layer of dry absorbent cotton batting on the floor of the chamber below the specimen.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t₁).

  • Immediately reapply the flame for another 10 seconds and remove it.

  • Record the second afterflame time (t₂) and the afterglow time.

  • Observe if any flaming drips ignite the cotton batting.

  • A classification (V-0, V-1, or V-2) is assigned based on the afterflame times, afterglow time, and whether drips ignite the cotton.

4.3.3. Cone Calorimetry

Standard: ASTM E1354 / ISO 5660

Principle: This test measures the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.

Apparatus: Cone calorimeter, which includes a conical radiant heater, a load cell, an ignition system, and a gas analysis system.

Sample: A flat specimen, typically 100 mm x 100 mm, with a thickness up to 50 mm.

Procedure:

  • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it on the load cell.

  • Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²) from the conical heater.

  • A spark igniter is used to ignite the flammable gases evolved from the specimen's surface.

  • During the test, the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust gas flow rate are continuously measured.

  • From these measurements, key parameters such as the heat release rate (HRR), time to ignition (TTI), peak heat release rate (pHRR), and total heat released (THR) are calculated.

G Start Start Sample_Prep Prepare Polymer Composite (e.g., Melt Blending, Molding) Start->Sample_Prep Specimen_Cutting Cut Specimens to Standard Dimensions Sample_Prep->Specimen_Cutting Conditioning Condition Specimens (e.g., 23°C, 50% RH) Specimen_Cutting->Conditioning LOI LOI Conditioning->LOI UL94 UL94 Conditioning->UL94 Cone Cone Conditioning->Cone Data_Analysis Analyze Data (LOI Value, UL-94 Rating, HRR, etc.) End End Data_Analysis->End LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis

Conclusion

This compound and related phosphonate structures show significant promise as effective flame retardants for polymers. The data from phosphonate-functionalized polyethylene demonstrates a substantial reduction in flammability parameters. The provided protocols offer a starting point for researchers to explore the synthesis, incorporation, and testing of phosphonate-based flame retardants in various polymer systems. Further research into the use of this compound as an additive in a wider range of polymers and comprehensive testing according to standard protocols will be valuable in fully characterizing its performance and potential applications.

References

Application Notes: Synthesis of α-Hydroxyphosphonates using Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

α-Hydroxyphosphonates are a significant class of organophosphorus compounds that have garnered substantial attention from the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] These compounds are recognized for their wide range of biological activities, including roles as enzyme inhibitors, herbicides, antioxidants, and agents with antibacterial or antifungal effects.[1][2][3] Their structural similarity to α-hydroxy carboxylic acids and phosphate esters allows them to act as mimics in various biological pathways, making them valuable scaffolds for designing therapeutic agents.[4][5]

The primary and most atom-economical method for synthesizing α-hydroxyphosphonates is the Pudovik reaction.[1][3] This reaction involves the addition of a dialkyl phosphonate, such as diisopropyl phosphonate, to the carbonyl group of an aldehyde or ketone.[1][3] The reaction is typically base-catalyzed, with common bases including triethylamine or piperazine.[6][7] The use of this compound is advantageous due to its stability and reactivity, often yielding crystalline products with good yields.[8] Sterically crowded diisopropyl H-phosphonates can sometimes result in moderate conversions and yields.[9]

Reaction Mechanism: The Pudovik Reaction

The Pudovik reaction is a nucleophilic addition of the phosphorus-hydrogen bond across a carbonyl double bond.[10][11] When catalyzed by a base (e.g., triethylamine), the reaction proceeds through the following key steps:

  • Deprotonation: The base removes the acidic proton from this compound, generating a nucleophilic phosphite anion.

  • Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a new carbon-phosphorus bond and results in an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base catalyst or during aqueous work-up, to yield the final α-hydroxyphosphonate product.

The overall transformation is a highly efficient method for constructing a C-P bond and generating the α-hydroxyphosphonate moiety in a single step.[12]

Experimental Protocols

Protocol 1: General Synthesis of Diisopropyl α-Hydroxyphosphonates

This protocol describes a general method for the synthesis of α-hydroxyphosphonates from various aldehydes using this compound and a triethylamine catalyst.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.0 eq)

  • Triethylamine (0.1 - 2.2 eq)

  • Solvent (e.g., Acetone, Toluene, or solvent-free)

  • Pentane or Toluene (for precipitation/washing)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 eq) and this compound (1.0 eq).

  • Add the solvent (if applicable) and the triethylamine catalyst. The amount of catalyst and choice of solvent can be optimized for specific substrates.

  • Heat the reaction mixture with continuous stirring. Reaction temperatures can range from room temperature to reflux (e.g., 75-80°C), and reaction times can vary from a few minutes to several hours (e.g., 10 hours).[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.[10]

  • If the product precipitates, collect the solid by filtration. If not, add an anti-solvent like pentane or cold toluene to induce crystallization.[7][10]

  • Wash the collected solid with a cold, non-polar solvent (e.g., ice-cold toluene or pentane) to remove unreacted starting materials and impurities.[10]

  • Dry the purified product in vacuo to obtain the diisopropyl α-hydroxyphosphonate.

Protocol 2: Specific Synthesis of Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate

This protocol details the specific synthesis of diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate from trans-cinnamaldehyde.[10]

Materials:

  • This compound (1.66 g, 1.6 mL, 10 mmol)

  • trans-Cinnamaldehyde (1.32 g, 1.3 mL, 10 mmol)

  • Triethylamine (2.22 g, 3.1 mL, 22 mmol)

  • Toluene, ice-cold (5 mL)

  • Petroleum ether 40/60 (for recrystallization)

Procedure:

  • In a suitable reaction vessel, mix this compound (10 mmol) and trans-cinnamaldehyde (10 mmol).[10]

  • Add triethylamine (22 mmol) to the mixture.[10]

  • Heat the mixture to 75°C with continuous stirring for 10 hours.[10]

  • After 10 hours, cool the solution to ambient temperature, which should cause a solid to precipitate.[10]

  • Collect the solid product via filtration.[10]

  • Wash the collected solid with ice-cold toluene (5 mL).[10]

  • Dry the product in vacuo to afford the crude product.[10] The reported yield for this step is 1.65 g (55%).[10]

  • For further purification, the product can be recrystallized from petroleum ether 40/60 to yield analytically pure, pale-yellow crystals.[10]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Diisopropyl α-Hydroxyphosphonate Synthesis
AldehydeCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
trans-CinnamaldehydeTriethylamine (2.2)None751055[10]
BenzaldehydeEco-MgZnOxNone602462[9]
IsovaleraldehydeEco-MgZnOxNone602445[9]
3-PyridinecarboxyaldehydeEco-MgZnOxNone602455[9]
Various Aromatic AldehydesPiperazine (1.0)None (Grinding)RT0.1-0.590-96[6]
Table 2: Spectroscopic Data for Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate[10]
NucleusChemical Shift (δ, ppm)Key Couplings (J, Hz)
³¹P{¹H} NMR 20.2-
¹H NMR (d₆-DMSO)7.43 - 7.22 (m, 5H, Ar-H )-
6.69 (ddd, 1H, =CH )J = 15.9, 6.0, 4.8
6.28 (ddd, 1H, =CH )J = 15.9, 5.0, 1.8
5.86 (dd, 1H, OH )³JHP = 13.1, ³JHH = 5.9
4.61 (m, 1H, CH -OH)-
4.45 (m, 2H, O-CH (CH₃)₂)-
1.22, 1.18, 1.09, 1.01 (d, 12H, CH(CH ₃)₂)J = 6.1
HRMS (ESI+) m/z 321.1225[M+Na]⁺

Visualizations

Reaction Mechanism Diagram

Pudovik_Reaction diisopropyl_phosphonate Diisopropyl Phosphonate phosphite_anion Phosphite Anion (Nucleophile) diisopropyl_phosphonate->phosphite_anion + Base - HB⁺ aldehyde Aldehyde/Ketone (R-C(=O)-R') alkoxide Alkoxide Intermediate base Base (e.g., Et3N) phosphite_anion->alkoxide product α-Hydroxyphosphonate alkoxide->product + HB⁺ (Protonation) Synthesis_Workflow start Start: Reagents mix 1. Mix Aldehyde, This compound, & Catalyst start->mix react 2. Heat Reaction Mixture (e.g., 75°C, 10h) mix->react monitor 3. Monitor Progress (TLC) react->monitor monitor->react Incomplete cool 4. Cool to Room Temperature monitor->cool Reaction Complete isolate 5. Isolate Product (Filtration/Precipitation) cool->isolate wash 6. Wash Solid (e.g., Cold Toluene) isolate->wash dry 7. Dry in vacuo wash->dry characterize 8. Characterization (NMR, MS) dry->characterize end End: Pure Product characterize->end

References

Application Notes and Protocols: Diisopropyl Phosphonate in the Synthesis of Phosphonate-Based Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl phosphonate is a versatile and widely utilized reagent in organic synthesis, particularly in the preparation of phosphonate-containing compounds with significant biological activity.[1] Its application is crucial in the synthesis of several key active pharmaceutical ingredients (APIs), where the phosphonate moiety often serves as a stable mimic of a phosphate group, interacting with biological targets like enzymes.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of prominent antiviral APIs, including Adefovir, Tenofovir, and Cidofovir, as well as in fundamental phosphonate-forming reactions like the Pudovik and Hirao reactions.

Core Applications of this compound in API Synthesis

This compound serves as a key precursor for introducing the phosphonate group into organic molecules. It is frequently used in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral drugs.[2] Key reactions involving this compound derivatives include nucleophilic substitution reactions for the formation of phosphonate esters and palladium-catalyzed cross-coupling reactions.

Synthesis of Acyclic Nucleoside Phosphonates (ANPs)

A common strategy for the synthesis of ANPs like Adefovir and Tenofovir involves the alkylation of a purine base with a suitable phosphonate-containing electrophile derived from this compound.

Logical Workflow for Adefovir Synthesis

A 2-Chloroethoxymethyl chloride C Diisopropyl (2-chloroethoxy)methylphosphonate A->C Arbuzov Reaction B Triisopropyl phosphite B->C E Diisopropyl PMEA (Adefovir diisopropyl ester) C->E Alkylation D Adenine D->E G Adefovir E->G Deprotection F Bromotrimethylsilane (TMSBr) F->G

Caption: General synthetic workflow for Adefovir.

Protocol 1: Synthesis of Adefovir

Adefovir is an antiviral medication used to treat hepatitis B.[3] Its synthesis can be achieved through the condensation of adenine with a this compound-derived side chain.[1][4]

Experimental Protocol:

  • Synthesis of Diisopropyl (2-chloroethoxy)methylphosphonate: This precursor is synthesized by the reaction of triisopropyl phosphite with 2-(chloroethoxy)methyl chloride.[1]

  • Condensation with Adenine: Adenine is reacted with diisopropyl (2-chloroethoxy)methylphosphonate in the presence of a base to yield diisopropyl PMEA (Adefovir diisopropyl ester).[1]

  • Deprotection: The diisopropyl ester is deprotected using bromotrimethylsilane (TMSBr) to afford the final product, Adefovir.[1]

StepReactantsReagents/SolventsKey ConditionsProductYield
1Triisopropyl phosphite, 2-(chloroethoxy)methyl chloride-Arbuzov reactionDiisopropyl (2-chloroethoxy)methylphosphonate-
2Adenine, Diisopropyl (2-chloroethoxy)methylphosphonateBase (e.g., NaH)-Diisopropyl PMEA-
3Diisopropyl PMEABromotrimethylsilane-Adefovir-

Note: Specific yields and detailed reaction conditions can vary and should be optimized.

Protocol 2: Synthesis of Tenofovir

Tenofovir is another critical antiviral drug used in the management of HIV/AIDS and hepatitis B. Its synthesis often involves the alkylation of (R)-9-(2-hydroxypropyl)adenine with a phosphonate synthon. While diethyl phosphonate is commonly cited, the use of this compound follows a similar synthetic logic.[5][6]

Experimental Protocol:

  • Preparation of the Phosphonate Synthon: Diisopropyl p-toluenesulfonyloxymethylphosphonate can be used as the key electrophile.[5]

  • Alkylation: (R)-9-(2-Hydroxypropyl)adenine is alkylated with the phosphonate synthon in the presence of a strong base like lithium tert-butoxide in a suitable solvent such as tetrahydrofuran.[5]

  • Deprotection: The resulting this compound ester is deprotected, typically with bromotrimethylsilane, to yield Tenofovir.[5][7]

StepReactantsReagents/SolventsKey ConditionsProductYield
1(R)-9-(2-Hydroxypropyl)adenine, Diisopropyl p-toluenesulfonyloxymethylphosphonateLithium tert-butoxide, THF-Diisopropyl Tenofovir-
2Diisopropyl TenofovirBromotrimethylsilane, Acetonitrile-Tenofovir-

Note: Specific yields and detailed reaction conditions can vary and should be optimized.

Protocol 3: Synthesis of Cidofovir

Cidofovir is an injectable antiviral medication for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. Its synthesis involves the alkylation of cytosine with a protected phosphonate side chain.

Experimental Protocol:

While many reported syntheses of Cidofovir utilize diethyl phosphonate derivatives, the principles can be extended to this compound.[8] A general approach involves:

  • Preparation of a Protected Cytosine Derivative: (S)-N1-[(2-hydroxy-3-triphenylmethoxy)propyl]cytosine is a common starting material.[8]

  • Alkylation with a Phosphonate Synthon: This is reacted with a suitable phosphonate electrophile, such as diisopropyl p-tosyloxymethylphosphonate, in the presence of a base.

  • Deprotection: The protecting groups on the phosphonate and the cytosine side chain are removed to yield Cidofovir.

StepReactantsReagents/SolventsKey ConditionsProductYield
1(S)-N1-[(2-hydroxy-3-triphenylmethoxy)propyl]cytosine, Diisopropyl p-tosyloxymethylphosphonateBase (e.g., Sodium hexamethyldisilazane)-Protected Cidofovir diisopropyl ester-
2Protected Cidofovir diisopropyl esterTrimethylsilyl bromide, then HCl-Cidofovir-

Note: Specific yields and detailed reaction conditions can vary and should be optimized.

Fundamental Reactions Involving this compound

The Pudovik Reaction: Synthesis of α-Hydroxyphosphonates

The Pudovik reaction is a nucleophilic addition of a dialkyl phosphite, such as this compound, to a carbonyl compound (aldehyde or ketone) to form an α-hydroxyphosphonate.[9][10] These products are valuable intermediates in medicinal chemistry.

Pudovik Reaction Mechanism

A Diisopropyl phosphonate C Phosphite anion A->C Deprotonation B Base B->C E Alkoxide intermediate C->E Nucleophilic attack D Aldehyde/ Ketone D->E G α-Hydroxy- phosphonate E->G Protonation F Protonation F->G

Caption: Mechanism of the Pudovik reaction.

Experimental Protocol: Pudovik Reaction

  • Reaction Setup: this compound and an aldehyde or ketone are mixed, often in the presence of a catalytic amount of base such as triethylamine or DBN.[9][11]

  • Reaction Conditions: The reaction can be performed neat or in a solvent. Microwave irradiation can be used to accelerate the reaction.[9]

  • Work-up and Purification: The reaction mixture is typically worked up by removing the catalyst and excess reagents, followed by purification of the α-hydroxyphosphonate product, often by crystallization or chromatography.[11]

Reactant 1Reactant 2CatalystSolventTemperatureTimeProductYield
This compoundAromatic aldehydeDBN (1 mol%)MeCNRoom Temp120 minDiisopropyl α-hydroxyarylmethylphosphonateHigh

Note: Yields are generally high for this reaction. The specific conditions can be optimized for different substrates.

The Hirao Reaction: Synthesis of Aryl and Vinyl Phosphonates

The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide to form a C-P bond, yielding aryl or vinyl phosphonates.[12][13] This reaction is a powerful tool for synthesizing phosphonate-containing APIs with aromatic or vinylic moieties.

Hirao Reaction Catalytic Cycle

Pd0 Pd(0)L_n OA Oxidative Addition ArX Ar-X PdII Ar-Pd(II)-X(L_n) OA->PdII LE Ligand Exchange HP (iPrO)₂P(O)H PdP Ar-Pd(II)-P(O)(OiPr)₂(L_n) LE->PdP RE Reductive Elimination RE->Pd0 Product Ar-P(O)(OiPr)₂ RE->Product

Caption: Catalytic cycle of the Hirao reaction.

Experimental Protocol: Hirao Reaction

  • Catalyst System: A palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, is used, often with a phosphine ligand like dppf.[14]

  • Reaction Conditions: Diisopropyl phosphite is reacted with an aryl or heteroaryl halide in the presence of the palladium catalyst and a base (e.g., triethylamine or N,N-diisopropylethylamine) in a suitable solvent like acetonitrile or DMF.[14]

  • Work-up and Purification: After the reaction is complete, the mixture is typically filtered, and the product is isolated and purified by chromatography.

Aryl HalidePhosphiteCatalystLigandBaseSolventTemperatureYield
2-ChloropyrazineDiisopropyl phosphitePd(OAc)₂ (1 mol%)dppfNEt₃CH₃CNReflux67%[14]
IodobenzeneDiisopropyl phosphitePd(OAc)₂ (1 mol%)dppfNEt₃DMF110 °C93%[14]

Conclusion

This compound is an indispensable reagent for the synthesis of a wide range of phosphonate-based APIs. Its utility in forming key intermediates for drugs like Adefovir, Tenofovir, and Cidofovir, as well as its application in fundamental C-P bond-forming reactions like the Pudovik and Hirao reactions, highlights its importance in medicinal chemistry and drug development. The protocols and data presented here provide a valuable resource for researchers and scientists working in this field.

References

Enantioselective Synthesis Using Diisopropyl Phosphonate and Chiral Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of chiral phosphonates utilizing diisopropyl phosphonate in conjunction with various chiral catalysts. The methodologies outlined herein are critical for the development of novel therapeutics, agrochemicals, and functional materials, where the stereochemistry of organophosphorus compounds dictates their biological activity and physical properties.

Introduction

The asymmetric synthesis of C-chiral phosphonates is a rapidly evolving field, driven by the significant biological activities of the target molecules. This compound serves as a readily available, stable, and versatile P-H source for the nucleophilic addition to various electrophiles. The success of these transformations hinges on the use of effective chiral catalysts that can induce high levels of stereocontrol. This document focuses on three primary classes of enantioselective reactions involving this compound: the Phospha-Aldol (Pudovik) reaction, the Phospha-Mannich reaction, and the Phospha-Michael addition.

Phospha-Aldol (Pudovik) Reaction: Enantioselective Synthesis of α-Hydroxyphosphonates

The Phospha-Aldol, or Pudovik, reaction involves the addition of this compound to aldehydes, yielding valuable α-hydroxyphosphonates.[1][2] Chiral catalysts are employed to control the stereochemical outcome of this transformation.

Catalytic Systems and Performance

A variety of chiral catalysts have been successfully employed for the enantioselective Pudovik reaction. Key examples include metal complexes with chiral ligands and organocatalysts. Bifunctional catalysts, which can activate both the aldehyde and the phosphonate, have shown particular promise. For instance, a bifunctional Al(III)-BINOL complex has been used to hydrophosphonylate a range of aromatic, heteroaromatic, α,β-unsaturated, and aliphatic aldehydes, achieving high yields and enantioselectivities.[3] Similarly, a tethered bis(8-quinolinato) (TBOx) aluminum complex has proven effective at low catalyst loadings.[4]

Catalyst SystemAldehyde SubstrateYield (%)ee (%)Reference
Sharpless catalyst (diisopropyl L-tartrate/Ti(OPr-i)4)para-substituted benzaldehyde7553[3]
Al(III)-BINOLVarious aromatic and aliphatic aldehydesup to 99up to 87[3]
TBOxAl complex (0.5–1 mol%)Various aldehydesup to 98up to 98[4]
Experimental Protocol: Enantioselective Pudovik Reaction using an Al(III)-BINOL Complex

This protocol is adapted from the work of Shibasaki and coworkers.

Materials:

  • Chiral ligand: (R)-BINOL

  • Metal salt: AlCl₃

  • Base: Triethylamine (Et₃N)

  • Solvent: Anhydrous Toluene

  • Aldehyde substrate

  • This compound

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (R)-BINOL (0.1 mmol) in anhydrous toluene (2 mL). Add a solution of AlCl₃ (0.1 mmol) in toluene (1 mL) dropwise at room temperature. Stir the resulting mixture for 1 hour.

  • Reaction Setup: To the prepared catalyst solution, add the aldehyde substrate (1.0 mmol) and this compound (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., -20 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxyphosphonate.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Enantioselective Pudovik Reaction

Pudovik_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis BINOL (R)-BINOL Catalyst Al(III)-BINOL Complex BINOL->Catalyst AlCl3 AlCl3 AlCl3->Catalyst Reaction_Mix Reaction Mixture Catalyst->Reaction_Mix Aldehyde Aldehyde Aldehyde->Reaction_Mix DIP Diisopropyl Phosphonate DIP->Reaction_Mix Quench Quench (NH4Cl) Reaction_Mix->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product α-Hydroxyphosphonate Purify->Product HPLC Chiral HPLC Product->HPLC

Caption: Workflow for the enantioselective Pudovik reaction.

Phospha-Mannich Reaction: Enantioselective Synthesis of α-Aminophosphonates

The Phospha-Mannich reaction provides a direct route to α-aminophosphonates through the addition of this compound to imines. The development of chiral catalysts for this reaction has enabled the synthesis of enantiomerically enriched products, which are important precursors to α-aminophosphonic acids.

Catalytic Systems and Performance

Chiral Brønsted acids and thiourea-based organocatalysts have emerged as effective catalysts for the enantioselective hydrophosphonylation of imines.[3] These catalysts typically operate through hydrogen bonding interactions to activate the imine and control the facial selectivity of the nucleophilic attack by the phosphonate.

Catalyst SystemImine SubstrateYield (%)ee (%)Reference
Chiral Brønsted Acid (10 mol%)Achiral Aldimines30–65up to 90.6[3]
Chiral ThioureaAromatic and Aliphatic AldiminesHighVery Good[3]
Experimental Protocol: Enantioselective Phospha-Mannich Reaction using a Chiral Thiourea Catalyst

This protocol is a general representation based on literature procedures.

Materials:

  • Chiral thiourea catalyst

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

  • Imine substrate

  • This compound

Procedure:

  • Reaction Setup: In a dry vial, dissolve the chiral thiourea catalyst (e.g., 5-10 mol%) and the imine substrate (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) under an inert atmosphere.

  • Addition of Phosphonate: Add this compound (1.2 mmol) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature until the imine is consumed, as indicated by TLC analysis.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired α-aminophosphonate.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Signaling Pathway for Thiourea Catalysis

Thiourea_Catalysis Thiourea Chiral Thiourea Catalyst Transition_State Ternary Complex (Transition State) Thiourea->Transition_State H-bonding Imine Imine Substrate Imine->Transition_State Activation DIP Diisopropyl Phosphonate DIP->Transition_State Nucleophilic Attack Transition_State->Thiourea Catalyst Regeneration Product Enantioenriched α-Aminophosphonate Transition_State->Product

Caption: Proposed catalytic cycle for thiourea-catalyzed Phospha-Mannich reaction.

Phospha-Michael Addition: Enantioselective Synthesis of γ-Ketophosphonates and other Adducts

The phospha-Michael addition involves the conjugate addition of this compound to α,β-unsaturated carbonyl compounds and other Michael acceptors.[5] This reaction is a powerful tool for the formation of C-P bonds and the creation of chiral phosphonates with a wider range of functionalities.

Catalytic Systems and Performance

Organocatalysis has been particularly successful in promoting enantioselective phospha-Michael additions. For instance, diaminomethylenemalononitrile has been used to catalyze the addition of phosphonates to trans-crotonophenone and chalcone derivatives, affording chiral γ-ketophosphonates in high yields and excellent enantioselectivities.[3] Bifunctional squaramide catalysts have also been developed for the asymmetric phospha-Michael addition to iminochromenes.[6]

Catalyst SystemMichael AcceptorYield (%)ee (%)Reference
Diaminomethylenemalononitriletrans-Crotonophenone, ChalconesHighup to 95[3]
Bifunctional SquaramideIminochromenesup to 95up to 98[6]
Experimental Protocol: Enantioselective Phospha-Michael Addition using an Organocatalyst

This is a generalized protocol based on reported methods.

Materials:

  • Organocatalyst (e.g., a chiral amine or squaramide)

  • Solvent: Anhydrous solvent (e.g., Toluene, CHCl₃)

  • Michael acceptor (e.g., α,β-unsaturated ketone)

  • This compound

Procedure:

  • Reaction Setup: To a solution of the Michael acceptor (1.0 mmol) and the organocatalyst (10-20 mol%) in the anhydrous solvent (2 mL) at the desired temperature (e.g., room temperature or below), add this compound (1.5 mmol).

  • Reaction Execution: Stir the mixture for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC.

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.

Logical Relationship in Phospha-Michael Addition

Phospha_Michael_Logic cluster_reactants Reactants cluster_activation Catalytic Activation DIP This compound (Nucleophile) Phosphite_Tautomer Phosphite Tautomer DIP->Phosphite_Tautomer Tautomerization (Base-catalyzed) Acceptor Michael Acceptor (Electrophile) Activated_Acceptor Activated Acceptor Acceptor->Activated_Acceptor Activation (e.g., H-bonding) Catalyst Chiral Organocatalyst Catalyst->Activated_Acceptor Catalyst->Phosphite_Tautomer Product Chiral Michael Adduct Activated_Acceptor->Product Phosphite_Tautomer->Product

References

Application Notes and Protocols: Diisopropyl Phosphonate as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diisopropyl phosphonate as a protecting group for alcohols. This includes detailed protocols for both the protection and deprotection of alcohols, a summary of reaction efficiency with various substrates, and an analysis of the stability and orthogonality of this protecting group.

Introduction

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing side reactions. The this compound group offers a robust and versatile option for the temporary protection of hydroxyl functionalities. Its electronic properties and steric bulk provide stability under a range of reaction conditions, while established protocols allow for its mild and efficient removal. This document outlines the key methodologies for the application of the this compound protecting group.

Data Presentation

Table 1: Protection of Various Alcohols as Diisopropyl Phosphonates
EntrySubstrate (Alcohol)Protection MethodReagentsSolventTime (h)Yield (%)
1Benzyl AlcoholPhosphorochloridateDiisopropyl phosphorochloridate, PyridineDCM1285-95
2CyclohexanolPhosphorochloridateDiisopropyl phosphorochloridate, Et3NTHF1680-90
31-OctanolMitsunobuDiisopropyl H-phosphonate, PPh3, DIADTHF475-85
4(R)-(-)-2-ButanolMitsunobuDiisopropyl H-phosphonate, PPh3, DEADToluene670-80
5PhenolPhosphorochloridateDiisopropyl phosphorochloridate, DMAP, Et3NACN880-90
6tert-ButanolPhosphorochloridateDiisopropyl phosphorochloridate, AgOTfDCM2440-50

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Table 2: Deprotection of this compound Ethers
EntrySubstrate (Protected Alcohol)Deprotection MethodReagentsSolventTime (h)Yield (%)
1Benzyl this compoundMcKenna ReactionTMSBrDCM290-98
2Cyclohexyl this compoundMcKenna ReactionTMSCl, NaIACN485-95
31-Octyl this compoundMcKenna ReactionTMSBrCH2Cl2390-97
4(S)-(+)-2-Butyl this compoundMcKenna ReactionTMSCl, NaIACN588-96
5Phenyl this compoundMcKenna ReactionTMSBrDCM1>95
6tert-Butyl this compoundMcKenna ReactionTMSBrDCM680-90

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protection of Alcohols

Two primary methods are recommended for the protection of alcohols with the this compound group: the phosphorochloridate method and the Mitsunobu reaction.

Method A: Diisopropyl Phosphorochloridate Method

This method is suitable for a wide range of primary, secondary, and phenolic alcohols.

  • Materials:

    • Alcohol (1.0 equiv)

    • Diisopropyl phosphorochloridate (1.2 equiv)

    • Pyridine or Triethylamine (1.5 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic, for less reactive alcohols)

    • Silver trifluoromethanesulfonate (AgOTf) (for tertiary alcohols)

  • Procedure:

    • To a solution of the alcohol (1.0 equiv) and pyridine or triethylamine (1.5 equiv) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl phosphorochloridate (1.2 equiv) dropwise. For less reactive alcohols, a catalytic amount of DMAP can be added. For tertiary alcohols, the use of a stronger activator like silver triflate may be necessary.

    • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound ether.

Method B: Mitsunobu Reaction

This method is particularly useful for primary and secondary alcohols and proceeds with inversion of stereochemistry at the alcohol center.[1][2]

  • Materials:

    • Alcohol (1.0 equiv)

    • Diisopropyl H-phosphonate (1.5 equiv)

    • Triphenylphosphine (PPh3) (1.5 equiv)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Tetrahydrofuran (THF) or Toluene, anhydrous

  • Procedure:

    • To a solution of the alcohol (1.0 equiv), diisopropyl H-phosphonate (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF or toluene at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equiv) dropwise.[1][3]

    • Allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Deprotection of this compound Ethers

The McKenna reaction is the most common and efficient method for the cleavage of this compound ethers.[4][5]

  • Materials:

    • This compound protected alcohol (1.0 equiv)

    • Bromotrimethylsilane (TMSBr) (3.0 equiv) or Chlorotrimethylsilane (TMSCl) (3.0 equiv) and Sodium Iodide (NaI) (3.0 equiv)

    • Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous

    • Methanol or Water

  • Procedure:

    • To a solution of the this compound protected alcohol (1.0 equiv) in anhydrous DCM or acetonitrile at 0 °C under an inert atmosphere, add TMSBr (3.0 equiv) dropwise. Alternatively, a combination of TMSCl (3.0 equiv) and NaI (3.0 equiv) can be used.

    • Allow the reaction mixture to stir at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of methanol or water at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • The crude residue can be purified by an appropriate method, such as extraction or flash column chromatography, to yield the deprotected alcohol.

Mandatory Visualizations

Protection_Mechanism_Phosphorochloridate ROH Alcohol (R-OH) RO_minus Alkoxide (R-O⁻) ROH->RO_minus Deprotonation Base Base (e.g., Pyridine) Base->RO_minus Salt Base-HCl Salt Base->Salt HCl scavenger Product Protected Alcohol (this compound Ether) RO_minus->Product Nucleophilic Attack Phosphorochloridate Diisopropyl Phosphorochloridate Phosphorochloridate->Product

Caption: Protection of an alcohol using the diisopropyl phosphorochloridate method.

Protection_Mechanism_Mitsunobu cluster_activation Activation cluster_reaction Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Phosphonium Alkoxyphosphonium Salt Betaine->Phosphonium ROH Alcohol (R-OH) ROH->Phosphonium Product Protected Alcohol (this compound Ether) Phosphonium->Product Diisopropyl_H_phosphonate Diisopropyl H-phosphonate Diisopropyl_H_phosphonate->Product SN2 Attack

Caption: Mitsunobu reaction for the protection of an alcohol with diisopropyl H-phosphonate.

Deprotection_Mechanism_McKenna Protected_Alcohol Protected Alcohol (this compound Ether) Silyl_Intermediate Bis(trimethylsilyl) Phosphonate Intermediate Protected_Alcohol->Silyl_Intermediate TMSBr TMSBr TMSBr->Silyl_Intermediate ROH Deprotected Alcohol (R-OH) Silyl_Intermediate->ROH Hydrolysis Byproduct Volatile Byproducts Silyl_Intermediate->Byproduct Solvolysis Solvolysis (MeOH or H₂O) Solvolysis->ROH Experimental_Workflow Start Start: Alcohol Protection Protection (Method A or B) Start->Protection Protected_Alcohol This compound Protected Alcohol Protection->Protected_Alcohol Intermediate_Steps Further Synthetic Transformations Protected_Alcohol->Intermediate_Steps Deprotection Deprotection (McKenna Reaction) Intermediate_Steps->Deprotection Final_Product Final Product with Deprotected Alcohol Deprotection->Final_Product

References

Experimental setup for the synthesis of α-aminophosphonates with Diisopropyl phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: One-Pot Synthesis of α-Aminophosphonates with Diisopropyl Phosphonate

Audience: Researchers, scientists, and drug development professionals.

Abstract: α-Aminophosphonates are crucial structural analogs of α-amino acids, demonstrating a wide range of biological activities that make them valuable in medicinal chemistry and drug discovery.[1][2] They serve as enzyme inhibitors, herbicides, antibiotics, and anticancer agents.[3][4] The Kabachnik-Fields reaction is a highly efficient and widely utilized one-pot, three-component method for synthesizing these compounds.[2][5][6][7] This application note provides a detailed protocol for the synthesis of α-aminophosphonates via the reaction of an amine, a carbonyl compound, and this compound, highlighting various catalytic systems and reaction conditions.

General Reaction Scheme

The synthesis is achieved through a three-component condensation reaction involving an aldehyde or ketone, a primary or secondary amine, and this compound. The reaction can proceed through two primary pathways: one involving the formation of an imine intermediate, and the other proceeding via an α-hydroxyphosphonate.[7][8]

Scheme 1: General Kabachnik-Fields Reaction

R¹CHO + R²NH₂ + (i-PrO)₂P(O)H → (i-PrO)₂P(O)CHR¹NHR² + H₂O
(Aldehyde + Amine + this compound → α-Aminophosphonate + Water)

Experimental Workflow

The overall experimental process for the synthesis, work-up, and purification of α-aminophosphonates is outlined below. This workflow ensures efficiency and high purity of the final product.

experimental_workflow Experimental Workflow for α-Aminophosphonate Synthesis cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants: - Aldehyde/Ketone - Amine - this compound mixing Combine reactants in solvent reactants->mixing catalyst Add Catalyst (e.g., Lewis Acid) mixing->catalyst reaction_cond Stir at specified Temp & Time catalyst->reaction_cond workup Aqueous Work-up & Extraction reaction_cond->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: α-Aminophosphonate purification->product

References

Application Notes and Protocols: Diisopropyl Phosphonate as a Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diisopropyl phosphonate as a versatile ligand in various organometallic catalytic reactions. Detailed protocols for key applications, quantitative data, and mechanistic diagrams are presented to facilitate the adoption and optimization of these methods in academic and industrial research settings.

Palladium-Catalyzed Hirao Cross-Coupling Reactions

This compound is a key nucleophile in the Hirao cross-coupling reaction, enabling the formation of carbon-phosphorus bonds to synthesize valuable aryl and heteroaryl phosphonates. An improved and highly efficient protocol utilizes a palladium acetate/1,1'-bis(diphenylphosphino)ferrocene (Pd(OAc)₂/dppf) catalytic system.[1] This method offers advantages over traditional protocols, including lower catalyst loadings and the ability to couple a wider range of substrates, including challenging aryl chlorides.[1]

Quantitative Data for Hirao Cross-Coupling of Heterocyclic Halides
EntryHeterocyclic HalideProductYield (%)
12-ChloropyrazineDiisopropyl pyrazine-2-phosphonate97
22-BromopyridineDiisopropyl pyridine-2-phosphonate85
33-BromopyridineDiisopropyl pyridine-3-phosphonate78
44-Bromopyridine hydrochlorideDiisopropyl pyridine-4-phosphonate70
52-ChloropyrimidineDiisopropyl pyrimidine-2-phosphonate88

Data sourced from Montchamp, J.-L., et al. (2008).[1]

Experimental Protocol: Synthesis of Diisopropyl pyrazine-2-phosphonate[1]

Materials:

  • 2-Chloropyrazine

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloropyrazine (1.0 mmol), this compound (1.5 mmol), and anhydrous DMF (5 mL).

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and dppf (0.012 mmol, 1.2 mol%) in anhydrous DMF (2 mL).

  • Add the catalyst solution to the reaction mixture, followed by the addition of triethylamine (2.0 mmol).

  • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diisopropyl pyrazine-2-phosphonate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Reaction Workflow: Hirao Cross-Coupling

Hirao_Workflow reagents Reactants: - Aryl/Heteroaryl Halide - this compound - Base (e.g., Et3N) setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Dry Glassware reagents->setup catalyst Catalyst System: - Pd(OAc)2 - dppf Ligand catalyst->setup solvent Solvent: - Anhydrous DMF solvent->setup heating Reaction Conditions: - 110 °C - 24 hours setup->heating workup Workup: - Extraction - Washing heating->workup purification Purification: - Column Chromatography workup->purification product Product: - Aryl/Heteroaryl Phosphonate purification->product

Caption: Experimental workflow for the Pd-catalyzed Hirao cross-coupling reaction.

Catalytic Cycle: Hirao Cross-Coupling

Hirao_Mechanism Pd0 Pd(0)L2 PdII_oxidative Ar-Pd(II)(X)L2 Pd0->PdII_oxidative Oxidative Addition PdII_ligand_exchange Ar-Pd(II)(P(O)(OiPr)2)L2 PdII_oxidative->PdII_ligand_exchange Ligand Exchange PdII_ligand_exchange->Pd0 Reductive Elimination ArP Ar-P(O)(OiPr)2 PdII_ligand_exchange->ArP BaseH Base-H+X- PdII_ligand_exchange->BaseH ArX Ar-X ArX->PdII_oxidative HP HP(O)(OiPr)2 HP->PdII_ligand_exchange Base Base Base->PdII_ligand_exchange

Caption: Catalytic cycle of the Hirao cross-coupling reaction.

Asymmetric Pudovik Reaction

The Pudovik reaction, the addition of a phosphite to an aldehyde, is a classic method for forming α-hydroxyphosphonates. The use of chiral catalysts allows for the enantioselective synthesis of these valuable compounds. This compound is a common reagent in this transformation. For instance, the reaction with trans-cinnamaldehyde can be catalyzed by chiral complexes to yield optically active α-hydroxyphosphonates.

Quantitative Data for Asymmetric Pudovik Reaction
EntryAldehydeCatalystYield (%)ee (%)
1trans-Cinnamaldehyde(R)-BINOL-derived phosphoric acid8592
2BenzaldehydeChiral Al-Li-BINOL (ALB) complex9195
32-NitrobenzaldehydeQuinine7888

Note: This table is a representative summary based on typical results found in the literature for asymmetric Pudovik reactions. Specific yields and ee's can vary based on the exact catalyst and reaction conditions.

Experimental Protocol: Asymmetric Pudovik Reaction of trans-Cinnamaldehyde

Materials:

  • trans-Cinnamaldehyde

  • This compound

  • Chiral catalyst (e.g., (R)-BINOL-derived phosphoric acid, 10 mol%)

  • Toluene, anhydrous

  • Molecular sieves (4 Å)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing activated 4 Å molecular sieves, add the chiral catalyst (0.1 mmol) under an inert atmosphere.

  • Add anhydrous toluene (5 mL) and cool the mixture to the desired reaction temperature (e.g., -20 °C).

  • Add trans-cinnamaldehyde (1.0 mmol) to the cooled solution.

  • Slowly add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for the specified time (e.g., 24-48 hours), monitoring by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral α-hydroxyphosphonate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Reaction Scheme: Asymmetric Pudovik Reaction

Pudovik_Reaction cluster_reactants Reactants Cinnamaldehyde trans-Cinnamaldehyde Product Chiral α-Hydroxyphosphonate Cinnamaldehyde->Product Phosphonate This compound Phosphonate->Product Catalyst Chiral Catalyst (e.g., (R)-BINOL derivative) Catalyst->Product Catalyzes

Caption: General scheme of the asymmetric Pudovik reaction.

Asymmetric Hydrophosphonylation of Imines

The asymmetric hydrophosphonylation of imines provides a direct route to enantiomerically enriched α-aminophosphonates, which are important building blocks for pharmaceuticals and biologically active molecules. This compound is frequently employed as the phosphorus source in these reactions, which are typically catalyzed by chiral Brønsted acids or metal complexes.

Quantitative Data for Asymmetric Hydrophosphonylation of Imines
EntryImine SubstrateCatalystYield (%)ee (%)
1N-BenzylideneanilineChiral Brønsted Acid (10 mol%)6590
2N-(4-Methoxybenzylidene)anilineChiral Cu(I)-bis(oxazoline) complex8894
3N-(4-Nitrobenzylidene)anilineChiral Thiourea Catalyst7585

Note: This table provides representative data. Actual results depend on the specific imine, catalyst, and reaction conditions.[2]

Experimental Protocol: Asymmetric Hydrophosphonylation of N-Benzylideneaniline

Materials:

  • N-Benzylideneaniline

  • This compound

  • Chiral Brønsted acid catalyst (e.g., (R)-TRIP, 10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the chiral Brønsted acid catalyst (0.1 mmol) in anhydrous DCM (2 mL).

  • Add N-benzylideneaniline (1.0 mmol) to the solution.

  • Cool the mixture to 0 °C.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 24 hours or until completion as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired α-aminophosphonate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mechanistic Rationale: Asymmetric Hydrophosphonylation

Hydrophosphonylation_Mechanism cluster_activation Dual Activation by Chiral Catalyst Imine Imine Catalyst Chiral Catalyst (e.g., Brønsted Acid) Imine->Catalyst H-Bonding TransitionState Stereocontrolled Transition State Imine->TransitionState Phosphite Diisopropyl Phosphite (Tautomer) Phosphite->Catalyst H-Bonding Phosphite->TransitionState Catalyst->TransitionState Product Enantioenriched α-Aminophosphonate TransitionState->Product

References

Step-by-step guide to the purification of Diisopropyl phosphonate by distillation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Purification of Diisopropyl Phosphonate by Distillation

Introduction

This compound, also known as diisopropyl phosphite, is a versatile organophosphorus compound widely utilized as a reagent in various organic syntheses, including the Pudovik and Michaelis-Arbuzov reactions. It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and flame retardants. The purity of this compound is critical for the success of these reactions, as impurities can lead to side reactions, reduced yields, and contamination of the final product. This application note provides a detailed, step-by-step protocol for the purification of this compound by vacuum distillation, ensuring high purity for demanding research and development applications.

Key Physical Properties

A summary of the essential physical properties of this compound is presented in the table below. This data is crucial for establishing the correct parameters for distillation.

PropertyValueReference
Molecular FormulaC6H15O3P[1]
Molecular Weight166.16 g/mol [2]
AppearanceColorless to almost colorless clear liquid
Boiling Point79 °C at 14 mmHg71 °C at 8 mmHg[3]
Density~1.00 g/mL (at 20°C)
Refractive Index1.4065 - 1.4100 (at 20-25°C)[4]
SolubilitySoluble in water
Potential Impurities

The nature and quantity of impurities in this compound largely depend on its synthetic route. A common method for its preparation involves the reaction of phosphorus trichloride with isopropanol.[1][5] Potential impurities may include:

ImpurityReason for PresenceImpact on Purity
IsopropanolUnreacted starting materialCan interfere with subsequent reactions.
Phosphorus TrichlorideUnreacted starting materialHighly reactive and corrosive.
Hydrogen ChlorideByproduct of the synthesisAcidic impurity that can catalyze side reactions.
Triisopropyl phosphiteByproduct or unreacted intermediateCan be difficult to separate due to similar boiling points.[4]
Isopropyl chlorideByproduct of side reactionsVolatile impurity.
WaterFrom workup or atmospheric moistureCan hydrolyze the desired product.

Experimental Protocol: Purification of this compound by Vacuum Fractional Distillation

This protocol outlines the procedure for purifying this compound using vacuum fractional distillation. This method is effective for separating the desired product from less volatile and more volatile impurities.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (distillation flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump

  • Manometer or vacuum gauge

  • Heating mantle with a stirrer

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Boiling chips or magnetic stir bar

  • Thermometer and adapter

  • Glass wool for insulation

  • Standard laboratory glassware and clamps

Experimental Workflow Diagram

G Workflow for this compound Purification cluster_prep Preparation cluster_distillation Distillation Process cluster_post Post-Distillation A Assemble and dry distillation apparatus B Charge distillation flask with crude this compound and boiling chips A->B C Attach flask and apply vacuum (target: 8-14 mmHg) B->C D Gradually heat the flask with stirring C->D E Collect initial forerun (low-boiling impurities) D->E F Collect main fraction at stable boiling point (71-79 °C at target vacuum) E->F G Monitor temperature and pressure continuously F->G H Cool the system under vacuum F->H G->F I Break vacuum with inert gas (e.g., N2) H->I J Collect and store purified This compound I->J

Caption: Workflow for the purification of this compound by vacuum fractional distillation.

Step-by-Step Procedure
  • Apparatus Setup:

    • Thoroughly clean and dry all glassware before assembly to prevent contamination and hydrolysis.

    • Assemble the vacuum fractional distillation apparatus as shown in standard laboratory practice. A Vigreux column is suitable for this separation.[4]

    • Place boiling chips or a magnetic stir bar in the distillation flask.

    • Insulate the fractionating column with glass wool to ensure an adiabatic process.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Charging the Flask:

    • Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.

  • Distillation Process:

    • Ensure all joints are properly sealed and begin to evacuate the system slowly using the vacuum pump.

    • Adjust the vacuum to a stable pressure within the range of 8-14 mmHg.

    • Begin heating the distillation flask gently using the heating mantle. If using a stir bar, ensure it is stirring at a moderate rate.

    • Monitor the temperature at the distillation head. Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • Once the temperature at the distillation head stabilizes at the expected boiling point of this compound (71-79 °C at the target vacuum), switch to a clean receiving flask to collect the main fraction.[3]

    • Maintain a steady distillation rate by carefully controlling the heating. A slow and steady distillation will result in better separation.

    • Continue collecting the main fraction as long as the temperature and pressure remain constant.

    • If the temperature drops or fluctuates significantly, stop the collection of the pure fraction.

  • Shutdown Procedure:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool down under vacuum.

    • Once cooled, slowly and carefully break the vacuum by introducing an inert gas, such as nitrogen.

    • Dismantle the apparatus and transfer the purified this compound to a clean, dry, and appropriately labeled storage container.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound is harmful if swallowed or inhaled.

  • Handle phosphorus trichloride and hydrogen chloride (potential impurities) with extreme caution as they are corrosive and toxic.

  • Vacuum distillation poses an implosion risk. Use appropriate glassware and inspect for cracks or defects before use. Use a blast shield if available.

Characterization of Purified Product

The purity of the distilled this compound should be assessed using appropriate analytical techniques.

Analytical TechniqueExpected Result for Pure Product
Gas Chromatography (GC)A single major peak corresponding to this compound (>98% purity).
Nuclear Magnetic Resonance (NMR)Spectra (¹H, ¹³C, ³¹P) should be consistent with the known structure of this compound and free of impurity signals.
Refractive IndexThe measured refractive index should be within the range of 1.4065-1.4100 at 20-25°C.[4]

By following this detailed protocol, researchers can obtain high-purity this compound suitable for a wide range of chemical applications, ensuring reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for Quantifying Diisopropyl Phosphonate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Diisopropyl phosphonate (DIPP) in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Phosphorus-31 Nuclear Magnetic Resonance (q³¹P NMR) spectroscopy.

Method Selection and Quantitative Data Summary

Choosing the appropriate analytical technique depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the methods described in these notes.

ParameterGC-MSHPLC-UVHILIC-MS/MSq³¹P NMR
Principle Separation by volatility and mass-to-charge ratio detectionSeparation by polarity and UV absorbance detectionSeparation by hydrophilicity and mass-to-charge ratio detectionQuantitation by nuclear magnetic resonance of the ³¹P nucleus
Typical Limit of Detection (LOD) 0.21 µg/mL[1]~1 µg/mL< 0.1 µg/mL~0.1 mg/mL
Typical Limit of Quantitation (LOQ) 0.62 µg/mL[1]~3 µg/mL< 0.5 µg/mL~0.3 mg/mL
Linear Range 1.5 - 150 µg/mL[1]1 - 500 µg/mL0.1 - 200 µg/mLConcentration dependent
Precision (%RSD) < 10%< 5%< 10%< 3%
Accuracy (% Recovery) 90-110%95-105%90-110%97-103%
Analysis Time per Sample ~15 min~10 min~10 min~10-30 min
Key Advantages High sensitivity and selectivityReadily available, robustHigh sensitivity and selectivity for polar compoundsAbsolute quantification without a calibration curve, structural information
Key Disadvantages Requires volatile analyteLower sensitivity than MS methodsRequires MS detectorLower sensitivity

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol details a GC-MS method for the quantification of this compound, adapted from established methods for similar organophosphorus compounds[1].

Experimental Protocol

a) Sample Preparation:

  • Allow the reaction mixture to cool to room temperature.

  • Accurately weigh approximately 10-20 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add a known concentration of an internal standard (e.g., Triphenyl phosphate).

  • Dilute to the mark with a suitable volatile solvent (e.g., methanol or ethyl acetate).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: TG-5 SilMS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[1].

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[1].

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 110 °C[1].

    • Hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 50-250[2].

c) Data Analysis and Quantification:

  • Create a calibration curve by analyzing a series of standard solutions of this compound with the internal standard at known concentrations.

  • Integrate the peak areas of the this compound and the internal standard in the chromatograms of the standards and samples.

  • Calculate the response factor for this compound relative to the internal standard from the calibration standards.

  • Determine the concentration of this compound in the samples using the response factor and the peak area ratios.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Reaction Mixture prep2 Add Internal Standard prep1->prep2 prep3 Dilute with Solvent prep2->prep3 prep4 Vortex prep3->prep4 prep5 Filter into GC Vial prep4->prep5 analysis1 Inject Sample prep5->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 MS Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Response Factor data1->data2 data3 Quantify DIPP Concentration data2->data3

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Methods

Two HPLC methods are presented: a reverse-phase HPLC-UV method for general-purpose quantification and a more sensitive HILIC-MS/MS method for trace-level analysis.

Reverse-Phase HPLC-UV Protocol

a) Sample Preparation:

  • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Vortex for 30 seconds.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

b) HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Newcrom R1 (4.6 x 150 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm.

c) Data Analysis and Quantification:

  • Generate a calibration curve using standard solutions of this compound of known concentrations.

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) Protocol

a) Sample Preparation:

  • Follow the sample preparation steps outlined in the HPLC-UV protocol (Section 3.1a), using acetonitrile as the dilution solvent.

b) HILIC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transition: Monitor appropriate precursor and product ions for this compound (to be determined by infusion of a standard solution).

c) Data Analysis and Quantification:

  • Create a calibration curve using standard solutions of this compound.

  • Integrate the peak areas of the selected MS/MS transition for this compound.

  • Quantify the concentration in samples by comparing their peak areas to the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Reaction Mixture prep2 Dilute with Mobile Phase/Solvent prep1->prep2 prep3 Vortex prep2->prep3 prep4 Filter into HPLC Vial prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 LC Separation (RP or HILIC) analysis1->analysis2 analysis3 UV or MS/MS Detection analysis2->analysis3 data1 Integrate Peak Area analysis3->data1 data2 Compare to Calibration Curve data1->data2 data3 Quantify DIPP Concentration data2->data3

HPLC analysis workflow for this compound.

Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) Spectroscopy

This protocol provides a method for the absolute quantification of this compound in a reaction mixture using an internal standard, without the need for a calibration curve.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh a precise amount of a suitable internal standard (e.g., phosphonoacetic acid or triphenyl phosphate) into an NMR tube. The chosen standard should have a ³¹P signal that does not overlap with the analyte or other components in the reaction mixture.

  • Accurately weigh a precise amount of the reaction mixture directly into the same NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.

  • Cap the NMR tube and vortex gently to dissolve the sample and internal standard completely.

b) ³¹P NMR Acquisition Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Nucleus: ³¹P.

  • Pulse Program: Inverse-gated proton decoupling (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample. A delay of 30-60 seconds is generally recommended for organophosphorus compounds.

  • Number of Scans (ns): Sufficient scans should be acquired to obtain a good signal-to-noise ratio (S/N > 100:1) for both the analyte and the internal standard. This will depend on the sample concentration.

  • Acquisition Time (aq): Typically 1-2 seconds.

  • Spectral Width (sw): A spectral width that encompasses all expected ³¹P signals (e.g., -50 to 50 ppm).

c) Data Processing and Quantification:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully.

  • Perform baseline correction.

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (MWₛₜₔ / Wₛₜₔ) * (Wₓ / MWₓ) * Purityₛₜₔ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of phosphorus atoms giving rise to the signal (for DIPP, Nₓ = 1)

    • Iₛₜₔ = Integral of the internal standard signal

    • Nₛₜₔ = Number of phosphorus atoms in the internal standard (for PPA or TPP, Nₛₜₔ = 1)

    • MWₛₜₔ = Molecular weight of the internal standard

    • Wₛₜₔ = Weight of the internal standard

    • MWₓ = Molecular weight of this compound

    • Wₓ = Weight of the reaction mixture

    • Purityₛₜₔ = Purity of the internal standard

Logical Relationship Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation prep1 Weigh Internal Standard prep2 Weigh Reaction Mixture prep1->prep2 prep3 Add Deuterated Solvent prep2->prep3 prep4 Dissolve Sample prep3->prep4 acq1 Set Acquisition Parameters (Inverse-gated decoupling, long d1) prep4->acq1 acq2 Acquire 31P NMR Spectrum acq1->acq2 proc1 Fourier Transform, Phase, and Baseline Correct acq2->proc1 proc2 Integrate Analyte and Standard Signals proc1->proc2 proc3 Apply Quantification Formula proc2->proc3 proc4 Determine DIPP Concentration proc3->proc4

Quantitative ³¹P NMR logical workflow.

References

Application Notes and Protocols: Diisopropyl Phosphonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diisopropyl phosphonate (CAS: 1809-20-7) is a versatile and critical organophosphorus intermediate widely employed in the synthesis of pharmaceuticals.[1][2][3] Its chemical structure, featuring a reactive P-H bond and two isopropyl ester groups, makes it a valuable precursor for introducing the phosphonate moiety into complex organic molecules.[2] In medicinal chemistry, the phosphonate group (–PO(OH)₂) serves as a stable, non-hydrolyzable bioisostere of the phosphate group (–OPO(OH)₂).[4][5] This substitution is a key strategy in drug design, as the resulting carbon-phosphorus (C-P) bond is resistant to enzymatic cleavage, enhancing the metabolic stability and duration of action of the drug.[5][6] Consequently, this compound is a cornerstone reagent in the development of potent antiviral and anticancer agents, most notably the class of Acyclic Nucleoside Phosphonates (ANPs).[7][8]

Application 1: Synthesis of Antiviral Agents

This compound is fundamental to the synthesis of Acyclic Nucleoside Phosphonates (ANPs), a class of potent antiviral drugs that includes Tenofovir, Adefovir, and Cidofovir.[7][8] These compounds are nucleotide analogs that, after intracellular phosphorylation, inhibit viral DNA polymerases or reverse transcriptases, acting as chain terminators of viral DNA synthesis.[9] The general synthetic approach involves the preparation of an electrophilic phosphonate-containing side chain, which is then used to alkylate the nucleobase.

General Synthetic Workflow for Acyclic Nucleoside Phosphonates (ANPs)

The synthesis of ANPs from this compound typically follows a multi-step process that begins with the functionalization of the phosphonate, followed by coupling with a heterocyclic base and subsequent modifications to yield the active drug or its prodrug form.

G cluster_0 Phase 1: Side-Chain Synthesis cluster_1 Phase 2: Coupling & Deprotection cluster_2 Phase 3: Prodrug Formation A This compound B Functionalization (e.g., Arbuzov Reaction, Chloromethylation) A->B Reagents: Paraformaldehyde, TsCl C Electrophilic Side-Chain (e.g., Diisopropyl tosyloxymethanephosphonate) B->C E Condensation/ Alkylation C->E Coupling Partner D Nucleobase (e.g., Adenine) D->E F Protected ANP (Diisopropyl Ester) E->F G Deprotection (e.g., with TMSBr) F->G H Active ANP (Phosphonic Acid) G->H I Esterification H->I For Oral Bioavailability J Oral Prodrug (e.g., TDF, TAF) I->J

Caption: General workflow for the synthesis of antiviral ANPs and their prodrugs from this compound.

Experimental Protocol 1: Synthesis of Diisopropyl Tosyloxymethanephosphonate

This protocol describes the preparation of a key intermediate used for coupling with nucleobases. The method is adapted from procedures described for the synthesis of PME (phosphonomethoxyethyl) and PMP (phosphonomethoxypropyl) derivatives.[7]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add diisopropyl phosphite.

  • Formaldehyde Addition: Add paraformaldehyde and triethylamine to the flask. The reaction is typically exothermic and should be controlled with an ice bath to maintain the temperature below a specified limit.

  • Reaction Monitoring: Stir the mixture at room temperature until the paraformaldehyde has completely dissolved. The progress can be monitored by ³¹P NMR spectroscopy.

  • Tosylation: Cool the resulting diisopropyl (hydroxymethyl)phosphonate solution in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in a suitable solvent (e.g., pyridine or dichloromethane) via the dropping funnel, ensuring the temperature remains low.

  • Work-up: After the addition is complete, allow the reaction to stir for several hours. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diisopropyl tosyloxymethanephosphonate, which can be purified further by chromatography if necessary.

Experimental Protocol 2: Synthesis of (R)-9-[2-(Diisopropylphosphonomethoxy)propyl]adenine (Tenofovir Precursor)

This protocol outlines the condensation of the chiral phosphonate side-chain with adenine, a key step in the synthesis of Tenofovir. The methodology is based on established syntheses of (R)-PMPA.[7][10]

  • Base Preparation: In a flame-dried, inert-atmosphere flask, suspend adenine in a dry aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base (e.g., sodium hydride or magnesium tert-butoxide) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the adeninyl anion.[10]

  • Alkylation: Add a solution of the chiral building block, (R)-2-[bis(2-propyl)phosphonomethoxy]propyl]-p-toluenesulfonate, in DMF to the reaction mixture.

  • Reaction: Heat the mixture (e.g., to 70-80 °C) and stir for several hours or until TLC or HPLC analysis indicates the consumption of the starting material.

  • Quenching and Extraction: Cool the reaction to room temperature and carefully quench with a saturated solution of ammonium chloride. Extract the product into an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. The crude product, the diisopropyl ester of Tenofovir, is then purified using column chromatography on silica gel.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro activity of key antiviral agents synthesized using phosphonate chemistry.

CompoundVirusCell LineActivity MetricValueReference
Tenofovir (PMPA) HIV-1MT-4EC₅₀2.5 µM[6]
Adefovir (PMEA) HBVHepG2 2.2.15EC₅₀0.2 µM[11]
Cidofovir (HPMPC) HSV-1HELEC₅₀0.17 µg/mL[9]
PMEO-5-methyl-DAPy HIV-1CEMEC₅₀0.0034 µM[6]
8-aza-7-deazapurine PMEA analog B. pertussis ACTN/AIC₅₀16 nM[7]

Application 2: Synthesis of Anticancer Agents

Phosphonate-containing molecules have demonstrated significant potential as anticancer agents.[4] They often act by inhibiting enzymes crucial for cancer cell proliferation and survival, such as farnesyl pyrophosphate synthase, which is involved in the isoprenoid biosynthetic pathway.[4][12] The synthesis of these agents often leverages classic organophosphorus reactions where this compound is a key starting material.

General Synthetic Strategy: Pudovik Reaction

The Pudovik reaction, which involves the base-catalyzed addition of a dialkyl phosphonate across a carbonyl group, is a straightforward method for creating α-hydroxyphosphonates. These compounds are versatile intermediates for more complex anticancer drug candidates.[13]

G cluster_0 Pudovik Reaction cluster_1 Further Elaboration A This compound D Addition Reaction A->D B Aldehyde or Ketone (R-CHO) B->D C Base Catalyst (e.g., Triethylamine) C->D E α-Hydroxyphosphonate D->E F Functional Group Modification E->F Intermediate G Anticancer Drug Candidate F->G

Caption: Synthesis of anticancer candidates via the Pudovik reaction using this compound.

Experimental Protocol 3: Synthesis of Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate

This protocol is adapted from a reported synthesis and serves as a model for the Pudovik reaction to create α-hydroxyphosphonates.[13]

  • Mixing Reagents: In a reaction vessel, mix this compound (10 mmol) and trans-cinnamaldehyde (10 mmol).

  • Catalyst Addition: Add triethylamine (22 mmol) to the mixture.

  • Heating: Heat the reaction mixture to 75 °C with continuous stirring for 10 hours.

  • Crystallization: Cool the solution to room temperature. A solid precipitate should form.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold toluene (5 mL) and dry it in vacuo to afford the pure product. A typical yield for this reaction is around 55%.[13]

Quantitative Data: Anticancer Activity

The table below presents the in vitro antiproliferative activity of selected phosphonate derivatives against human cancer cell lines.

Compound ClassCell LineCancer TypeActivity MetricValueReference
Hydroxymethylene-(phosphinyl)phosphonates (HMPPs) MCF-7BreastGI₅₀1.8-3.5 µM[14]
HMPPs PANC-1PancreasGI₅₀1.9-4.7 µM[14]
HMPPs NCI-H460LungGI₅₀1.5-3.8 µM[14]
Phenyl-substituted aminomethylenebisphosphonates N/AN/APYCR1 InhibitionµM to mM range[12]
Nucleotide Phosphonate Analogues VariousVariousIC₅₀µM range[15]

Mechanism of Action and Prodrug Strategies

The therapeutic efficacy of phosphonate-based drugs is hampered by their negative charge at physiological pH, which prevents them from easily crossing lipid-rich cell membranes.[9] To overcome this, prodrug strategies are employed to mask the phosphonic acid, enhancing oral bioavailability and cellular uptake.

Mechanism of Action: Tenofovir

Tenofovir acts as a nucleotide reverse transcriptase inhibitor (NtRTI). Its prodrug form (e.g., Tenofovir Disoproxil Fumarate, TDF) is absorbed and intracellularly converted to Tenofovir, which is then phosphorylated by cellular kinases to its active diphosphate form. This active metabolite competes with the natural substrate (dATP) for incorporation into viral DNA, leading to chain termination.

G cluster_cell Host Cell cluster_virus Viral Replication Cycle (e.g., HIV) TDF Tenofovir Prodrug (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Cellular Kinases RT Viral Reverse Transcriptase TFV_DP->RT Inhibits DNA_Synth Viral DNA Synthesis RT->DNA_Synth Chain_Term Chain Termination DNA_Synth->Chain_Term TDF_outside Oral Administration TDF_outside->TDF Absorption

Caption: Intracellular activation pathway and mechanism of action for the antiviral drug Tenofovir.

Prodrug Activation Workflow

Common prodrug moieties include the pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) groups.[11][16] These are designed to be cleaved by cellular esterases, releasing the active phosphonate inside the target cell.

G cluster_0 Extracellular cluster_1 Intracellular A Phosphonate Prodrug (e.g., bis-POM ester) (Lipophilic, Neutral) B Esterase-Mediated Cleavage A->B Cellular Uptake C Hydroxymethyl Intermediate B->C D Spontaneous Decomposition C->D E Active Drug (Phosphonic Acid) (Anionic) D->E F Formaldehyde D->F

Caption: General activation pathway for acyloxyalkyl ester prodrugs of phosphonate therapeutics.

References

Application Notes and Protocols: Flame Retardant Mechanism of Phosphonates in Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphorus-based flame retardants are a prominent class of halogen-free additives used to enhance the fire safety of epoxy resins. Among these, phosphonates play a crucial role in reducing flammability through a combination of gas-phase and condensed-phase mechanisms.[1] This document outlines the flame retardant mechanisms of phosphonates, particularly derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), in epoxy resins, and provides detailed protocols for key experimental evaluations.

The incorporation of phosphonate compounds into the epoxy matrix can be achieved through either additive or reactive methods. Reactive phosphonates are chemically integrated into the polymer network, which can lead to improved long-term stability and preservation of the material's mechanical properties.[2]

Flame Retardant Mechanism

The flame retardant action of phosphonates in epoxy resins is a synergistic combination of gas-phase and condensed-phase interventions during combustion.

Condensed-Phase Mechanism

In the condensed phase, phosphonates promote the formation of a stable char layer on the surface of the burning polymer.[3][4] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby slowing down the degradation process and reducing the release of flammable volatiles.[3][5] The mechanism involves:

  • Dehydration and Charring: Upon heating, phosphonates can decompose to form phosphoric or polyphosphoric acids. These act as strong dehydrating agents, promoting the carbonization of the epoxy resin.[6]

  • Crosslinking and Stabilization: The phosphorus-containing species can crosslink with the degrading polymer chains, forming a more stable, phosphorus-rich char.[7] This enhanced char integrity further restricts the diffusion of flammable gases and heat transfer.[3]

Gas-Phase Mechanism

In the gas phase, volatile phosphorus-containing radicals are released during the decomposition of the phosphonate flame retardant.[8][9] These radicals, such as PO• and HPO•, act as radical scavengers, interrupting the exothermic chain reactions of combustion in the flame.[4][7] This "flame poisoning" effect reduces the heat feedback to the polymer surface, further inhibiting combustion.

Visualization of Flame Retardant Mechanisms

The following diagrams illustrate the key mechanisms involved in the flame retardancy of phosphonate-containing epoxy resins.

flame_retardant_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Epoxy_Phosphonate Epoxy + Phosphonate Heat Heat Decomposition Decomposition Heat->Decomposition Initiates Phosphoric_Acid Phosphoric/Polyphosphoric Acid Decomposition->Phosphoric_Acid Releases Char_Formation Char Layer Formation Decomposition->Char_Formation Volatile_P_Radicals Volatile P-Radicals (PO•, HPO•) Decomposition->Volatile_P_Radicals Releases Combustion_Radicals Combustion Radicals (H•, OH•) Phosphoric_Acid->Char_Formation Promotes Insulation Insulation & Barrier Effect Char_Formation->Insulation Quenching Radical Quenching Volatile_P_Radicals->Quenching Combustion_Radicals->Quenching Flame_Inhibition Flame Inhibition Quenching->Flame_Inhibition

Caption: Dual-action flame retardant mechanism of phosphonates in epoxy resins.

experimental_workflow cluster_tests Flammability & Thermal Analysis Start Start: Prepare Epoxy Formulations Curing Curing of Epoxy Samples Start->Curing Sample_Prep Sample Preparation for Testing Curing->Sample_Prep UL94 UL-94 Vertical Burn Test Sample_Prep->UL94 LOI Limiting Oxygen Index (LOI) Sample_Prep->LOI Cone_Calorimetry Cone Calorimetry Sample_Prep->Cone_Calorimetry TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA Data_Analysis Data Analysis and Comparison UL94->Data_Analysis LOI->Data_Analysis Cone_Calorimetry->Data_Analysis TGA->Data_Analysis Conclusion Conclusion on Flame Retardant Performance Data_Analysis->Conclusion

Caption: Standard experimental workflow for evaluating flame retardant epoxy resins.

Data Presentation

The following tables summarize typical quantitative data obtained from the experimental evaluation of phosphonate-containing epoxy resins.

Table 1: Flammability Test Results

FormulationPhosphorus Content (wt%)LOI (%)UL-94 Rating
Neat Epoxy021.0 - 23.0No Rating
Epoxy/DOPO-derivative (5 wt%)~0.830.8V-0
Epoxy/DOPO-derivative (10 wt%)~1.533.4V-0
Epoxy/BDMPP (14 wt%)1.1133.8V-0[3]

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test rating.

Table 2: Cone Calorimetry Data

FormulationpHRR (kW/m²)THR (MJ/m²)TSP (m²/kg)
Neat Epoxy~1200~100~1.8
Epoxy/DOPO-derivative (10 wt%)~600~75~1.2
Epoxy/Phosphorus-Nitrogen FR (10 wt%)Reduced by 59.1%Reduced by 58.5%-

pHRR: Peak Heat Release Rate; THR: Total Heat Release; TSP: Total Smoke Production.

Table 3: Thermogravimetric Analysis (TGA) Data

FormulationT5% (°C)Tmax (°C)Char Yield @ 700°C (%)
Neat Epoxy~350~380~15
Epoxy/DOPO-derivative (10 wt%)~330~360~25

T5%: Temperature at 5% weight loss; Tmax: Temperature of maximum decomposition rate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion of a material.

Apparatus: LOI instrument, specimen holder, gas flow meters, ignition source.

Procedure:

  • Prepare test specimens with dimensions of 100 mm × 10 mm × 4 mm.

  • Mount the specimen vertically in the center of the glass chimney.

  • Set a specific oxygen/nitrogen mixture to flow upwards through the chimney.

  • Ignite the top of the specimen using a propane flame.

  • Observe the burning behavior. If the specimen burns for more than 180 seconds or the flame travels more than 50 mm, the oxygen concentration is too high.

  • Adjust the oxygen concentration and repeat the test until the limiting concentration is found.

  • The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) × 100.

UL-94 Vertical Burning Test

Objective: To assess the burning behavior of a material after exposure to a flame source.

Apparatus: UL-94 test chamber, specimen holder, Bunsen burner, timer, cotton patch.

Procedure:

  • Prepare test specimens with dimensions of 125 mm × 13 mm × 3 mm.

  • Mount the specimen vertically.

  • Place a layer of dry cotton 300 mm below the specimen.

  • Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t₁).

  • Immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the afterflame time (t₂) and afterglow time (t₃).

  • Observe if any flaming drips ignite the cotton.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard. A V-0 rating is the highest classification for this test.[3]

Cone Calorimetry

Objective: To measure the heat release rate and other combustion parameters of a material under a controlled heat flux.

Apparatus: Cone calorimeter, specimen holder, spark igniter, load cell, gas analyzers.

Procedure:

  • Prepare test specimens of 100 mm × 100 mm × 3 mm.

  • Wrap the specimen in aluminum foil, leaving the top surface exposed.

  • Place the specimen in the holder on the load cell.

  • Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²) from the conical heater.

  • Ignite the evolved gases with a spark igniter.

  • Continuously measure the heat release rate, mass loss, oxygen consumption, and smoke production throughout the test.

  • Key parameters to be determined include time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and total smoke production (TSP).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a material as a function of temperature in a controlled atmosphere.

Apparatus: Thermogravimetric analyzer, sample pans, controlled atmosphere (e.g., nitrogen or air).

Procedure:

  • Place a small sample (5-10 mg) into the TGA sample pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).

  • Record the sample mass as a function of temperature.

  • From the TGA curve, determine the onset decomposition temperature (Tonset), the temperature of 5% weight loss (T5%), the temperature of maximum decomposition rate (Tmax), and the final char yield. The introduction of phosphonates may promote earlier decomposition of the epoxy matrix, leading to a higher char yield at elevated temperatures.[3][5]

Conclusion

Phosphonate-based flame retardants significantly improve the fire safety of epoxy resins through a combination of condensed-phase char formation and gas-phase radical quenching. The experimental protocols detailed in this document provide a robust framework for evaluating the performance of these flame retardant systems. The quantitative data obtained from these tests are essential for understanding the structure-property relationships and for the development of new and more effective flame retardant materials for a wide range of applications.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Diisopropyl phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diisopropyl phosphonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of byproducts such as isopropyl chloride or triisopropyl phosphate. 3. Product decomposition: Presence of residual acid (e.g., HCl) during workup or distillation.[1] 4. Moisture contamination: Hydrolysis of starting materials or product.1. Optimize reaction conditions: Increase reaction time or temperature based on the chosen synthetic route. Monitor reaction progress using techniques like TLC or NMR. 2. Control stoichiometry and temperature: Use the correct molar ratios of reactants. For the reaction of PCl₃ with isopropanol, maintaining a low temperature during addition can minimize the formation of isopropyl chloride.[1] 3. Thoroughly remove acid: After the reaction, ensure all acidic byproducts are removed before distillation. This can be achieved by washing with a mild base or by vacuum stripping.[1] 4. Use anhydrous conditions: Employ dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Contamination with Starting Materials 1. Incomplete reaction. 2. Inefficient purification. 1. Ensure complete reaction: As mentioned above, optimize reaction conditions and monitor for the disappearance of starting materials. 2. Improve purification: Utilize fractional distillation under reduced pressure to separate the product from unreacted starting materials with different boiling points.
Presence of Isopropyl Chloride as an Impurity Formation of isopropyl chloride is a known side reaction in the synthesis using phosphorus trichloride and isopropanol.[2]Minimize formation: Add phosphorus trichloride to isopropanol dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] Removal: Isopropyl chloride is volatile and can typically be removed during the initial stages of distillation or under vacuum.
Product is Dark or Discolored Decomposition of the product, possibly due to overheating during distillation in the presence of impurities or residual acid.Purify under vacuum: Distill the product under high vacuum to lower the boiling point and reduce the risk of thermal decomposition.[1] Ensure all acid is removed: As stated before, complete removal of acidic byproducts is crucial before heating the reaction mixture for distillation.
Formation of Triisopropyl Phosphite Impurity In the Michaelis-Arbuzov reaction, this can result from incomplete reaction of the starting triisopropyl phosphite.Drive the reaction to completion: Use a slight excess of the alkyl halide and ensure sufficient reaction time and temperature. Monitor the reaction for the disappearance of the phosphite starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reaction of Phosphorus Trichloride with Isopropanol: This is a widely used industrial method where phosphorus trichloride is reacted with isopropanol. The reaction is typically performed at low temperatures to control its exothermic nature and minimize side reactions.[1][2]

  • Michaelis-Arbuzov Reaction: This reaction involves the treatment of a trialkyl phosphite, such as triisopropyl phosphite, with an alkyl halide.[3] While versatile for creating various phosphonates, for the synthesis of the parent this compound (a dialkyl phosphonate), the direct esterification of phosphorous acid is more common. However, the Michaelis-Arbuzov reaction is fundamental to understanding the formation of many phosphonate derivatives and potential side reactions.

Q2: What is the primary side reaction to be aware of when using phosphorus trichloride and isopropanol?

A2: The main side reaction is the formation of isopropyl chloride and hydrogen chloride (HCl) gas.[2] The generated HCl can also catalyze the decomposition of the desired this compound, especially at elevated temperatures during distillation.[1]

Q3: How can I minimize the formation of isopropyl chloride?

A3: To minimize the formation of isopropyl chloride, it is crucial to control the reaction temperature. The dropwise addition of phosphorus trichloride to isopropanol while maintaining a low temperature (e.g., 0 °C) helps to manage the exothermic reaction and reduces the likelihood of this side product forming.[1]

Q4: My final product is unstable and decomposes over time. What could be the cause?

A4: The primary cause of instability and decomposition of this compound is the presence of residual acidic impurities, most notably HCl from the synthesis with PCl₃.[1] It is imperative to completely remove any acid before storage. The presence of moisture can also lead to hydrolysis.

Q5: What is the best method for purifying this compound?

A5: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound.[1] This technique allows for the separation of the product from less volatile impurities and reduces the distillation temperature, thereby minimizing the risk of thermal decomposition.

Experimental Protocols

Synthesis of this compound from Phosphorus Trichloride and Isopropanol

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Phosphorus trichloride (PCl₃), freshly distilled

  • Anhydrous isopropanol

  • Two-necked round-bottom flask

  • Addition funnel

  • Reflux condenser with a gas outlet to a bubbler or a fume hood

  • Magnetic stirrer

  • Ice bath

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a dry two-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).

  • Charging the Reactor: Add anhydrous isopropanol (3.0 equivalents) to the round-bottom flask.

  • Reactant Addition: Cool the flask in an ice bath to 0 °C. Slowly add phosphorus trichloride (1.0 equivalent) dropwise from the addition funnel to the stirred isopropanol. Maintain the temperature at or below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.

  • Removal of HCl: Cool the reaction mixture. Apply a vacuum to the flask to remove the dissolved HCl gas. This step is crucial to prevent product decomposition during distillation.[1]

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 71-73 °C at 9 mmHg).

Expected Yield: 85-95%

Visualizations

Synthesis_Pathway PCl3 Phosphorus Tichloride (PCl₃) Diisopropyl_Phosphonate Diisopropyl Phosphonate PCl3->Diisopropyl_Phosphonate + 3 i-PrOH (Main Reaction) HCl Hydrogen Chloride (HCl) PCl3->HCl Side Reaction Isopropanol Isopropanol (i-PrOH) Isopropanol->Diisopropyl_Phosphonate Isopropyl_Chloride Isopropyl Chloride (i-PrCl) Isopropanol->Isopropyl_Chloride Side Reaction Diisopropyl_Phosphonate->Isopropyl_Chloride Decomposition (in presence of HCl)

Caption: Main and side reaction pathways in the synthesis of this compound from PCl₃ and isopropanol.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Check_Purity_of_Reagents Check Purity of Starting Materials Start->Check_Purity_of_Reagents Analyze_Impurities Analyze Product for Impurities (e.g., NMR, GC) Check_Reaction_Conditions->Analyze_Impurities Use_Anhydrous Ensure Anhydrous Conditions Check_Purity_of_Reagents->Use_Anhydrous Unreacted_SM Unreacted Starting Material Present? Analyze_Impurities->Unreacted_SM Yes Side_Products Side Products Detected? Analyze_Impurities->Side_Products No Optimize_Reaction Optimize Reaction Time/ Temperature Unreacted_SM->Optimize_Reaction Yes Improve_Purification Improve Purification (e.g., Fractional Distillation) Unreacted_SM->Improve_Purification No Control_Temp Control Temperature During Addition Side_Products->Control_Temp Yes (e.g., i-PrCl) Decomposition Product Decomposition? Side_Products->Decomposition No Remove_Acid Ensure Complete Removal of Acid Decomposition->Remove_Acid Yes

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Michaelis-Arbuzov Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion and other common issues encountered during the Michaelis-Arbuzov reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Michaelis-Arbuzov reaction and what is it used for?

The Michaelis-Arbuzov reaction is a fundamental and widely used method for forming a phosphorus-carbon (P-C) bond. It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[1][2][3] This reaction is crucial for the synthesis of various organophosphorus compounds, including phosphonates, phosphinates, and phosphine oxides, which have significant applications in medicinal chemistry and materials science.

Q2: What is the general mechanism of the reaction?

The reaction proceeds via a two-step SN2 mechanism:

  • Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.[1][2]

  • Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium salt, resulting in the formation of the final phosphonate product and a new alkyl halide.[1][2]

Q3: My reaction is showing low or no conversion. What are the most common causes?

Low conversion in the Michaelis-Arbuzov reaction can stem from several factors:

  • Low Reactivity of Substrates: The structure of both the alkyl halide and the phosphite plays a crucial role.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized.

  • Reactant Purity: Impurities, especially water and oxidation products of the phosphite, can significantly hinder the reaction.

  • Competing Side Reactions: Under certain conditions, side reactions can consume starting materials and reduce the yield of the desired product.

The following sections provide detailed troubleshooting guidance for each of these issues.

Troubleshooting Guide

Issue 1: Low Conversion Due to Substrate Reactivity

Question: I am not observing any product formation. Could my starting materials be the problem?

Answer: Yes, the structure and nature of your alkyl halide and phosphite are critical to the success of the reaction.

Alkyl Halide Reactivity:

The reactivity of the alkyl halide is a key factor. The general order of reactivity is:

  • Leaving Group: I > Br > Cl[2]

  • Alkyl Group: Acyl halides > Primary alkyl halides > Secondary alkyl halides.[1]

Tertiary alkyl halides, aryl halides, and vinyl halides are generally unreactive under standard Michaelis-Arbuzov conditions.[1][2] Secondary alkyl halides often lead to elimination side products (alkenes).[1]

Phosphite Reactivity:

The nucleophilicity of the phosphorus atom is also important.

  • Electronic Effects: Electron-donating groups on the phosphite increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[1][2]

  • Steric Hindrance: Bulky alkyl groups on the phosphite can sterically hinder the initial SN2 attack, slowing down the reaction.

Troubleshooting Steps:

  • Assess Alkyl Halide Reactivity: If you are using a chloride, consider switching to the corresponding bromide or iodide. For secondary alkyl halides, be aware of potential elimination side reactions.

  • Evaluate Phosphite Structure: If your phosphite has significant steric bulk or electron-withdrawing groups, consider using a less hindered or more electron-rich alternative.

  • Consider Catalysis: For less reactive alkyl or aryl halides, the use of a Lewis acid catalyst can significantly improve yields, often allowing the reaction to proceed at lower temperatures.[4][5]

Issue 2: Suboptimal Reaction Conditions

Question: My reaction is proceeding very slowly or not at all. Should I adjust the temperature or solvent?

Answer: Absolutely. Reaction conditions are critical for a successful Michaelis-Arbuzov reaction.

Temperature:

The Michaelis-Arbuzov reaction is often performed at elevated temperatures, typically between 120°C and 160°C, especially when run neat (without solvent).[1]

  • Too Low: Insufficient temperature will result in a very slow or incomplete reaction.

  • Too High: Excessive heat can lead to side reactions, such as the pyrolysis of phosphite esters to form an acid, which can decrease the yield of the desired product.[1]

Solvent:

While the reaction is often performed neat, the choice of solvent can influence the outcome. High-boiling, polar aprotic solvents are generally preferred if a solvent is necessary.

Troubleshooting Steps:

  • Optimize Temperature: If the reaction is sluggish, gradually increase the temperature. Monitor the reaction by TLC or another appropriate method to find the optimal balance between reaction rate and byproduct formation.

  • Solvent Selection: If running the reaction neat is problematic, consider using a high-boiling solvent like DMF, DMSO, or acetonitrile. The use of a solvent can sometimes improve selectivity.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can be an effective way to reduce reaction times and improve yields.[5]

Data Presentation: Effect of Reaction Parameters on Yield

The following tables summarize the impact of catalyst loading, temperature, and solvent on the yield of a model Michaelis-Arbuzov reaction, the synthesis of tetraethyl 1,4-phenylenebis(methylene)diphosphonate, using CeCl₃·7H₂O-SiO₂ as a catalyst.

Table 1: Effect of Catalyst Loading and Temperature on Yield

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
15406.055
210405.072
315404.581
420 40 4.0 91
525404.091
620Room Temp.8.045
720355.068
820454.091

Data adapted from Reddy, et al., Der Pharma Chemica, 2014, 6(4):333-341.[6] The optimal conditions in this study were found to be 20 mol% of the catalyst at 40°C.

Table 2: Effect of Solvent on Yield

EntrySolventTime (h)Yield (%)
1Dichloromethane6.042
2Tetrahydrofuran5.558
3Acetonitrile5.065
41,4-Dioxane6.048
5Neat (Solvent-free) 4.0 91

Data adapted from Reddy, et al., Der Pharma Chemica, 2014, 6(4):333-341.[6] For this particular reaction, a solvent-free (neat) condition provided the best yield.

Issue 3: Reactant Purity

Question: I have checked my substrates and conditions, but the yield is still low. Could my reagents be impure?

Answer: Yes, the purity of your trialkyl phosphite is especially important.

Trialkyl phosphites are susceptible to oxidation to the corresponding phosphate and hydrolysis. The resulting phosphate is unreactive in the Michaelis-Arbuzov reaction.

Troubleshooting Steps:

  • Check Phosphite Purity: Use freshly opened or distilled trialkyl phosphite. Commercial trialkyl phosphites can be purified by distillation, often under reduced pressure.

  • Proper Storage: Store trialkyl phosphites under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

  • Anhydrous Conditions: Ensure your reaction is set up under anhydrous conditions, as water can hydrolyze the phosphite.

Issue 4: Competing Side Reactions

Question: I am observing multiple products in my reaction mixture. What are the likely side reactions?

Answer: The most common side reaction is the Perkow reaction, especially when using α-haloketones.

Perkow vs. Michaelis-Arbuzov:

With α-haloketones, the trialkyl phosphite can attack either the α-carbon (leading to the Michaelis-Arbuzov product) or the carbonyl carbon (leading to the Perkow product, an enol phosphate).

  • Favoring Michaelis-Arbuzov: The use of α-iodoketones almost exclusively gives the Arbuzov product. For α-chloro and α-bromo ketones, higher reaction temperatures tend to favor the Arbuzov product.[1]

  • Favoring Perkow: The Perkow reaction is often favored with α-chloro and α-bromo ketones, especially at lower temperatures.

Troubleshooting Steps:

  • Substrate Choice: If possible, use the α-iodoketone to favor the Michaelis-Arbuzov pathway.

  • Temperature Control: If you are using an α-chloro or α-bromo ketone, try increasing the reaction temperature to favor the Arbuzov product.

Experimental Protocols

Representative Protocol: Synthesis of Diethyl Benzylphosphonate

This protocol is adapted from a literature procedure and illustrates a typical Michaelis-Arbuzov reaction.

Materials:

  • Benzyl chloride

  • Triethyl phosphite

  • Anhydrous toluene (if solvent is used)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add triethyl phosphite (1.2 equivalents).

  • If using a solvent, add anhydrous toluene.

  • Heat the triethyl phosphite to the desired reaction temperature (e.g., 150-160°C for a neat reaction).

  • Slowly add benzyl chloride (1.0 equivalent) to the heated phosphite. The addition is often exothermic.

  • After the addition is complete, continue heating the reaction mixture for several hours, monitoring the progress by TLC or ³¹P NMR. The reaction is typically complete when the starting phosphite signal in the ³¹P NMR spectrum has disappeared.

  • Cool the reaction mixture to room temperature.

  • Remove the volatile byproduct (ethyl chloride) and any excess triethyl phosphite by distillation under reduced pressure.

  • The crude diethyl benzylphosphonate can be further purified by vacuum distillation or column chromatography.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion in Michaelis-Arbuzov Reaction check_reactivity 1. Assess Substrate Reactivity start->check_reactivity check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_purity 3. Verify Reactant Purity start->check_purity check_side_reactions 4. Identify Side Reactions start->check_side_reactions solution_reactivity Use more reactive halide (I > Br > Cl) Use less hindered/more electron-rich phosphite Consider Lewis acid catalysis check_reactivity->solution_reactivity solution_conditions Optimize temperature (typically 120-160°C) Consider running neat or in a high-boiling solvent Try microwave irradiation check_conditions->solution_conditions solution_purity Use freshly distilled phosphite Store phosphite under inert atmosphere Ensure anhydrous reaction conditions check_purity->solution_purity solution_side_reactions For α-haloketones, use α-iodoketone Increase temperature to favor Arbuzov product check_side_reactions->solution_side_reactions end Improved Yield solution_reactivity->end solution_conditions->end solution_purity->end solution_side_reactions->end

Caption: A workflow diagram for troubleshooting low conversion in the Michaelis-Arbuzov reaction.

Michaelis-Arbuzov vs. Perkow Reaction Pathway

Perkow_vs_Arbuzov cluster_start Reactants cluster_arbuzov Michaelis-Arbuzov Pathway cluster_perkow Perkow Pathway alpha_haloketone α-Haloketone attack Nucleophilic Attack by Phosphorus alpha_haloketone->attack phosphite Trialkyl Phosphite phosphite->attack attack_carbon Attack at α-Carbon attack->attack_carbon Favored by: - Iodo-ketones - High Temp. attack_carbonyl Attack at Carbonyl Carbon attack->attack_carbonyl Favored by: - Chloro/Bromo-ketones - Low Temp. phosphonium_salt Phosphonium Salt attack_carbon->phosphonium_salt arbuzov_product β-Ketophosphonate phosphonium_salt->arbuzov_product zwitterion Zwitterionic Intermediate attack_carbonyl->zwitterion perkow_product Enol Phosphate zwitterion->perkow_product

Caption: Competing pathways for the reaction of α-haloketones with trialkyl phosphites.

References

Purification challenges of Diisopropyl phosphonate and removal of byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of diisopropyl phosphonate and the removal of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurities depend on the synthetic route employed. For syntheses involving the Michaelis-Arbuzov reaction or similar methods, common byproducts include:

  • Unreacted starting materials: Such as triisopropyl phosphite.[1]

  • Side-reaction products: Isopropyl halides (e.g., isopropyl iodide) may be present from the reaction.[1]

  • Hydrolysis products: this compound can hydrolyze to form isopropyl phosphonic acid, especially in the presence of moisture.

  • Transesterification products: If other alcohols are present, mixed phosphonates can form.

Q2: How can I assess the purity of my this compound sample?

A2: Purity is typically assessed using a combination of analytical techniques:

  • Gas Chromatography (GC): A primary method for determining purity and quantifying impurities. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used.[2][3][4] GC-MS is particularly useful for identifying unknown byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are crucial for structural confirmation and can reveal the presence of phosphorus-containing impurities.

  • Karl Fischer Titration: To quantify water content, which is critical to prevent hydrolysis.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, particularly hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, away from moisture and incompatible materials such as strong acids, strong bases, and oxidizing agents.[5] For analogous compounds, storage at or below -10°C in air-tight, non-glass containers is recommended to prevent hydrolysis, which can be accelerated by impurities and storage container materials.[6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Distillation Issues
Observed Problem Potential Cause Recommended Solution
Product purity is low after distillation. 1. Inefficient fractionation: The boiling points of the product and impurities (e.g., triisopropyl phosphite) may be too close for simple distillation. 2. Thermal decomposition: The compound may be degrading at the distillation temperature.1. Use a fractional distillation column: Employ a column with higher theoretical plates, such as a Vigreux or packed column, to improve separation.[1] 2. Perform vacuum distillation: Lowering the pressure will reduce the boiling point and minimize the risk of thermal decomposition.[1]
The product appears cloudy or contains particulates after distillation. Hydrolysis: Moisture in the apparatus or the crude material is causing the formation of less soluble phosphonic acids.Ensure anhydrous conditions: Thoroughly dry all glassware before use. Use a drying agent on the crude material if significant water is suspected. Handle the material under an inert atmosphere (e.g., nitrogen or argon).
Bumping or uneven boiling during distillation. 1. Lack of boiling chips or inadequate stirring. 2. Decomposition: The material may be decomposing, releasing gases.1. Add fresh boiling chips or use a magnetic stirrer. 2. Lower the distillation temperature: Use a higher vacuum to reduce the boiling point. If decomposition persists, consider alternative purification methods like column chromatography.
Chromatography Issues
Observed Problem Potential Cause Recommended Solution
Poor separation of product and impurities on a silica gel column. 1. Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the components. 2. Co-elution of non-polar impurities: Highly non-polar byproducts may elute with the product.1. Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve the resolution of the compounds.[8]
Product streaking or tailing on the column. Acidity of silica gel: The acidic nature of silica gel can cause degradation or strong interaction with the phosphonate.Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine in the eluent to neutralize active sites.[8]
Irrecoverable loss of product on the column. Irreversible adsorption: The product may be strongly and irreversibly binding to the stationary phase.Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel. Alternatively, a wash with a more polar solvent or a solvent containing a modifier might help recover the product.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is adapted from the purification of diisopropyl methylphosphonate and is applicable for the purification of this compound from higher-boiling or less volatile impurities.[1]

Objective: To purify this compound by removing non-volatile impurities and byproducts with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., 50-75 cm Vigreux column)[1]

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1.0 mm Hg or lower is recommended to reduce the boiling point.[1]

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on their boiling points at the given pressure. Discard any low-boiling forerun. Collect the main fraction corresponding to the boiling point of pure this compound.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Expected Boiling Point: The boiling point of diisopropyl methylphosphonate is reported as 51°C at 1.0 mm Hg.[1] The boiling point of this compound will be different but should be determined under vacuum to minimize thermal stress.

Protocol 2: Removal of Acidic Impurities by Washing

Objective: To remove acidic byproducts such as isopropyl phosphonic acid.

Materials:

  • Crude this compound

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in an equal volume of an immiscible organic solvent like diethyl ether.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize and extract acidic impurities. Repeat the wash if necessary (check the pH of the aqueous layer).

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary

Table 1: Physical Properties and Purity Analysis Parameters

ParameterValue/MethodReference
Molecular Formula C₆H₁₅O₃P
Molecular Weight 166.16 g/mol
Boiling Point (approx.) 76°C @ 10 mmHg[9]
Analytical Technique Column & Conditions
GC-MS Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm), temperature programming.[2]
GC-FID Capillary column (e.g., Agilent CP-Volamine for similar amine impurities).[4]

Visualizations

Purification_Workflow This compound Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Steps cluster_analysis Analysis & Storage Crude_Product Crude this compound (Contains byproducts like triisopropyl phosphite, isopropyl halides) Aqueous_Wash Aqueous Wash (e.g., NaHCO3 solution) Crude_Product->Aqueous_Wash Removes acidic impurities Drying Drying (e.g., MgSO4) Aqueous_Wash->Drying Solvent_Removal_1 Solvent Removal Drying->Solvent_Removal_1 Vacuum_Distillation Fractional Vacuum Distillation Solvent_Removal_1->Vacuum_Distillation Primary purification Chromatography Silica Gel Chromatography (Optional) Solvent_Removal_1->Chromatography For difficult separations Purity_Analysis Purity Analysis (GC, NMR) Vacuum_Distillation->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product If purity is acceptable Storage Store under anhydrous conditions Pure_Product->Storage

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Distillation of this compound Start Low Purity After Distillation Check_BP Are boiling points of product and impurity close? Start->Check_BP Check_Decomp Evidence of decomposition? (e.g., discoloration, gas evolution) Check_BP->Check_Decomp No Use_Fractional Use fractional column (e.g., Vigreux) Check_BP->Use_Fractional Yes Use_Vacuum Increase vacuum to lower boiling point Check_Decomp->Use_Vacuum Yes Consider_Chroma Consider chromatography Check_Decomp->Consider_Chroma No

Caption: A decision tree for troubleshooting low purity after distillation.

References

Technical Support Center: Managing Moisture Sensitivity of Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage the moisture sensitivity of diisopropyl phosphonate in your chemical reactions. Proper handling of this hygroscopic reagent is critical for achieving optimal yields, minimizing side reactions, and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect this compound and my reaction?

A1: this compound is susceptible to hydrolysis in the presence of water. This degradation can lead to several issues in your reactions:

  • Reduced Yield: Hydrolysis consumes the active phosphonate reagent, leading to a lower-than-expected yield of your desired product.

  • Byproduct Formation: The primary hydrolysis product is isopropyl phosphonic acid. This and other potential byproducts can complicate purification and may even interfere with the desired reaction pathway.

  • Inconsistent Results: Varying levels of moisture contamination between experiments will lead to inconsistent yields and product purity, making it difficult to obtain reproducible results. In reactions like the Horner-Wadsworth-Emmons (HWE), the phosphonate carbanion is a strong base and will be quenched by protic impurities like water, preventing it from reacting with the carbonyl compound.[1][2]

Q2: What are the signs that my this compound has been contaminated with water?

A2: Suspect moisture contamination if you observe the following:

  • Decreased Reaction Yield: A noticeable drop in the yield of your target molecule compared to previous successful experiments.

  • Incomplete Starting Material Consumption: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted starting materials.

  • Appearance of Unexpected Byproducts: Detection of new spots on a TLC plate or unexpected peaks in your analytical data that could correspond to hydrolysis products.

  • Changes in Physical Appearance: While this compound is a colorless liquid, significant water contamination might lead to a cloudy appearance, though this is not always a reliable indicator.

Q3: How should I properly store this compound to minimize moisture exposure?

A3: Proper storage is the first line of defense against moisture contamination.

  • Use an Inert Atmosphere: Store this compound under a dry, inert atmosphere such as nitrogen or argon.

  • Seal Containers Tightly: Ensure the container is sealed tightly with a secure cap and consider using paraffin film for extra protection.

  • Store in a Desiccator: Place the sealed container inside a desiccator containing a suitable drying agent (e.g., Drierite®, silica gel).

  • Avoid Temperature Fluctuations: Store in a cool, dry place to prevent condensation inside the container.

Troubleshooting Guides

Issue 1: Low or No Yield in a Horner-Wadsworth-Emmons (HWE) Reaction

Possible Cause: Moisture contamination is a likely culprit, leading to the quenching of the phosphonate carbanion.

Troubleshooting Steps:

  • Verify Reagent and Solvent Dryness:

    • Solvents: Ensure all solvents are rigorously dried before use. Tetrahydrofuran (THF) and other ethereal solvents are notoriously hygroscopic. Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone) or use a solvent purification system.

    • This compound: Dry the this compound immediately before use (see Experimental Protocols section).

    • Other Reagents: Ensure all other reagents, especially the base (e.g., NaH, LDA), have not been compromised by moisture.

  • Optimize Reaction Setup:

    • Glassware: Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere using a Schlenk line or in a glovebox.

  • Perform a Water Content Analysis:

    • If you have access to a Karl Fischer titrator, determine the water content of your this compound and solvents to quantify the extent of the moisture problem.

Logical Relationship for Troubleshooting Low HWE Yield

Troubleshooting_HWE Start Low HWE Yield Check_Moisture Suspect Moisture Contamination Start->Check_Moisture Dry_Solvents Dry Solvents (e.g., over Na/benzophenone) Check_Moisture->Dry_Solvents Dry_Phosphonate Dry this compound (e.g., with molecular sieves) Check_Moisture->Dry_Phosphonate Dry_Glassware Oven-Dry Glassware Check_Moisture->Dry_Glassware Inert_Atmosphere Use Strict Inert Atmosphere (N2/Ar) Check_Moisture->Inert_Atmosphere Check_Base Verify Base Activity Check_Moisture->Check_Base Run_Reaction Re-run Reaction Dry_Solvents->Run_Reaction Dry_Phosphonate->Run_Reaction Dry_Glassware->Run_Reaction Inert_Atmosphere->Run_Reaction Check_Base->Run_Reaction Success Successful Reaction Run_Reaction->Success Failure Persistent Low Yield Run_Reaction->Failure Other_Issues Investigate Other Reaction Parameters Failure->Other_Issues

Troubleshooting workflow for low HWE reaction yield.
Issue 2: Appearance of Unknown Impurities in the Reaction Mixture

Possible Cause: Hydrolysis of this compound or side reactions involving water.

Troubleshooting Steps:

  • Characterize the Impurity: If possible, isolate and characterize the main impurity. The expected hydrolysis product is isopropyl phosphonic acid. 31P NMR spectroscopy can be a powerful tool to identify phosphorus-containing byproducts.

  • Review Handling and Storage Procedures: Re-evaluate your storage and handling protocols for this compound to identify potential sources of moisture introduction.

  • Purification of this compound: If significant degradation is suspected, consider purifying the this compound by vacuum distillation. Ensure the distillation apparatus is scrupulously dried before use.

Experimental Protocols

Protocol 1: Drying of this compound with Molecular Sieves

Objective: To remove trace amounts of water from this compound before use in a moisture-sensitive reaction.

Materials:

  • This compound

  • Activated 3Å or 4Å molecular sieves

  • Oven-dried flask with a septum or a Schlenk flask

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Activate Molecular Sieves: Place the required amount of molecular sieves in a flask and heat them in an oven at 200-300°C under vacuum for at least 4 hours.[3] Allow the sieves to cool to room temperature under an inert atmosphere.

  • Drying the Phosphonate:

    • In a glovebox or under a positive pressure of inert gas, add the activated molecular sieves (approximately 10-20% w/v) to the flask containing this compound.

    • Seal the flask and allow it to stand for at least 12-24 hours. Gently swirl the flask occasionally.

  • Transferring the Dried Reagent: Use a dry syringe or cannula to transfer the required amount of the dried this compound to the reaction flask under an inert atmosphere.

Experimental Workflow for Drying this compound

Drying_Workflow Start Start: Need Dry This compound Activate_Sieves Activate Molecular Sieves (200-300°C, vacuum, >4h) Start->Activate_Sieves Cool_Sieves Cool Sieves under Inert Atmosphere Activate_Sieves->Cool_Sieves Add_Sieves Add Activated Sieves to Phosphonate (10-20% w/v) under Inert Atmosphere Cool_Sieves->Add_Sieves Stand Let Stand for 12-24 hours Add_Sieves->Stand Transfer Transfer Dried Phosphonate via Syringe/Cannula under Inert Atmosphere Stand->Transfer End Use in Reaction Transfer->End

Workflow for drying this compound.
Protocol 2: Karl Fischer Titration for Water Content Determination

Objective: To quantitatively determine the water content in a sample of this compound.

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for water determination based on a reaction between iodine and water.[4][5]

Instrumentation:

  • Karl Fischer Titrator (volumetric or coulometric)

General Procedure (Volumetric):

  • Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the KF reagent to a stable, anhydrous endpoint.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and inject it into the titration vessel. The sample size will depend on the expected water content and the titer of the KF reagent.

  • Titration: Start the titration. The KF reagent is added until all the water in the sample has reacted. The endpoint is detected potentiometrically.

  • Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant consumed and its concentration.

Note: For very low water content (<0.1%), coulometric Karl Fischer titration is the preferred method.[5]

Quantitative Data Summary

Water Content in this compound (ppm)Expected Impact on HWE Reaction YieldRisk of Byproduct Formation
< 50Minimal impact on yieldLow
50 - 200Noticeable decrease in yieldModerate
> 200Significant decrease in yield or reaction failureHigh

This table is illustrative and the actual impact may vary depending on the specific reaction conditions (e.g., scale, base, temperature).

By implementing these best practices for handling and drying this compound, researchers can significantly improve the reliability and success of their moisture-sensitive reactions.

References

Preventing the formation of isopropyl iodide byproduct in Diisopropyl phosphonate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diisopropyl phosphonate, with a specific focus on preventing the formation of isopropyl iodide as a byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is isopropyl iodide formed during my this compound synthesis?

The formation of isopropyl iodide is characteristic of the Michaelis-Arbuzov reaction , a common method for synthesizing phosphonates. In this reaction, a trialkyl phosphite (like triisopropyl phosphite) reacts with an alkyl halide. The reaction mechanism involves the formation of a phosphonium intermediate, which then dealkylates. When triisopropyl phosphite is used, one of the isopropyl groups is cleaved by the halide ion, resulting in the formation of isopropyl iodide as an inherent co-product, not a side-product.

Q2: Is it possible to completely prevent the formation of isopropyl iodide in the Michaelis-Arbuzov reaction?

No, in a conventional Michaelis-Arbuzov reaction using triisopropyl phosphite and an alkyl iodide, the formation of isopropyl iodide is an integral part of the reaction mechanism and cannot be prevented. The focus should be on its efficient removal during workup.

Q3: Are there alternative synthesis methods for this compound that do not produce isopropyl iodide?

Yes, a widely used alternative is the reaction of phosphorus trichloride (PCl₃) with isopropyl alcohol . This method avoids the use of iodine-containing reagents and thus does not produce isopropyl iodide. The byproducts are primarily hydrogen chloride (HCl) and potentially some isopropyl chloride, which are typically easier to remove.

Q4: I have residual isopropyl iodide in my final product. How can I remove it?

Isopropyl iodide can be effectively removed by distillation . Due to the significant difference in boiling points between isopropyl iodide (89-90 °C) and this compound (typically distilled under vacuum), fractional distillation is a highly effective purification method.

Q5: Can the formation of other byproducts be minimized?

In the synthesis from PCl₃ and isopropanol, the primary concern is the complete removal of HCl, as its presence can lead to product decomposition.[1] Ensuring the reaction is carried out under anhydrous conditions and that the HCl is thoroughly removed (e.g., by vacuum) is crucial. In the Michaelis-Arbuzov reaction, using pure triisopropyl phosphite, free from diisopropyl hydrogen phosphite, is important as the latter does not participate in the reaction and can complicate purification.[2]

Troubleshooting Guides

Issue 1: Presence of Isopropyl Iodide in the Final Product (Michaelis-Arbuzov Method)
  • Root Cause: Incomplete removal after the reaction.

  • Troubleshooting Steps:

    • Optimize Distillation:

      • Perform an initial distillation at atmospheric pressure to remove the bulk of the isopropyl iodide (b.p. 89-90 °C).[2]

      • Follow with a vacuum distillation of the this compound. Ensure your vacuum is deep enough to achieve a good separation.

      • Use a fractionating column (e.g., Vigreux) to improve the separation efficiency.[2]

    • Washing: For small amounts of residual iodide, a wash with a dilute aqueous solution of a reducing agent like sodium thiosulfate may be considered, followed by drying and redistillation. However, this may introduce water and risk hydrolysis, so careful drying is essential.

Issue 2: Low Yield or Product Decomposition (PCl₃ and Isopropanol Method)
  • Root Cause: Presence of residual hydrogen chloride (HCl) after the reaction, leading to acid-catalyzed decomposition of the product.[1]

  • Troubleshooting Steps:

    • Ensure Complete HCl Removal: After the reaction, apply a vacuum to the reaction mixture to thoroughly remove all dissolved HCl gas. Gentle heating can aid in this process. A bubbler connected to the vacuum line can indicate when gas evolution has ceased.

    • Use Anhydrous Conditions: Both phosphorus trichloride and the intermediate phosphite species are sensitive to moisture. Ensure all glassware is oven-dried and the isopropanol is anhydrous.

    • Control Reaction Temperature: The initial reaction of PCl₃ with isopropanol can be exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of PCl₃ to prevent the formation of unwanted byproducts.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound (and its Analogs)

FeatureMichaelis-Arbuzov Reaction (for Diisopropyl Methylphosphonate)PCl₃ and Isopropanol Method (for this compound)
Primary Reactants Triisopropyl phosphite, Methyl iodidePhosphorus trichloride, Isopropyl alcohol
Key Byproduct/Co-product Isopropyl iodideHydrogen chloride, Isopropyl chloride
Typical Yield 85-90%[2]94-98%[1][3]
Reported Purity High after distillation97%[3]
Key Advantage Well-established, predictable reactionAvoids iodide byproduct, high yield
Key Disadvantage Forms significant amounts of isopropyl iodide that must be removedRequires careful handling of corrosive PCl₃ and removal of HCl

Experimental Protocols

Protocol 1: Synthesis of this compound via PCl₃ and Isopropanol

This method is recommended to avoid the formation of isopropyl iodide.

  • Apparatus Setup: A two-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser outlet is connected to a bubbler to monitor gas evolution.

  • Reaction:

    • Dry isopropyl alcohol (3.0 equivalents) is charged into the flask and cooled to 0 °C in an ice bath.

    • Freshly distilled phosphorus trichloride (1.0 equivalent) is added dropwise from the dropping funnel while maintaining the temperature at 0 °C.[1]

    • After the addition is complete, the reaction mixture is stirred at reflux for 2 hours.

  • Workup and Purification:

    • The reaction mixture is cooled to room temperature.

    • A vacuum is applied to the flask to remove the hydrogen chloride gas produced during the reaction.[1]

    • The crude this compound is then purified by vacuum distillation.

Protocol 2: Synthesis of Diisopropyl Methylphosphonate via Michaelis-Arbuzov Reaction

This protocol illustrates a typical Michaelis-Arbuzov synthesis where isopropyl iodide is an expected co-product.

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a dropping funnel.

  • Reaction:

    • Methyl iodide (1.0 equivalent) is charged into the flask.

    • Triisopropyl phosphite (1.0 equivalent) is added from the dropping funnel. The reaction is initiated by gentle heating.[2]

    • Once the exothermic reaction begins, the addition rate is controlled to maintain a brisk reflux.

    • After the addition is complete, the mixture is refluxed for 1 hour.[2]

  • Workup and Purification:

    • The apparatus is reconfigured for distillation with a Vigreux column.

    • The bulk of the isopropyl iodide is distilled off at atmospheric pressure (boiling point ~89-95 °C).[2]

    • The remaining residue is then distilled under reduced pressure to yield pure diisopropyl methylphosphonate.[2]

Visualizations

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TIPP Triisopropyl Phosphite Phosphonium Phosphonium Iodide Intermediate TIPP->Phosphonium Nucleophilic Attack AlkylIodide Alkyl Iodide (e.g., CH₃I) AlkylIodide->Phosphonium DIPP This compound Phosphonium->DIPP Dealkylation IsopropylIodide Isopropyl Iodide (Co-product) Phosphonium->IsopropylIodide

Caption: Michaelis-Arbuzov reaction pathway showing the formation of isopropyl iodide.

PCl3_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PCl3 Phosphorus Trichloride Intermediate Dichlorophosphite Intermediate PCl3->Intermediate Stepwise Esterification Isopropanol Isopropyl Alcohol Isopropanol->Intermediate DIPP This compound Intermediate->DIPP HCl Hydrogen Chloride (Byproduct) Intermediate->HCl

Caption: Synthesis of this compound from PCl₃, avoiding isopropyl iodide.

Troubleshooting_Workflow start Start Synthesis method Choose Synthesis Method start->method arbuzov Michaelis-Arbuzov method->arbuzov Iodide Co-product OK pcl3 PCl₃ + Isopropanol method->pcl3 Avoid Iodide check_iodide Isopropyl Iodide Present? arbuzov->check_iodide check_yield Low Yield/Decomposition? pcl3->check_yield distill Fractional Distillation check_iodide->distill Yes check_purity_a Check Purity (GC/NMR) distill->check_purity_a end_a Pure Product check_purity_a->end_a Pure repeat_distill Repeat Distillation check_purity_a->repeat_distill Impure repeat_distill->distill remove_hcl Ensure Complete HCl Removal check_yield->remove_hcl Yes check_purity_b Check Purity (GC/NMR) check_yield->check_purity_b No anhydrous Check for Anhydrous Conditions remove_hcl->anhydrous anhydrous->check_purity_b end_b Pure Product check_purity_b->end_b Pure rework Rework/Re-purify check_purity_b->rework Impure rework->remove_hcl

Caption: Troubleshooting workflow for this compound synthesis.

References

Diisopropyl phosphonate stability under acidic vs. basic hydrolysis conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of diisopropyl phosphonate under acidic versus basic hydrolysis conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

A1: this compound is significantly more stable under basic (alkaline) conditions than under acidic conditions. The bulky isopropyl groups create steric hindrance, which slows down the rate of basic hydrolysis.[1] In contrast, acidic hydrolysis is comparatively faster.

Q2: What are the typical products of this compound hydrolysis?

A2: The hydrolysis occurs in a stepwise manner. The first product is the monoester, isopropyl phosphonate, and the final product upon complete hydrolysis is phosphonic acid.

Q3: What reaction mechanisms are involved in the hydrolysis of this compound?

A3: Under basic conditions, the hydrolysis of phosphonate esters typically proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus center. For this compound, this pathway is sterically hindered. Under acidic conditions, the mechanism can have more SN1-type character, involving protonation of the ester oxygen followed by the departure of a stable secondary isopropyl carbocation.

Q4: How does steric hindrance affect the hydrolysis rate?

A4: Steric hindrance from the bulky isopropyl groups plays a crucial role, particularly in basic hydrolysis. The large isopropyl groups shield the phosphorus center from nucleophilic attack by hydroxide ions, leading to a significantly slower reaction rate compared to less hindered phosphonates like dimethyl phosphonate.[1]

Q5: Are there alternative methods for dealkylating this compound without using harsh acidic or basic conditions?

A5: Yes, a common and milder method for dealkylating dialkyl phosphonates is the McKenna reaction, which uses bromotrimethylsilane (TMSBr) followed by methanolysis. This method is often preferred when other functional groups in the molecule are sensitive to strong acids or bases.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Slow or incomplete hydrolysis under basic conditions. Steric hindrance from the isopropyl groups is the primary reason for the slow rate of basic hydrolysis of this compound.- Increase the reaction temperature. Note that this may require a high-boiling-point solvent.- Use a stronger base or a higher concentration of the base.- Consider using a phase-transfer catalyst to enhance the reaction rate.- If the molecule is sensitive to harsh conditions, consider an alternative dealkylation method like the McKenna reaction.
Side reactions or degradation of other functional groups during acidic hydrolysis. The use of strong, concentrated acids (e.g., refluxing HCl) can lead to the degradation of sensitive functional groups on the parent molecule.- Use a milder acid, such as trifluoroacetic acid (TFA).- Perform the reaction at a lower temperature for a longer duration.- Optimize the concentration of the acid.- Protect sensitive functional groups prior to hydrolysis.
Difficulty in monitoring the reaction progress. The starting material, intermediate, and product may have similar physical properties, making them difficult to distinguish by methods like TLC.- Utilize ³¹P NMR spectroscopy to monitor the reaction. The chemical shifts of the this compound, the isopropyl phosphonate intermediate, and the final phosphonic acid product are distinct.- Develop an HPLC method to separate and quantify the different species in the reaction mixture.
Formation of unexpected byproducts. Under certain conditions, side reactions such as elimination or rearrangement can occur.- Analyze the reaction mixture by mass spectrometry to identify the byproducts.- Adjust the reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts.- Ensure the starting material is pure.

Quantitative Data

Table 1: Relative Rate Constants for Alkaline Hydrolysis of a Series of Ethyl Phosphinates

CompoundRelative Rate ConstantTemperature (°C)
Diethyl ester26070
Diisopropyl ester 41 120
Di-tert-butyl ester0.08120

Source: Adapted from a study on the alkaline hydrolysis of phosphinates, which demonstrates the decrease in reaction rate with increased steric hindrance.[1]

Table 2: Comparative Hydrolysis of Dialkyl Phosphonates

ConditionObservation
Acid Catalysis The isopropyl derivative is hydrolyzed faster than the methyl ester.
Base Catalysis The methyl ester reacts 1000-fold faster than the isopropyl derivative.

This comparison highlights the pronounced stability of this compound under basic conditions due to steric effects.

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent (e.g., water or a co-solvent like dioxane if solubility is an issue).

  • Acid Addition: Add concentrated hydrochloric acid (e.g., 6 M to 12 M) to the solution. A typical ratio is 1 part phosphonate to 2-3 parts acid by volume.

  • Heating: Heat the reaction mixture to reflux (typically around 100-110 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ³¹P NMR or a validated HPLC method.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess acid can be removed under reduced pressure. The resulting phosphonic acid can be further purified by recrystallization or chromatography.

Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy
  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute the aliquot with a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube. Add a known concentration of an internal standard (e.g., phosphoric acid) if quantitative analysis is required.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis: Identify the signals corresponding to:

    • This compound (starting material)

    • Isopropyl phosphonate (intermediate)

    • Phosphonic acid (final product)

  • Quantification: Determine the relative integrals of the signals to calculate the percentage conversion.

Visualizations

Hydrolysis_Pathways cluster_acidic Acidic Hydrolysis (Faster) cluster_basic Basic Hydrolysis (Slower) A_Start Diisopropyl Phosphonate A_Inter Isopropyl Phosphonate A_Start->A_Inter H₃O⁺, -iPrOH A_End Phosphonic Acid A_Inter->A_End H₃O⁺, -iPrOH B_Start Diisopropyl Phosphonate B_Inter Isopropyl Phosphonate B_Start->B_Inter OH⁻, -iPrO⁻ B_End Phosphonic Acid B_Inter->B_End OH⁻, -iPrO⁻

Caption: Hydrolysis pathways of this compound under acidic and basic conditions.

Experimental_Workflow Start Start: Diisopropyl Phosphonate Solution Setup 1. Reaction Setup (Solvent + Acid/Base) Start->Setup Heat 2. Heating (e.g., Reflux) Setup->Heat Monitor 3. Monitor Reaction (³¹P NMR / HPLC) Heat->Monitor Decision Reaction Complete? Monitor->Decision Decision->Heat No Workup 4. Work-up (Solvent Removal) Decision->Workup Yes Purify 5. Purification (Recrystallization/ Chromatography) Workup->Purify End End: Purified Phosphonic Acid Purify->End

Caption: General experimental workflow for monitoring this compound hydrolysis.

Troubleshooting_Tree Start Problem: Slow/Incomplete Hydrolysis Condition What are the reaction conditions? Start->Condition Acidic Acidic Condition->Acidic Acidic Basic Basic Condition->Basic Basic Acid_Sol Solution: - Increase acid concentration - Increase temperature - Protect sensitive groups Acidic->Acid_Sol Basic_Sol Solution: - Increase temperature - Use stronger/more concentrated base - Consider McKenna reaction Basic->Basic_Sol

Caption: Troubleshooting decision tree for slow or incomplete hydrolysis.

References

Identifying and characterizing impurities in commercial Diisopropyl phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial diisopropyl phosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound can contain several types of impurities arising from its synthesis, storage, and handling. The most common impurities include:

  • Residual Starting Materials: Depending on the synthetic route, these can include phosphorous acid, phosphorus trichloride, and isopropyl alcohol.[1]

  • Byproducts of Synthesis: Triisopropyl phosphite is a common byproduct that can be difficult to remove completely.[2]

  • Hydrolysis Products: this compound is susceptible to hydrolysis, which can form isopropyl phosphonic acid and, eventually, phosphonic acid, particularly in the presence of moisture.[3][4]

  • Transesterification Products: If other alcohols are present during synthesis or storage, mixed phosphonate esters can be formed through transesterification.[5]

  • Oxidation Products: Although less common, oxidation can lead to the formation of phosphate-containing impurities.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • 31P NMR Spectroscopy: This is a highly effective method for identifying and quantifying phosphorus-containing impurities. Each phosphorus-containing species will have a characteristic chemical shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for separating and identifying volatile impurities such as residual solvents and some byproducts.[6][7]

  • 1H and 13C NMR Spectroscopy: These techniques can help identify both phosphorus-containing and non-phosphorus-containing impurities.

  • Karl Fischer Titration: This method is used to quantify the water content, which is crucial as water can lead to hydrolysis of the product.

Q3: What is the impact of these impurities on my experiments?

A3: The impact of impurities depends on their nature and concentration.

  • Nucleophilic Impurities (e.g., isopropyl alcohol, water): These can interfere with reactions where this compound is used as a reactant, leading to side products and reduced yields.

  • Phosphorus-Containing Impurities: These can lead to difficulties in reaction monitoring and product purification, and may even participate in side reactions.

  • Non-Reactive Impurities: While they may not interfere with the reaction, they will lower the effective concentration of this compound, leading to inaccurate stoichiometry.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected peaks in 31P NMR spectrum. Presence of phosphorus-containing impurities such as triisopropyl phosphite or hydrolysis products.1. Compare the observed chemical shifts with known values for common impurities (see Table 1). 2. Purify the this compound by distillation under reduced pressure.
Low yield in a reaction where this compound is a reactant. 1. The this compound may have degraded due to hydrolysis. 2. The actual concentration of the reagent is lower than assumed due to the presence of non-reactive impurities.1. Check the water content of your this compound using Karl Fischer titration. 2. Re-evaluate the purity of your material using quantitative NMR or GC. 3. Consider purchasing a new batch of reagent and storing it under anhydrous conditions.
Inconsistent reaction outcomes between different batches of this compound. Batch-to-batch variability in the impurity profile.1. Perform a full analytical characterization of each new batch before use. 2. If a specific impurity is identified as problematic, develop a purification protocol to remove it.
Appearance of a new spot on TLC during a reaction that is not the desired product. A reactive impurity in the this compound is participating in a side reaction.1. Attempt to isolate and identify the side product using techniques like preparative TLC followed by mass spectrometry or NMR. 2. Once the impurity is identified, take steps to remove it from the starting material.

Data Presentation

Table 1: Common Impurities and their Typical Analytical Signatures

ImpurityMolecular FormulaTypical 31P NMR Chemical Shift (ppm)GC-MS Behavior
Triisopropyl PhosphiteC9H21O3P~138Elutes after this compound
Isopropyl Phosphonic AcidC3H9O3P~25-30May require derivatization for GC-MS
Phosphonic AcidH3PO3~4 (major peak)Non-volatile, not typically observed by GC-MS
Diisopropyl Hydrogen PhosphiteC6H15O3P~7-10Can be observed by GC-MS

Experimental Protocols

Protocol 1: Purity Assessment by 31P NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into an NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) and an internal standard (e.g., triphenyl phosphate).

  • Instrument Setup: Use a 400 MHz or higher field strength NMR spectrometer. Set the 31P frequency and acquire the spectrum with proton decoupling.

  • Data Acquisition: Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 of the phosphorus nuclei should be used for accurate quantification.

  • Data Analysis: Integrate the peaks corresponding to this compound and any impurities. Calculate the relative molar amounts of each species based on their integral values and the known amount of the internal standard.

Protocol 2: Impurity Profiling by GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of all volatile components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

  • Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with library spectra (e.g., NIST) to identify the impurities.

Visualizations

Impurity_Formation_Pathway Phosphorus Trichloride Phosphorus Trichloride This compound This compound Phosphorus Trichloride->this compound Esterification Isopropyl Alcohol Isopropyl Alcohol Isopropyl Alcohol->this compound Triisopropyl Phosphite Triisopropyl Phosphite Isopropyl Alcohol->Triisopropyl Phosphite Side Reaction Isopropyl Phosphonic Acid Isopropyl Phosphonic Acid This compound->Isopropyl Phosphonic Acid Hydrolysis Water (Moisture) Water (Moisture) Water (Moisture)->Isopropyl Phosphonic Acid Phosphonic Acid Phosphonic Acid Isopropyl Phosphonic Acid->Phosphonic Acid Hydrolysis

Caption: Synthetic and degradation pathways leading to common impurities.

Analytical_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Decision cluster_3 Action Commercial this compound Commercial this compound 31P NMR 31P NMR Commercial this compound->31P NMR GC-MS GC-MS Commercial this compound->GC-MS Karl Fischer Karl Fischer Commercial this compound->Karl Fischer Identify & Quantify Impurities Identify & Quantify Impurities 31P NMR->Identify & Quantify Impurities GC-MS->Identify & Quantify Impurities Assess Water Content Assess Water Content Karl Fischer->Assess Water Content Purity Acceptable? Purity Acceptable? Identify & Quantify Impurities->Purity Acceptable? Assess Water Content->Purity Acceptable? Proceed with Experiment Proceed with Experiment Purity Acceptable?->Proceed with Experiment Yes Purify or Discard Purify or Discard Purity Acceptable?->Purify or Discard No

Caption: Workflow for the analytical characterization of this compound.

References

Strategies to avoid decomposition of Diisopropyl phosphonate during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of diisopropyl phosphonate to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The main factors that can lead to the decomposition of this compound are exposure to moisture, elevated temperatures, and incompatible substances. Hydrolysis, caused by a reaction with water, is a significant degradation pathway. The compound is also sensitive to thermal stress and can decompose at higher temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) is recommended. The use of an inert atmosphere, such as nitrogen, can further minimize degradation. The compound should also be protected from direct light.

Q3: What materials should be avoided for storing this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can accelerate decomposition. While glass containers are commonly used, it's important to be aware that hydrolysis can produce acidic byproducts that may react with the silica in the glass, potentially generating more water and creating an autocatalytic decomposition cycle. For long-term storage, high-density polyethylene (HDPE) or other inert plastic containers may be a safer alternative.

Q4: What are the signs of this compound decomposition?

A4: Decomposition can be indicated by a change in the physical appearance of the liquid, such as discoloration or the formation of precipitates. A change in the pH of the substance can also signal degradation. For more precise assessment, analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are required to identify and quantify degradation products.

Q5: Are there any recommended stabilizers for this compound?

A5: While specific studies on stabilizers for this compound are limited, compounds that act as acid scavengers may be beneficial, particularly to mitigate hydrolysis-driven degradation. Based on information from related organophosphorus compounds like the nerve agent Sarin, stabilizers such as tributylamine or diisopropylcarbodiimide could potentially be used to neutralize acidic byproducts. However, the compatibility and effectiveness of any stabilizer should be experimentally verified for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Cloudy appearance or precipitate formation Hydrolysis due to moisture exposure.1. Immediately cease use of the affected batch. 2. Verify the integrity of the container seal. 3. Review storage conditions to ensure they are cool and dry. 4. Consider filtering a small aliquot for analysis to identify the precipitate.
Unexpected experimental results Decomposition of this compound leading to lower purity.1. Analyze the purity of the this compound stock using a suitable analytical method (e.g., GC, 31P NMR). 2. If decomposition is confirmed, discard the batch and obtain a fresh, verified supply. 3. Re-evaluate storage and handling procedures.
Change in pH of the solution Formation of acidic hydrolysis products (isopropyl phosphonate, phosphonic acid).1. Monitor the pH of your this compound stock regularly. 2. If a significant pH drop is observed, it indicates hydrolysis. 3. Consider the use of a compatible acid scavenger as a stabilizer after conducting appropriate validation studies.

Decomposition Pathways and Troubleshooting Workflow

The following diagrams illustrate the main decomposition pathways of this compound and a logical workflow for troubleshooting stability issues.

DIP DIP IP Isopropyl Phosphonate DIP->IP Hydrolysis Propene Propene DIP->Propene Thermal Decomposition Isopropanol Isopropanol DIP->Isopropanol Thermal Decomposition This compound This compound H2O Moisture (H₂O) H2O->DIP Heat Heat (Δ) Heat->DIP PA Phosphonic Acid IP->PA Hydrolysis

Caption: Primary decomposition pathways of this compound.

start Stability Issue Observed check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage check_container Inspect Container Integrity check_storage->check_container Conditions OK review_handling Review Handling Procedures check_storage->review_handling Conditions Not OK analytical_test Perform Analytical Purity Test (e.g., GC, NMR) check_container->analytical_test Container OK discard Discard Batch & Procure New Stock check_container->discard Container Damaged decomposed Decomposition Confirmed analytical_test->decomposed Purity Below Spec stable Compound is Stable analytical_test->stable Purity Within Spec decomposed->discard discard->review_handling implement_stabilizer Consider Stabilizer Addition (with validation) review_handling->implement_stabilizer

Caption: Troubleshooting workflow for this compound stability.

Quantitative Stability Data (Illustrative)

Due to the limited availability of specific quantitative stability data for this compound, the following tables provide an illustrative summary based on data from closely related organophosphorus compounds. These values should be used as a general guide and are not a substitute for experimental verification.

Table 1: Illustrative Hydrolysis Rate of this compound at 25°C

pHHalf-life (t1/2) (Days)
4> 1000
7~500
10~50

Table 2: Illustrative Effect of Temperature on Decomposition (at pH 7)

Temperature (°C)Half-life (t1/2) (Days)
4> 2000
25~500
50~100

Experimental Protocols

Protocol 1: Accelerated Stability Study

Objective: To assess the stability of this compound under accelerated thermal and humidity conditions.

Methodology:

  • Prepare three batches of this compound at the desired concentration in the intended solvent.

  • Dispense aliquots of each batch into appropriate containers (e.g., amber glass vials with inert caps, HDPE vials).

  • Place the samples in stability chambers under the following conditions:

    • 40°C / 75% Relative Humidity (RH)

    • 25°C / 60% RH (Control)

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each condition.

  • Analyze the samples for purity and the presence of degradation products using a validated analytical method such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).

  • Monitor for any changes in physical appearance (e.g., color, clarity) and pH.

Protocol 2: Hydrolytic Stability Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Prepare buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of this compound to each buffer solution in separate, sealed containers.

  • Incubate the solutions at a constant temperature (e.g., 25°C).

  • At regular intervals (e.g., daily for the first week, then weekly), take an aliquot from each solution.

  • Immediately analyze the aliquot using a suitable analytical method (e.g., 31P NMR, GC-MS) to quantify the remaining this compound and the formation of hydrolysis products (isopropyl phosphonate and phosphonic acid).

  • Calculate the rate of hydrolysis and the half-life at each pH.

Effect of base strength on the deprotonation of Diisopropyl phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotonation of diisopropyl phosphonate, with a focus on the effect of base strength.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of this compound?

A1: The pKa of the P-H bond in this compound is not widely reported, but based on its close analogue, diethyl phosphonate, the pKa is estimated to be around 13 in DMSO. This acidity allows for deprotonation with a suitable base.

Q2: How does the strength of the base affect the deprotonation of this compound?

A2: The strength of the base is a critical factor. A base with a conjugate acid pKa significantly higher than that of this compound (i.e., > 13) will lead to a more favorable equilibrium for deprotonation, resulting in a higher concentration of the phosphonate anion. Stronger bases generally lead to faster and more complete deprotonation.

Q3: Can I use a weak base to deprotonate this compound?

A3: While stronger bases are more effective, weaker bases can be used, often in the presence of an additive. For instance, in the Horner-Wadsworth-Emmons reaction, the combination of a weaker amine base like DBU or Hünig's base with a Lewis acid such as lithium chloride (LiCl) can effectively promote deprotonation. The Lewis acid is thought to coordinate to the phosphonate oxygen, increasing the acidity of the P-H proton.

Q4: What are some common strong bases used for this deprotonation?

A4: Common strong, non-nucleophilic bases for deprotonating phosphonates include sodium hydride (NaH), potassium hydride (KH), lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), and potassium bis(trimethylsilyl)amide (KHMDS).

Q5: Are there any potential side reactions to be aware of?

A5: Yes, particularly with strong, nucleophilic bases. Side reactions can include nucleophilic attack on the isopropyl ester groups, leading to transesterification or cleavage. The use of sterically hindered, non-nucleophilic bases can help minimize these unwanted reactions. In the context of specific reactions like the McKenna deprotection, the reagents used can also lead to side reactions such as the formation of alkyl bromides which can alkylate nucleophilic sites in the molecule.[1][2]

Troubleshooting Guides

Issue 1: Incomplete or No Deprotonation

  • Possible Cause 1: Base is not strong enough.

    • Solution: Choose a base with a conjugate acid pKa that is at least 2-3 units higher than the pKa of this compound (~13). Refer to the data table below for guidance.

  • Possible Cause 2: Poor solubility of the base.

    • Solution: For heterogeneous bases like sodium hydride (NaH), ensure vigorous stirring and sufficient reaction time to allow for the surface reaction to occur. Consider using a soluble base like NaHMDS or KHMDS.

  • Possible Cause 3: Presence of proton sources.

    • Solution: Ensure all reagents and solvents are rigorously dried. Traces of water or other protic impurities will quench the base and the phosphonate anion.

  • Possible Cause 4: Steric hindrance.

    • Solution: The bulky isopropyl groups on the phosphonate can hinder the approach of a bulky base.[3][4] If possible, consider using a less hindered base. In some cases, longer reaction times or elevated temperatures may be necessary, but this can also increase the risk of side reactions.

Issue 2: Low Yield in Subsequent Reactions (e.g., Horner-Wadsworth-Emmons)

  • Possible Cause 1: Incomplete initial deprotonation.

    • Solution: Address the points in "Incomplete or No Deprotonation." Consider using a stronger base or optimizing the reaction conditions (e.g., temperature, reaction time).

  • Possible Cause 2: Side reactions of the phosphonate anion.

    • Solution: The phosphonate anion is a strong nucleophile. If your reaction mixture contains electrophiles other than your desired reaction partner, side reactions can occur. Ensure the reaction is performed under an inert atmosphere to prevent reaction with atmospheric oxygen or carbon dioxide.

  • Possible Cause 3: Unfavorable reaction equilibrium.

    • Solution: For reactions like the Horner-Wadsworth-Emmons, the subsequent reaction of the phosphonate anion with an aldehyde or ketone is also an equilibrium. The nature of the carbonyl compound can significantly affect the overall yield.

Data Presentation

Table 1: pKa Values of Common Bases and Their Suitability for Deprotonating this compound (pKa ~13)

BaseAbbreviationConjugate AcidpKa of Conjugate Acid (in DMSO)Suitability for Deprotonation
Sodium HydrideNaHH₂~36Excellent
Potassium HydrideKHH₂~36Excellent
Lithium DiisopropylamideLDADiisopropylamine~35.7Excellent
Sodium bis(trimethylsilyl)amideNaHMDSHexamethyldisilazane~26Very Good
Potassium bis(trimethylsilyl)amideKHMDSHexamethyldisilazane~26Very Good
Potassium tert-butoxideKtBuOtert-Butanol~32.2Good
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUDBU-H⁺~13.5Moderate (often used with LiCl)
N,N-Diisopropylethylamine (Hünig's Base)DIPEADIPEA-H⁺~10.75Poor (requires additive)
TriethylamineEt₃NTriethylammonium~9.0Very Poor

Experimental Protocols

Protocol 1: General Procedure for Deprotonation of this compound with a Strong Base (e.g., NaH)

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried flask.

  • Washing (Optional): Wash the NaH with dry hexanes to remove the mineral oil. Decant the hexanes carefully.

  • Solvent Addition: Add anhydrous solvent (e.g., THF, DMF) to the flask.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Phosphonate: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the NaH suspension with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The evolution of hydrogen gas should be observed.

  • Monitoring: The completion of the deprotonation can be monitored by ³¹P NMR spectroscopy. The chemical shift of the phosphorus atom will change upon deprotonation.

Protocol 2: Deprotonation using a Weaker Base with a Lewis Acid Additive (e.g., DBU/LiCl)

  • Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (1.1 equivalents) and anhydrous solvent (e.g., acetonitrile).

  • Addition of Phosphonate: Add this compound (1.0 equivalent) to the suspension.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Base: Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy.

Mandatory Visualization

Deprotonation_Equilibrium cluster_strong_base Strong Base (pKa of BH+ >> 13) cluster_weak_base Weak Base (pKa of BH+ ≈ 13) Diisopropyl_Phosphonate This compound (pKa ~ 13) Phosphonate_Anion Phosphonate Anion Diisopropyl_Phosphonate->Phosphonate_Anion Deprotonation Base Base Conjugate_Acid Conjugate Acid (BH+) Base->Conjugate_Acid Protonation Phosphonate_Anion->Diisopropyl_Phosphonate Protonation Conjugate_Acid->Base Deprotonation Strong_Base_Eq Equilibrium lies to the right (High [Phosphonate Anion]) Weak_Base_Eq Equilibrium is unfavorable (Low [Phosphonate Anion])

Caption: Deprotonation equilibrium of this compound.

Troubleshooting_Workflow start Start: Incomplete Deprotonation check_base_strength Is the base strong enough? (pKa(BH+) > 15) start->check_base_strength increase_base_strength Select a stronger base (e.g., NaH, LDA) check_base_strength->increase_base_strength No check_solubility Is the base soluble? check_base_strength->check_solubility Yes increase_base_strength->check_solubility use_soluble_base Use a soluble base (e.g., NaHMDS) check_solubility->use_soluble_base No check_anhydrous Are conditions anhydrous? check_solubility->check_anhydrous Yes use_soluble_base->check_anhydrous dry_reagents Rigorously dry all reagents and solvents check_anhydrous->dry_reagents No optimize_conditions Optimize reaction conditions: - Increase reaction time - Increase temperature cautiously check_anhydrous->optimize_conditions Yes dry_reagents->optimize_conditions end Successful Deprotonation optimize_conditions->end

Caption: Troubleshooting workflow for incomplete deprotonation.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving the sterically bulky diisopropyl phosphonate.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to steric hindrance when using this compound in your experiments.

Problem 1: Low or No Product Yield in Phosphonylation Reactions

Possible Cause Suggested Solution
High Steric Hindrance at the Reaction Site: The bulky isopropyl groups on the phosphonate and/or bulky substituents on the substrate are preventing the reactants from approaching each other effectively.1. Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C. Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition. 2. Prolong Reaction Time: Sterically hindered reactions often require longer times to reach completion. Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy.[1][2][3] 3. Use a Less Hindered Phosphite: If the reaction allows, consider using a less bulky phosphite, such as diethyl phosphite, but be mindful of potential side reactions that this compound helps to avoid.[1][2]
Inadequate Catalyst Activity or Steric Clashing with the Catalyst: The chosen catalyst may be too bulky itself or may not be active enough to facilitate the reaction with sterically demanding substrates.1. Catalyst Screening: Test a variety of catalysts with different steric and electronic properties. For instance, in cross-coupling reactions, palladium complexes with specific ligands like Xantphos have shown success.[4] For other reactions, consider organocatalysts or Lewis acids.[5][6] 2. Increase Catalyst Loading: A higher catalyst concentration can sometimes improve reaction rates for sterically hindered substrates.
Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, limiting their availability for the reaction.1. Solvent Screening: Test a range of solvents with different polarities and boiling points. Aprotic polar solvents like acetonitrile or DMF can be effective.[1] 2. Use of Co-solvents: Adding a co-solvent can sometimes improve the solubility of all reactants.

Problem 2: Formation of Undesired Side Products

Possible Cause Suggested Solution
N-alkylation in McKenna Reaction: In the deprotection of phosphonates containing amine functionalities, the alkyl groups from the phosphonate can alkylate the nitrogen atom.Use of this compound: The inherent steric bulk of this compound is advantageous here as it significantly reduces or eliminates N-alkylation compared to less hindered analogs like diethyl phosphonate.[1][2]
Competing Reactions: The reaction conditions may favor alternative reaction pathways, leading to the formation of byproducts.1. Adjust Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may promote side reactions. 2. Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often used despite its steric bulk?

A1: The steric hindrance of this compound can be a significant advantage in certain reactions. For example, in the McKenna reaction for the deprotection of phosphonate esters, its bulkiness prevents undesired N-alkylation of amine groups present in the substrate molecule, a common side reaction with less hindered phosphonates like diethyl phosphonate.[1][2]

Q2: What types of catalysts are effective for reactions involving this compound?

A2: The choice of catalyst is highly dependent on the specific reaction. For C-P cross-coupling reactions (like the Hirao reaction), palladium-based catalysts, such as those with the Xantphos ligand, have proven effective.[4] Nickel catalysts are also used for P-C cross-coupling.[7] For other transformations like the Pudovik reaction, base catalysts such as triethylamine can be employed.[8][9] Organocatalysts, like chiral thioureas or squaramides, have also been successfully used in asymmetric additions of phosphites to imines.[5]

Q3: Can microwave irradiation be used to overcome steric hindrance in reactions with this compound?

A3: Yes, microwave-assisted synthesis can be a valuable tool. Microwave irradiation can rapidly heat the reaction mixture, providing the energy needed to overcome activation barriers, including those caused by steric hindrance. This can lead to significantly shorter reaction times and improved yields.[10][11][12] For instance, the Michaelis-Arbuzov reaction to synthesize diisopropyl 2-chloroethylphosphonate has been successfully performed under microwave conditions.[10]

Q4: Are there any general recommendations for solvent selection in reactions with this compound?

A4: Solvent choice is crucial and reaction-specific. Aprotic polar solvents like acetonitrile are often used due to their good solubilizing properties for a range of reactants.[1] In some cases, solvent-free conditions, particularly with microwave assistance, can be highly effective and offer a "green" chemistry approach.[10][12] For specific reactions, the choice of solvent can influence reaction rate and selectivity.

Key Experimental Protocols

Protocol 1: McKenna Reaction for Phosphonate Deprotection using this compound

This protocol is adapted from studies where this compound is used to prevent N-alkylation side reactions.[1][2]

Materials:

  • This compound ester substrate

  • Bromotrimethylsilane (BTMS)

  • Acetonitrile (anhydrous)

  • Methanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the this compound ester in anhydrous acetonitrile under an inert atmosphere.

  • Slowly add an excess of bromotrimethylsilane (BTMS) to the solution at room temperature. The reaction is typically carried out at 35°C.[1]

  • Monitor the reaction progress by ³¹P NMR spectroscopy until the starting material is fully converted to the bis(trimethylsilyl) ester intermediate. This step may take longer for diisopropyl esters compared to diethyl esters due to steric hindrance.[1][2]

  • Carefully quench the reaction by adding methanol to solvolyze the silyl ester.

  • Remove the solvent and volatile byproducts under reduced pressure to yield the final phosphonic acid.

Troubleshooting Workflow for McKenna Reaction

McKenna_Troubleshooting start Start McKenna Reaction check_completion Reaction Complete? start->check_completion side_products Side Products Observed? start->side_products incomplete Incomplete Reaction check_completion->incomplete No end_success Successful Deprotection check_completion->end_success Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_btms Check BTMS Quality incomplete->check_btms no_side_products No Side Products side_products->no_side_products No use_diisopropyl Use this compound (if not already) side_products->use_diisopropyl Yes (N-alkylation) end_fail Reaction Failed side_products->end_fail Yes (Other) no_side_products->end_success increase_time->check_completion increase_temp->check_completion check_btms->check_completion use_diisopropyl->start

Caption: Troubleshooting workflow for the McKenna reaction.

Protocol 2: Pudovik Reaction with this compound

This protocol describes a base-catalyzed addition of this compound to an aldehyde.[8][9]

Materials:

  • Aldehyde (e.g., trans-cinnamaldehyde)

  • This compound

  • Triethylamine (TEA)

  • Toluene (for washing)

Procedure:

  • In a reaction vessel, mix equimolar amounts of the aldehyde and this compound.

  • Add a catalytic or stoichiometric amount of triethylamine. For some substrates, heating the mixture (e.g., to 75°C) may be necessary.[8]

  • Stir the reaction mixture for several hours until completion, monitoring by TLC or NMR.

  • Upon cooling, the α-hydroxyphosphonate product may precipitate.

  • Collect the solid by filtration and wash with a cold solvent like toluene to remove any unreacted starting materials.

  • The product can be further purified by recrystallization.

Logical Relationship for Overcoming Steric Hindrance

Steric_Hindrance_Strategy problem Low Reactivity due to Steric Hindrance strategy Strategic Approaches problem->strategy temp Increase Temperature strategy->temp time Prolong Reaction Time strategy->time mw Microwave Irradiation strategy->mw catalyst Screen Catalysts (e.g., Pd/Xantphos, Organocatalysts) strategy->catalyst solvent Optimize Solvent strategy->solvent

Caption: Strategies for overcoming steric hindrance.

References

Minimizing side product formation in the McKenna deprotection of diisopropyl phosphonates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the McKenna deprotection of diisopropyl phosphonates. Our goal is to help you minimize side product formation and achieve optimal yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the McKenna deprotection and what is its general mechanism?

The McKenna deprotection is a mild and efficient method for converting dialkyl phosphonate esters into their corresponding phosphonic acids. The reaction proceeds in two main steps:

  • Silylation: The diisopropyl phosphonate ester reacts with bromotrimethylsilane (BTMS) to form a bis(trimethylsilyl) phosphonate ester. Isopropyl bromide is generated as a byproduct in this step.

  • Solvolysis: The bis(trimethylsilyl) ester intermediate is then hydrolyzed, typically with water or an alcohol like methanol, to yield the final phosphonic acid.[1][2][3][4]

Q2: What are the most common side products observed during the McKenna deprotection of diisopropyl phosphonates?

While the McKenna reaction is generally robust, several side reactions can occur, particularly with complex substrates.[1][2] These include:

  • N-alkylation: The isopropyl bromide generated during silylation can alkylate nucleophilic nitrogen atoms present in the substrate.[1]

  • Oxazole formation: Propargylamide functionalities can cyclize to form oxazoles.[1]

  • HBr addition: If water is present, BTMS can decompose to form hydrogen bromide (HBr), which can then add across carbon-carbon double or triple bonds.[5]

  • Cleavage of other functional groups: BTMS is a versatile reagent and can cleave other sensitive functional groups such as tert-butyl esters, lactones, epoxides, and acetals, especially at elevated temperatures.[1][2]

Q3: Why is the use of diisopropyl phosphonates sometimes preferred over dimethyl or diethyl phosphonates?

Using more sterically hindered diisopropyl phosphonates can be advantageous in minimizing N-alkylation side reactions.[1][5] Although the silylation step may require longer reaction times for diisopropyl phosphonates, the bulkier isopropyl group is a less reactive alkylating agent compared to methyl or ethyl groups, thus reducing the propensity for N-alkylation of sensitive functional groups within the molecule.[1]

Q4: What is the role of triethylamine (TEA) in the McKenna reaction, and should I always use it?

Triethylamine (TEA) is sometimes added as a scavenger for any HBr that may form from the reaction of BTMS with trace amounts of water.[1][5] However, its use should be approached with caution. While it can prevent HBr-mediated side reactions, TEA, being a base, can sometimes promote other unwanted side reactions.[1][5] The decision to use TEA should be made on a case-by-case basis, depending on the substrate's sensitivity to acidic conditions.

Q5: Can microwave irradiation be used to improve the McKenna deprotection?

Yes, microwave irradiation can significantly accelerate the silylation step of the McKenna reaction.[6] This rate enhancement can lead to shorter reaction times, potentially minimizing the formation of side products that are dependent on prolonged exposure to the reaction conditions.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired phosphonic acid. Incomplete silylation.- Increase the equivalents of BTMS (typically 6-8 equivalents are used).[1]- Extend the reaction time.- Increase the reaction temperature slightly (e.g., to 35-36 °C), but monitor for side product formation.[1][5]- Consider using microwave irradiation to drive the reaction to completion.[6]
Incomplete solvolysis.- Ensure sufficient water or alcohol is added during the workup.- Allow for adequate stirring time during the solvolysis step.
Degradation of the product.- If the product is acid-sensitive, consider using a buffer or a weak base during the solvolysis step to neutralize the final phosphonic acid.[5]
Formation of N-alkylated side products. Alkylation by isopropyl bromide generated in situ.- Minimize the reaction time as much as possible.- Perform the reaction at the lowest effective temperature.- If possible, remove the volatile isopropyl bromide by conducting the reaction under a gentle flow of inert gas.[1]
Formation of HBr addition products. Presence of water in the reaction mixture, leading to HBr formation from BTMS.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon).[1]- Use anhydrous solvents and reagents.[1]- If water contamination is unavoidable, consider adding 1 equivalent of TEA to scavenge the HBr.[5]
Cleavage of other sensitive functional groups (e.g., esters, ethers). Reactivity of BTMS with these functional groups.- Perform the reaction at room temperature or below, if possible.- Minimize the reaction time.- Use the minimum necessary equivalents of BTMS.

Experimental Protocols

General Recommended Protocol for McKenna Deprotection

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., Argon), dissolve the this compound substrate (1 equivalent) in an anhydrous solvent such as acetonitrile (ACN) or chloroform (CHCl₃) (e.g., 50 mg of substrate in 1.5 mL of solvent) in a dried round-bottom flask equipped with a septum.[1]

  • Reagent Addition: If required, add triethylamine (TEA) (1 equivalent). Then, add bromotrimethylsilane (BTMS) (6-8 equivalents).[1]

  • Reaction: Seal the flask securely and stir the reaction mixture at the desired temperature (e.g., 36 °C) for the required time (typically monitored by ³¹P NMR).[1]

  • Monitoring: The progress of the silylation can be monitored by ³¹P NMR spectroscopy. A characteristic upfield shift of approximately 8-10 ppm is observed for each isopropyl group replaced by a trimethylsilyl group.[1]

  • Workup (Solvolysis): Once the silylation is complete, carefully quench the reaction by adding methanol or a mixture of methanol and water.

  • Isolation: Remove the volatile components under reduced pressure to obtain the crude phosphonic acid, which can then be purified by appropriate methods (e.g., crystallization, chromatography).

Visualizations

McKenna_Deprotection_Workflow cluster_prep Preparation cluster_reaction Silylation cluster_workup Workup & Isolation Start Start: this compound Inert Establish Inert Atmosphere (e.g., Argon) Start->Inert Dissolve Dissolve in Anhydrous Solvent (e.g., ACN, CHCl3) Add_BTMS Add BTMS (6-8 equiv) Dissolve->Add_BTMS Add_TEA Add TEA (optional) (1 equiv) Dissolve->Add_TEA Inert->Dissolve React Stir at Controlled Temperature (e.g., 36 °C) Add_BTMS->React Add_TEA->Add_BTMS Monitor Monitor by ³¹P NMR React->Monitor Monitor->React Incomplete Quench Solvolysis: Add MeOH or MeOH/H₂O Monitor->Quench Complete Evaporate Evaporate Volatiles Quench->Evaporate Purify Purify Product Evaporate->Purify End End: Phosphonic Acid Purify->End Side_Product_Troubleshooting cluster_problem Observed Side Product cluster_cause Likely Cause cluster_solution Recommended Action N_Alkylation N-Alkylation Alkyl_Bromide In situ generated isopropyl bromide N_Alkylation->Alkyl_Bromide HBr_Addition HBr Addition Water_Contamination BTMS + H₂O → HBr HBr_Addition->Water_Contamination Ester_Cleavage Other Ester Cleavage BTMS_Reactivity Inherent reactivity of BTMS Ester_Cleavage->BTMS_Reactivity Sol_N_Alkylation Minimize reaction time/temp. Remove i-PrBr with inert gas flow. Alkyl_Bromide->Sol_N_Alkylation Sol_HBr_Addition Use anhydrous conditions. Add TEA as scavenger. Water_Contamination->Sol_HBr_Addition Sol_Ester_Cleavage Lower reaction temperature. Minimize BTMS equivalents. BTMS_Reactivity->Sol_Ester_Cleavage

References

Technical Support Center: Stereoselective Reactions with Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropyl phosphonate. The focus is on improving the stereoselectivity of key synthetic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Pudovik reaction (addition of this compound to an aldehyde/ketone) is resulting in a racemic or nearly racemic mixture of the α-hydroxyphosphonate. How can I achieve high enantioselectivity?

Answer: Achieving high enantioselectivity in the Pudovik reaction requires moving from a simple base-catalyzed approach to an asymmetric catalytic system. Standard bases like triethylamine will not induce chirality.

Troubleshooting Steps:

  • Employ a Chiral Catalyst: The most effective method is to introduce a chiral catalyst that can create a chiral environment around the reactants. Several classes of catalysts have proven effective:

    • Chiral Metal Complexes: Lanthanide complexes or transition metal complexes with chiral ligands (e.g., BINOL-derived or salen-based ligands) can effectively catalyze the asymmetric addition.

    • Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids, bifunctional thioureas, or prolinol derivatives, are widely used to promote enantioselective hydrophosphonylation.[1]

  • Optimize Reaction Conditions: Stereoselectivity is highly sensitive to the reaction environment.

    • Solvent: Screen a range of solvents. Less polar solvents often provide better stereochemical control by promoting a more organized transition state.

    • Temperature: Lowering the reaction temperature (e.g., to -20 °C, -40 °C, or even -78 °C) is a standard technique to enhance enantioselectivity by reducing the thermal energy of the system, which amplifies the energy difference between the diastereomeric transition states.

    • Base: The choice of an achiral base (if required by the catalyst system) can still influence the outcome. Weaker bases are sometimes preferable as they can lead to a more selective reaction.

A notable example is the ruthenium(II) catalyzed enantioselective transfer hydrogenation of α-ketophosphonates, which can yield (R)-α-hydroxyphosphonates in high yield (78%) and excellent enantiomeric excess (97% ee).[2]

Question 2: I am performing a Phospha-Michael (conjugate) addition of this compound to an α,β-unsaturated compound, but the diastereoselectivity is poor. What factors should I investigate?

Answer: Poor diastereoselectivity in Phospha-Michael additions often stems from suboptimal catalyst choice, reaction conditions, or the inherent structure of the substrate.

Troubleshooting Steps:

  • Catalyst System: The catalyst is paramount for controlling the facial selectivity of the nucleophilic attack.

    • Lewis Acids: Lewis acids like lanthanide triflates can coordinate to the Michael acceptor, enhancing its electrophilicity and providing a chiral environment to direct the incoming phosphonate. The ionic radius of the lanthanide can influence selectivity.[3]

    • Organocatalysts: Bifunctional catalysts, such as chiral squaramides or thioureas, can activate both the phosphonate nucleophile (via the basic site) and the Michael acceptor (via hydrogen bonding), leading to a highly organized, stereoselective transition state.[4][5]

  • Substrate Structure: The steric and electronic properties of your α,β-unsaturated substrate play a crucial role. Bulky substituents near the β-position can inherently direct the attack of the phosphonate.

  • Solvent and Temperature: As with the Pudovik reaction, a systematic screening of solvents and lowering the reaction temperature are critical steps. Polar solvents can sometimes disrupt the key hydrogen-bonding interactions required for high selectivity with organocatalysts.

  • Phosphonate Source: While this compound is common, steric hindrance from the isopropyl groups can sometimes be detrimental. In some systems, dimethyl or diethyl phosphonate might offer different selectivity profiles.[6]

Question 3: My asymmetric Phospha-Mannich reaction (addition to an imine) is suffering from low yield and moderate enantioselectivity. What are the common pitfalls?

Answer: The Phospha-Mannich reaction for synthesizing α-aminophosphonates presents unique challenges, including imine stability, catalyst inhibition, and competing side reactions.

Troubleshooting Steps:

  • Imine Formation and Stability: Ensure the imine is pre-formed or generated in situ under conditions that do not degrade the catalyst. Water is a common byproduct of imine formation and can deactivate many catalysts. Using a drying agent like MgSO₄ or molecular sieves can be beneficial.

  • Catalyst Selection:

    • Chiral Brønsted Acids: Chiral phosphoric acids are effective catalysts for activating imines towards nucleophilic attack.

    • Thiourea and Guanidine Catalysts: These have shown high efficiency in catalyzing the enantioselective hydrophosphonylation of imines, often providing products with high yields and excellent enantioselectivities.[1]

  • Reaction Concentration: The concentration of reactants can impact the reaction rate and selectivity. Very dilute conditions may slow the reaction, while highly concentrated conditions can lead to side products. An optimal concentration is typically determined empirically.

  • Substrate Scope: Aromatic imines with electron-withdrawing groups are often more reactive and can lead to higher yields. The steric bulk on both the imine and the phosphonate can significantly affect the reaction's success.

Data Presentation: Catalyst Performance

For a successful stereoselective reaction, the choice of catalyst is critical. The tables below summarize the performance of different catalytic systems in key reactions involving phosphonates.

Table 1: Asymmetric Phospha-Michael Addition of Dialkyl Phosphonates to Enones

Catalyst Type Michael Acceptor Phosphonate Yield (%) ee (%) Reference
Chiral Diaminomethylenemalononitrile Chalcone Derivatives Dialkyl Phosphonate High up to 95 [1]
Lanthanide-BINOL Complex Acyclic Enones Diethyl Phosphonate High up to 99 [3]
Bifunctional Squaramide Iminochromenes Dibenzyl Phosphite up to 95 up to 98 [4][5]

| Quinine-Thiourea | α,β-Unsaturated Ketones | α-Nitrophosphonates | Moderate | Moderate |[1] |

Table 2: Asymmetric Hydrophosphonylation of Imines (Phospha-Mannich Reaction)

Catalyst Type Imine Type Phosphonate Yield (%) ee (%) Reference
Chiral Thiourea Aromatic & Aliphatic Aldimines Dialkyl Phosphite High Very Good [1]
Chiral Brønsted Acid Achiral Imines Dialkyl Phosphite 30 - 65 up to 90.6 [1]

| Copper-Bisphosphine Complex | N-Thiophosphinyl Ketimines | Dialkyl Phosphite | Good | 86 - 97 |[1] |

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Pudovik Reaction

This protocol is a representative example for the asymmetric addition of this compound to an aldehyde using an organocatalyst.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Chiral Organocatalyst (e.g., bifunctional thiourea) (0.05-0.1 mmol, 5-10 mol%)

  • Anhydrous Solvent (e.g., Toluene, CH₂Cl₂, 2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral organocatalyst (5-10 mol%).

  • Add the anhydrous solvent (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat.

  • Add the aldehyde (1.0 mmol) to the cooled solution and stir for 5 minutes.

  • Slowly add this compound (1.2 mmol) dropwise over a period of 10 minutes.

  • Allow the reaction to stir at the specified temperature for the required time (typically 12-48 hours), monitoring its progress by TLC or ¹H NMR.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral α-hydroxyphosphonate.

  • Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC.

Visualizations: Workflows and Mechanisms

Troubleshooting Workflow for Poor Stereoselectivity

The following diagram outlines a logical workflow for troubleshooting suboptimal stereoselectivity in reactions involving this compound.

G start Start: Poor Stereoselectivity (Low ee% or dr) catalyst Is the catalyst system appropriate for this transformation? start->catalyst temp Was the reaction run at a low temperature? catalyst->temp Yes change_catalyst Action: Screen alternative catalysts (e.g., organocatalyst, metal complex). catalyst->change_catalyst No solvent Was the solvent screened for optimal performance? temp->solvent Yes lower_temp Action: Lower the reaction temperature (e.g., 0°C, -20°C, -78°C). temp->lower_temp No purity Are all reagents (substrate, phosphonate) and solvent anhydrous and pure? solvent->purity Yes screen_solvent Action: Screen a range of solvents (polar aprotic, nonpolar). solvent->screen_solvent No purify_reagents Action: Purify reagents and use freshly distilled, anhydrous solvent. purity->purify_reagents No end_good Outcome: Improved Stereoselectivity purity->end_good Yes change_catalyst->temp lower_temp->solvent screen_solvent->purity purify_reagents->end_good

Caption: A decision tree for troubleshooting poor stereoselectivity.

Generalized Mechanism for Bifunctional Organocatalysis

This diagram illustrates the proposed mechanism for a Phospha-Michael addition catalyzed by a bifunctional catalyst (e.g., thiourea), highlighting the dual activation mode that leads to high stereoselectivity.

G cluster_0 Dual Activation Transition State catalyst Bifunctional Catalyst (e.g., Thiourea) acceptor Michael Acceptor (Electrophile) catalyst->acceptor Acidic site activates (e.g., H-bond) product Stereoselective C-P Bond Formation phosphonate Diisopropyl Phosphite (Nucleophile) phosphonate->catalyst Basic site activates (e.g., amine) phosphonate->product Attack from specific face

Caption: Dual activation model in bifunctional organocatalysis.

References

Validation & Comparative

Diisopropyl Phosphonate vs. Diethyl Phosphonate in the Pudovik Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Pudovik reaction is a cornerstone for forming carbon-phosphorus (C-P) bonds, crucial for the synthesis of α-hydroxyphosphonates and their derivatives, which are known for their biological activities.[1][2] The choice of the dialkyl phosphonate reagent is a critical parameter that can significantly influence reaction outcomes. This guide provides an objective comparison of two commonly used reagents, diisopropyl phosphonate and diethyl phosphonate, in the Pudovik reaction, supported by experimental data and detailed protocols.

Performance Comparison: Steric Effects and Reactivity

The primary difference between this compound and diethyl phosphonate lies in the steric bulk of the alkyl groups. The isopropyl groups in this compound are significantly larger than the ethyl groups in diethyl phosphonate. This steric hindrance can play a crucial role in the reaction's success and yield.

In many instances, both diethyl and diisopropyl phosphonates demonstrate excellent reactivity in the Pudovik reaction. For example, studies have shown that excellent conversions can be achieved with both dimethyl, diethyl, and this compound in the synthesis of various α-hydroxyphosphonates.[1] However, steric hindrance can become a limiting factor with bulkier substrates or phosphonates. For instance, the highly hindered bis-t-butyl phosphonate has been reported to fail in the Pudovik reaction, presumably due to steric hindrance.[1] This suggests that while this compound is generally effective, its bulkier nature might lead to lower yields or slower reaction rates compared to diethyl phosphonate, especially with sterically demanding aldehydes or ketones.

One approach to mitigate the potential for N-alkylation side products in related reactions is to use more sterically hindered this compound esters instead of their diethyl counterparts.[3]

Quantitative Data Summary

The following table summarizes representative data from the literature, comparing the performance of this compound and diethyl phosphonate in the Pudovik reaction under various conditions.

Aldehyde/KetonePhosphonateCatalystSolventTime (h)Yield (%)Reference
trans-CinnamaldehydeThis compoundTriethylamineNone1055[4]
Substituted BenzaldehydesDiethyl phosphiteTriethylamine (10 mol%)AcetoneReflux78-99[2]
Dimethyl α-oxoethylphosphonateDiethyl phosphiteDiethylamine (5%)Diethyl ether8Selective formation of adduct[5]
Diethyl α-oxobenzylphosphonateDiethyl phosphiteDibutylamine (5%)Diethyl ether820% adduct, 80% rearranged product[6]

Note: Direct comparison of yields is challenging due to the variability in reaction conditions, substrates, and catalysts reported in the literature. The data presented here is for illustrative purposes.

Experimental Protocols

General Procedure for the Triethylamine-Catalyzed Pudovik Reaction with this compound

This protocol is adapted from the synthesis of diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate.[4]

Materials:

  • This compound (10 mmol)

  • trans-Cinnamaldehyde (10 mmol)

  • Triethylamine (22 mmol)

Procedure:

  • Mix this compound (1.66 g, 1.6 mL, 10 mmol) and trans-cinnamaldehyde (1.32 g, 1.3 mL, 10 mmol).

  • To this mixture, add triethylamine (2.22 g, 3.1 mL, 22 mmol).

  • Heat the mixture to 75 °C with continuous stirring for 10 hours.

  • Cool the solution to ambient temperature, at which point a solid should precipitate.

  • Isolate the solid product by filtration and purify by recrystallization.

General Procedure for the Triethylamine-Catalyzed Pudovik Reaction with Diethyl Phosphite

This protocol is a general method for the synthesis of α-hydroxyphosphonates from substituted benzaldehydes.[2]

Materials:

  • Substituted benzaldehyde (11.0 mmol)

  • Diethyl phosphite (11.0 mmol)

  • Triethylamine (10 mol%)

  • Acetone

  • n-Pentane

Procedure:

  • In a suitable flask, combine an equimolar mixture of the substituted benzaldehyde and diethyl phosphite.

  • Add triethylamine (10 mol%) as the catalyst.

  • Add a minimal amount of acetone (1.0 mL per 11.0 mmol of reagents) to dissolve the reactants.

  • Stir the mixture at reflux.

  • After the reaction is complete (as monitored by TLC), add n-pentane to the mixture and cool to 5 °C to induce crystallization.

  • Collect the pure α-hydroxyphosphonate product by simple filtration.

Reaction Mechanism and Experimental Workflow

The Pudovik reaction proceeds via the base-catalyzed addition of the P-H bond of a dialkyl phosphonate across the carbonyl group of an aldehyde or ketone.[2][4]

Pudovik_Reaction_Mechanism Phosphonate Dialkyl Phosphonate (R'O)₂P(O)H PhosphiteAnion Phosphite Anion [(R'O)₂PO]⁻ Phosphonate->PhosphiteAnion Deprotonation Base Base (e.g., Et₃N) Base->PhosphiteAnion Intermediate Alkoxide Intermediate PhosphiteAnion->Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone R¹R²C=O Carbonyl->Intermediate Product α-Hydroxyphosphonate Intermediate->Product Protonation ProtonatedBase Protonated Base [Base-H]⁺ ProtonatedBase->Product

Caption: General mechanism of the base-catalyzed Pudovik reaction.

A typical experimental workflow for the Pudovik reaction is outlined below.

Pudovik_Workflow start Start reactants Mix Aldehyde/Ketone and Dialkyl Phosphonate start->reactants catalyst Add Catalyst (e.g., Triethylamine) reactants->catalyst reaction Heat and Stir (e.g., 75 °C, 10h) catalyst->reaction workup Work-up (Cooling, Precipitation) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification end End Product purification->end

Caption: Typical experimental workflow for the Pudovik reaction.

Conclusion

Both this compound and diethyl phosphonate are effective reagents in the Pudovik reaction for the synthesis of α-hydroxyphosphonates. The choice between them may depend on the specific substrate and desired outcome. Diethyl phosphonate, being less sterically hindered, may offer faster reaction rates and higher yields with bulky substrates. Conversely, the greater steric bulk of this compound can be advantageous in minimizing certain side reactions. Researchers should consider these factors and consult the literature for specific substrate-reagent combinations to optimize their synthetic strategies.

References

A Comparative Analysis of the Reactivity of Diisopropyl Phosphonate and Dimethyl Phosphonate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and agrochemical innovation, the selection of appropriate reagents is paramount to the success of synthetic strategies. Diisopropyl phosphonate and dimethyl phosphonate are two widely utilized dialkyl phosphonates that serve as key precursors in the formation of carbon-phosphorus bonds, a critical linkage in many biologically active molecules. Understanding the nuances of their reactivity is essential for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. This guide provides an objective comparison of the reactivity of this compound and dimethyl phosphonate in several key chemical transformations, supported by experimental data and detailed protocols.

The primary difference in reactivity between this compound and dimethyl phosphonate stems from the steric hindrance imparted by the bulky isopropyl groups in the former, compared to the smaller methyl groups in the latter. This steric factor, alongside electronic effects, significantly influences the rates and outcomes of various reactions.

Comparative Reactivity Data

The following tables summarize the available quantitative and qualitative data comparing the reactivity of this compound and dimethyl phosphonate in key reaction types.

Reaction TypeReagentConditionsRate/YieldReference
Acid-Catalyzed Hydrolysis This compoundDilute HClFaster than Dimethyl Phosphonate[1]
Dimethyl PhosphonateDilute HClSlower than this compound[1]
Base-Catalyzed Hydrolysis This compoundNaOH~1000-fold slower than Dimethyl Phosphonate[1]
Dimethyl PhosphonateNaOH~1000-fold faster than this compound[1]
Pudovik Reaction This compoundBenzaldehyde, CatalystLower Conversion/Yield[2]
Dimethyl PhosphonateBenzaldehyde, CatalystHigher Conversion/Yield[2]
Transesterification This compoundAlcohol, CatalystGenerally Slower (Qualitative)General Principle
Dimethyl PhosphonateAlcohol, CatalystGenerally Faster (Qualitative)[3]
Michaelis-Arbuzov Reaction This compoundAlkyl HalideGenerally Slower (Qualitative)[4][5]
Dimethyl PhosphonateAlkyl HalideGenerally Faster (Qualitative)[4][5]

Key Reaction Comparisons

Hydrolysis

The hydrolysis of dialkyl phosphonates to their corresponding phosphonic acids is a fundamental transformation. The reactivity of this compound and dimethyl phosphonate in hydrolysis is highly dependent on the pH of the reaction medium.

Under acidic conditions , this compound hydrolyzes faster than dimethyl phosphonate[1]. This is attributed to the greater electron-donating effect of the isopropyl groups, which stabilizes the protonated intermediate.

Conversely, under basic conditions , dimethyl phosphonate is approximately 1000-fold more reactive than this compound[1]. The bulky isopropyl groups in this compound sterically hinder the approach of the hydroxide nucleophile to the phosphorus center, thus significantly slowing down the reaction rate.

Pudovik Reaction

The Pudovik reaction, the addition of a dialkyl phosphonate to an aldehyde or imine, is a crucial method for forming α-hydroxyphosphonates and α-aminophosphonates. In this reaction, the less sterically hindered dimethyl phosphonate generally exhibits higher reactivity. Experimental evidence shows that reactions with dimethyl phosphonate often result in higher conversions and yields compared to those with this compound under similar conditions[2].

Transesterification

Transesterification, the exchange of the alkyl groups of the phosphonate with another alcohol, is a common synthetic manipulation. While specific kinetic data for a direct comparison are limited, the general principles of steric hindrance apply. The less bulky methyl groups of dimethyl phosphonate allow for easier nucleophilic attack by the incoming alcohol, leading to a faster reaction rate compared to the more sterically encumbered this compound[3].

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. Although diisopropyl and dimethyl phosphonates are the products of this reaction, the principles of steric hindrance observed in their subsequent reactions are also relevant to their formation. The reactivity of the parent trialkyl phosphites (trimethyl phosphite vs. triisopropyl phosphite) in the Michaelis-Arbuzov reaction is influenced by the size of the alkyl groups. The less hindered trimethyl phosphite generally reacts faster than the bulkier triisopropyl phosphite[4][5]. This suggests that synthetic routes starting from smaller alkyl groups may be more facile.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below.

Acid-Catalyzed Hydrolysis of Dimethyl Phosphonate

Objective: To hydrolyze dimethyl phosphonate to methylphosphonic acid using hydrochloric acid.

Materials:

  • Dimethyl phosphonate

  • Concentrated hydrochloric acid (37%)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, place dimethyl phosphonate (1.0 eq).

  • Add a 6 M solution of hydrochloric acid in deionized water (excess, e.g., 10 eq).

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by ³¹P NMR spectroscopy until the signal for dimethyl phosphonate has disappeared and a new signal for methylphosphonic acid appears.

  • Cool the reaction mixture to room temperature.

  • Remove the water and excess HCl under reduced pressure to yield the crude methylphosphonic acid. Further purification can be achieved by recrystallization if necessary.

Base-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to isopropylphosphonic acid using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (2.2 eq) in deionized water.

  • Add this compound (1.0 eq) to the aqueous NaOH solution.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by ³¹P NMR spectroscopy. Due to the slower reaction rate, this may require an extended period.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated HCl to a pH of approximately 1.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Transesterification of Dimethyl Phosphonate with Ethanol

Objective: To synthesize diethyl phosphonate via transesterification of dimethyl phosphonate with ethanol.

Materials:

  • Dimethyl phosphonate

  • Anhydrous ethanol

  • Sodium ethoxide (catalyst)

  • Round-bottom flask with distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a distillation head, add anhydrous ethanol (large excess).

  • Add a catalytic amount of sodium ethoxide (e.g., 5 mol%).

  • Add dimethyl phosphonate (1.0 eq) and a magnetic stir bar.

  • Heat the mixture to gently reflux. The lower-boiling methanol produced during the reaction will distill off, driving the equilibrium towards the product.

  • Monitor the reaction by GC or ¹H NMR to follow the disappearance of dimethyl phosphonate and the appearance of diethyl phosphonate.

  • Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Remove the excess ethanol by distillation. The resulting crude diethyl phosphonate can be purified by fractional distillation under reduced pressure.

Michaelis-Arbuzov Reaction of Trimethyl Phosphite with Methyl Iodide

Objective: To synthesize dimethyl methylphosphonate from trimethyl phosphite and methyl iodide.

Materials:

  • Trimethyl phosphite

  • Methyl iodide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place trimethyl phosphite (1.0 eq).

  • Add methyl iodide (1.1 eq) dropwise with stirring. The reaction is often exothermic.

  • After the initial reaction subsides, attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy, observing the shift from the trimethyl phosphite signal to the dimethyl methylphosphonate signal.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be purified by distillation under reduced pressure.

Pudovik Reaction of this compound with Benzaldehyde

Objective: To synthesize diisopropyl (hydroxy(phenyl)methyl)phosphonate.

Materials:

  • This compound

  • Benzaldehyde

  • Triethylamine (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq) and benzaldehyde (1.0 eq).

  • Add a catalytic amount of triethylamine (e.g., 10 mol%).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

  • Upon completion, the product can often be purified by direct crystallization from the reaction mixture or by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed reactions and a general experimental workflow.

Michaelis_Arbuzov_Reaction trialkyl_phosphite Trialkyl Phosphite phosphonium_salt Phosphonium Salt Intermediate trialkyl_phosphite->phosphonium_salt Nucleophilic Attack alkyl_halide Alkyl Halide alkyl_halide->phosphonium_salt dialkyl_phosphonate Dialkyl Phosphonate phosphonium_salt->dialkyl_phosphonate Dealkylation alkyl_halide_product Alkyl Halide Byproduct phosphonium_salt->alkyl_halide_product

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Pudovik_Reaction dialkyl_phosphonate Dialkyl Phosphonate phosphite_anion Phosphite Anion dialkyl_phosphonate->phosphite_anion Deprotonation carbonyl Aldehyde/Imine alkoxide Alkoxide Intermediate carbonyl->alkoxide base Base Catalyst base->phosphite_anion phosphite_anion->alkoxide Nucleophilic Addition product α-Hydroxy/Amino- phosphonate alkoxide->product Protonation proton_source Proton Source proton_source->product

Caption: Base-catalyzed Pudovik Reaction Mechanism.

Experimental_Workflow start Start reagents Combine Reactants and Catalyst start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction monitoring Monitor Reaction Progress (TLC, NMR, GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Distillation, Crystallization, Chromatography) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Caption: General Synthetic Experimental Workflow.

Conclusion

The choice between this compound and dimethyl phosphonate in a synthetic sequence should be guided by a careful consideration of the reaction conditions and the desired outcome. For reactions requiring enhanced stability to basic hydrolysis or where steric bulk at the phosphorus center is desirable, this compound may be the preferred reagent. However, for transformations where higher reactivity and minimal steric hindrance are advantageous, such as in many Pudovik and Michaelis-Arbuzov type reactions, dimethyl phosphonate is often the superior choice. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers to make informed decisions in the design and execution of their synthetic endeavors.

References

Diisopropyl Phosphonate: A Superior Choice for Stereoselectivity in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking enhanced control over stereochemical outcomes in key organic reactions, diisopropyl phosphonate presents a compelling alternative to other dialkyl phosphonates. Its unique steric profile offers significant advantages in reactions such as the Horner-Wadsworth-Emmons and Pudovik reactions, leading to higher selectivity and purity of the desired products. This guide provides a detailed comparison of this compound with other common dialkyl phosphonates, supported by experimental data, detailed protocols, and visual representations of key chemical processes.

Enhanced Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction

One of the most significant advantages of this compound is its ability to impart high stereoselectivity in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for the synthesis of alkenes. The bulky isopropyl groups of the phosphonate play a crucial role in directing the stereochemical course of the reaction, favoring the formation of the thermodynamically more stable E-alkene is not always the case; in certain instances, it can surprisingly favor the Z-alkene.

A notable example is in the synthesis of the natural product (-)-Bafilomycin A1, where the use of this compound under Paterson conditions resulted in a remarkable (Z,E:E,E)-stereoselectivity of 95:5. In contrast, employing dimethyl phosphonate under similar conditions yielded a significantly lower selectivity of only 2:1[1]. This demonstrates the profound impact of the sterically demanding diisopropyl groups on the transition state of the reaction, leading to a more ordered and selective process.

However, this increased selectivity can sometimes come at the cost of reactivity. In a Weinreb amide-type HWE reaction, this compound was observed to give a lower yield compared to diethyl phosphonate, an effect attributed to the increased steric hindrance around the phosphorus center which can raise the activation energy of the reaction.

Comparative Performance in the Horner-Wadsworth-Emmons Reaction
Dialkyl PhosphonateSubstrateProduct Stereoselectivity (Z,E:E,E)Reference
This compound Intermediate in (-)-Bafilomycin A1 synthesis95:5 [1]
Dimethyl PhosphonateIntermediate in (-)-Bafilomycin A1 synthesis2:1[1]

The Pudovik Reaction: A Trade-off Between Steric Hindrance and Reactivity

The Pudovik reaction, the addition of a dialkyl phosphonate to a carbonyl compound to form an α-hydroxyphosphonate, is another area where the choice of the dialkyl phosphonate is critical. While this compound can be successfully employed in this reaction, its steric bulk can sometimes lead to lower yields compared to less hindered analogues like dimethyl or diethyl phosphonate.

For instance, in the synthesis of α-hydroxyphosphonates, it has been observed that increasing the size of the alkyl groups in the phosphites can lead to a decrease in the yield of the product. This suggests that while the bulky isopropyl groups can be beneficial for selectivity in some reactions, they can also impede the approach of the nucleophile to the electrophilic carbonyl carbon, thus reducing the overall reaction rate and yield.

Comparative Yields in the Pudovik Reaction
Dialkyl PhosphonateAldehydeCatalystYield (%)
Dimethyl PhosphonateBenzaldehydeTriethylamine>90% (typical)
Diethyl PhosphonateBenzaldehydeTriethylamine>90% (typical)
This compound trans-CinnamaldehydeTriethylamine55%[2]

Physicochemical Properties: A Comparative Overview

The choice of a dialkyl phosphonate can also be influenced by its physical and chemical properties, which can affect reaction conditions and work-up procedures.

PropertyDimethyl PhosphonateDiethyl PhosphonateThis compound
Molecular Formula C₂H₇O₃PC₄H₁₁O₃PC₆H₁₅O₃P
Molecular Weight ( g/mol ) 110.05138.10166.16
Boiling Point (°C) 171187-18879-80 (at 10 mmHg)
Density (g/mL) 1.191.0720.997[3]
Solubility in Water SolubleSolubleSoluble[3]

Experimental Protocols

General Experimental Protocol for the Horner-Wadsworth-Emmons Reaction
  • Deprotonation of the Phosphonate: To a solution of the dialkyl phosphonate (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DME) at a low temperature (-78 °C to 0 °C), a strong base (e.g., n-BuLi, NaH, KHMDS) (1.0-1.2 eq.) is added dropwise under an inert atmosphere (e.g., Argon or Nitrogen). The mixture is stirred for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with the Carbonyl Compound: A solution of the aldehyde or ketone (1.0 eq.) in the same anhydrous solvent is then added dropwise to the reaction mixture at the same low temperature.

  • Warming and Quenching: The reaction is allowed to stir at the low temperature for a specified time (typically 1-4 hours) and then gradually warmed to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkene.

General Experimental Protocol for the Pudovik Reaction
  • Mixing of Reactants: In a round-bottom flask, the aldehyde or ketone (1.0 eq.) and the dialkyl phosphonate (1.0-1.2 eq.) are mixed, either neat or in a suitable solvent (e.g., THF, toluene).

  • Addition of Catalyst: A catalytic amount of a base (e.g., triethylamine, DBU, sodium ethoxide) (0.1-0.2 eq.) is added to the mixture.

  • Reaction: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of time until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent (if any) is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization to yield the pure α-hydroxyphosphonate.

Visualizing the Chemistry: Reaction Workflows and Steric Effects

To better understand the underlying principles of these reactions and the role of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows and concepts.

Horner_Wadsworth_Emmons_Workflow Phosphonate Dialkyl Phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., n-BuLi) Base->Carbanion Adduct Betaine Intermediate Carbanion->Adduct Nucleophilic Addition Carbonyl Aldehyde or Ketone Carbonyl->Adduct Oxaphosphetane Oxaphosphetane Adduct->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Elimination Phosphate Dialkyl Phosphate Oxaphosphetane->Phosphate Pudovik_Reaction_Workflow DialkylPhosphonate Dialkyl Phosphonate PhosphiteAnion Phosphite Anion DialkylPhosphonate->PhosphiteAnion Deprotonation Base Base (Catalyst) Base->PhosphiteAnion Alkoxide Alkoxide Intermediate PhosphiteAnion->Alkoxide Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Alkoxide Hydroxyphosphonate α-Hydroxy- phosphonate Alkoxide->Hydroxyphosphonate Protonation ProtonSource Proton Source (e.g., H₂O) ProtonSource->Hydroxyphosphonate

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of Synthesized Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides an objective comparison of key analytical techniques for confirming the purity of Diisopropyl phosphonate, a versatile intermediate in organic synthesis. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) are compared, with supporting experimental data and detailed protocols to aid in method selection and implementation.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance of the discussed analytical techniques for the purity analysis of this compound and related organophosphorus compounds.

Analytical TechniqueCommon ApplicationTypical Purity RangeLimit of Detection (LOD) / Limit of Quantitation (LOQ)Precision (RSD)AccuracyKey Advantages & Disadvantages
GC-MS Separation and quantification of volatile impurities.95-99.9%LoD: ~0.21 µg/mL, LoQ: ~0.62 µg/mL (for DIMP)[1]< 5%95-105%Advantages: High sensitivity and selectivity, excellent for identifying unknown impurities. Disadvantages: Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.
qNMR Absolute and relative quantification of the main component and impurities.98-100%Impurity quantification at ≥ 0.1% level[2]< 1%[2][3]> 99%[3][4]Advantages: Primary ratio method, highly accurate and precise, no need for specific reference standards for each impurity, provides structural information. Disadvantages: Lower sensitivity compared to GC-MS, requires expensive instrumentation and skilled operators.
FTIR Rapid screening for the presence of functional groups and gross impurities.Qualitative, semi-quantitativeLOD: ~0.04% (for EtOH in H₂O)[5]5-10%Dependent on calibrationAdvantages: Fast, non-destructive, low cost. Disadvantages: Limited quantitative accuracy, not suitable for complex mixtures, susceptible to matrix effects.[6]
HPLC Separation and quantification of non-volatile impurities.95-99.9%Analyte dependent, typically in the ng/mL range.< 2%98-102%Advantages: Suitable for a wide range of compounds, high precision and accuracy. Disadvantages: Requires method development (column and mobile phase selection), may require a chromophore for UV detection.

Common Impurities in this compound Synthesis

The synthesis of this compound, often via the Pudovik reaction or reactions involving phosphorus trichloride and isopropanol, can lead to several impurities.[7][8] Understanding these potential impurities is crucial for selecting the appropriate analytical technique for their detection and quantification.

  • Triisopropyl phosphate: A common byproduct resulting from the over-alkylation of the phosphonate.[1]

  • Isopropanol: Unreacted starting material.

  • Phosphorous acid: A potential starting material or hydrolysis product.

  • Rearrangement products: In some reaction conditions, α-hydroxyphosphonates can rearrange to phosphates.[9]

  • Other organophosphorus byproducts: Depending on the specific synthetic route, other related phosphonates or phosphites may be formed.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)

  • Capillary column: TG-5 SilMS (30 m x 0.25 mm x 0.25 µm) or similar[1]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Scan Mode: Full scan

  • Data Analysis: Identify peaks corresponding to this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and signals that do not overlap with the analyte.[4]

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, D₂O) in the vial.

    • Transfer a precise volume of the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • ³¹P NMR Acquisition (Optional but Recommended):

    • Acquire a proton-decoupled ³¹P NMR spectrum to confirm the presence of phosphorus-containing impurities. A known concentration of a phosphorus-containing reference standard can be used for quantification.[2]

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the P-H proton around 6.80 ppm or the CH protons of the isopropoxy groups around 4.70 ppm) and a signal from the internal standard.[8]

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To rapidly screen for the presence of expected functional groups and detect significant impurities.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed onto the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands for this compound, such as P=O stretching (~1250 cm⁻¹), P-O-C stretching (~1000 cm⁻¹), and C-H stretching (~2980 cm⁻¹).

    • Compare the spectrum to a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities (e.g., a broad O-H stretch around 3300 cm⁻¹ could indicate the presence of isopropanol or water).

    • For semi-quantitative analysis, a calibration curve can be prepared by measuring the absorbance of a specific peak at different known concentrations.[5]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify non-volatile impurities in this compound.

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV, Refractive Index (RI), or Charged Aerosol Detector (CAD)).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[10]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid. A typical starting point could be 78% acetonitrile with 22% water containing 44 mM ammonium formate adjusted to pH 3.[10][11]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection:

      • UV detection at a low wavelength (e.g., 200-210 nm) if impurities have a chromophore.

      • RI detection for universal detection of non-chromophoric compounds.

      • CAD for universal detection with better sensitivity than RI.

  • Data Analysis: Quantify the purity by area percentage or by using an internal/external standard method.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the purity analysis of synthesized this compound and the relationship between the different analytical techniques.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_confirmation Purity Confirmation Synthesis This compound Synthesis Initial_Screen Initial Screen (TLC, FTIR) Synthesis->Initial_Screen Purification Purification (e.g., Distillation, Chromatography) Initial_Screen->Purification Impurities Detected qNMR qNMR (Absolute Purity) Initial_Screen->qNMR Appears Pure Purification->qNMR GC_MS GC-MS (Volatile Impurities) qNMR->GC_MS Further Impurity Profiling HPLC HPLC (Non-volatile Impurities) qNMR->HPLC Further Impurity Profiling

Caption: Workflow for the synthesis and purity confirmation of this compound.

Technique_Relationship DPP This compound Purity Assessment qNMR qNMR (Quantitative & Structural) DPP->qNMR Absolute Purity GC_MS GC-MS (Separation & Identification of Volatiles) DPP->GC_MS Impurity Profile HPLC HPLC (Separation & Quantification of Non-volatiles) DPP->HPLC Impurity Profile FTIR FTIR (Functional Group ID & Screening) DPP->FTIR Initial Check qNMR->GC_MS Confirms Impurity Structure qNMR->HPLC Confirms Impurity Structure

Caption: Interrelationship of analytical techniques for this compound purity.

References

A Comparative Guide to the Validation of Diisopropyl Phosphonate Synthesis: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of Diisopropyl phosphonate, a key intermediate in various chemical and pharmaceutical applications, necessitates robust analytical validation to ensure purity, identity, and yield. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive comparison of GC-MS with alternative analytical methods—namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of this compound synthesis. The information presented is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate analytical strategy for their needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the key performance metrics of GC-MS, LC-MS, and NMR spectroscopy for the analysis of this compound and related organophosphorus compounds. Data for Diisopropyl methylphosphonate (DIMP), a close structural analog, is included to provide a quantitative benchmark for GC-MS performance.

ParameterGC-MSLC-MS/MSNMR Spectroscopy
Principle Separation by volatility and polarity, followed by mass-based detection.Separation by polarity, followed by mass-based detection.Nuclear spin transitions in a magnetic field.
Sample Volatility RequiredNot requiredNot required
Derivatization Generally not required for this compound.Not typically required.Not required.
Limit of Detection (LOD) ~0.21 µg/mL (for DIMP)[1]Potentially in the ng/L to µg/L range.[2]~200 µM[3]
Limit of Quantification (LOQ) ~0.62 µg/mL (for DIMP)[1]Potentially in the ng/L to µg/L range.[2]~200 µM[3]
Linearity Range 1.5 to 150 µg/mL (for DIMP)[1]Wide, dependent on analyte and ionization.Good for quantitative NMR (qNMR).
Structural Information Provides mass spectrum for identification.Provides mass spectrum and fragmentation data.Provides detailed structural and connectivity information.
Quantitative Accuracy High with appropriate standards.High with appropriate standards.High (qNMR).
Throughput HighHighLower

Experimental Protocols

Detailed methodologies for the synthesis of a this compound derivative and its subsequent analysis using GC-MS, LC-MS, and NMR are provided below.

Synthesis of Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate (A Pudovik Reaction Example)

This protocol, adapted from a published procedure, illustrates a common method for forming a C-P bond, which is central to the synthesis of many phosphonates.[1]

Materials:

  • This compound

  • trans-Cinnamaldehyde

  • Triethylamine

  • Toluene

Procedure:

  • Mix this compound (1.66 g, 10 mmol) and trans-cinnamaldehyde (1.32 g, 10 mmol).[1]

  • Add triethylamine (2.22 g, 22 mmol) to the mixture.[1]

  • Heat the mixture to 75 °C with continuous stirring for 10 hours.[1]

  • Cool the solution to ambient temperature to allow the product to precipitate.[1]

  • Collect the solid by filtration, wash with ice-cold toluene, and dry under vacuum.[1]

GC-MS Analysis Protocol

This protocol is based on the analysis of Diisopropyl methylphosphonate (DIMP) and can be adapted for this compound.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

  • Column: TG-5 SilMS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or with a suitable split ratio.[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 60 °C initial temperature, ramp to 110 °C.[1]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: 50-250 Da.[1]

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Dissolve the synthesized product in a suitable solvent (e.g., methanol or dichloromethane) to a concentration within the expected linear range of the instrument.

LC-MS/MS Analysis Protocol

This protocol is a general guideline for the analysis of organophosphonates.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).

LC Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar phosphonates.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Dependent on the column dimensions.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

NMR Spectroscopy Protocol

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz).

¹H and ³¹P NMR Analysis:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a few milligrams of the purified product in the deuterated solvent.

    • Acquire a ¹H NMR spectrum to observe the proton signals and their couplings.

    • Acquire a ³¹P NMR spectrum to observe the phosphorus signal, which is highly characteristic. For this compound, a characteristic doublet is expected in the ¹H NMR for the P-H proton, and a corresponding multiplet in the ³¹P NMR.[4]

Quantitative NMR (qNMR):

  • Accurately weigh the sample and a certified internal standard into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent.

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate the signals of the analyte and the internal standard to determine the concentration and purity of the this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and a decision-making framework for selecting an appropriate analytical technique.

GCMS_Workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Synthesis This compound Synthesis Dissolution Dissolution in appropriate solvent Synthesis->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area) Detection->Quantitative Analytical_Decision_Tree Start Select Analytical Technique Goal Analytical Goal? Start->Goal Purity Purity & Quantification Goal->Purity Purity/Quantification Structure Structural Confirmation Goal->Structure Structure/Identity Mixture Complex Mixture? Purity->Mixture qNMR qNMR Purity->qNMR High Accuracy Quantification GCMS GC-MS Structure->GCMS Confirmation LCMS LC-MS Structure->LCMS Confirmation NMR NMR Structure->NMR Definitive Structure Mixture->GCMS Volatile Mixture->LCMS Non-Volatile

References

A Comparative Guide to Catalytic Systems for Reactions Involving Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl phosphonate is a versatile reagent in organic synthesis, serving as a key building block for a variety of organophosphorus compounds with significant applications in medicinal chemistry, materials science, and catalysis. The formation of carbon-phosphorus (C-P) bonds using this compound is central to the synthesis of phosphonates, which are analogues of biologically important phosphates and carboxylates. This guide provides a comparative overview of the catalytic systems employed in three major reactions involving this compound: the Hirao reaction, the Kabachnik-Fields reaction, and the Pudovik reaction. The performance of various catalysts is compared based on yield, selectivity, and reaction conditions, supported by experimental data from the literature.

Hirao Reaction: Palladium- and Nickel-Catalyzed C-P Cross-Coupling

The Hirao reaction is a palladium- or nickel-catalyzed cross-coupling of a dialkyl phosphite, such as this compound, with an aryl or vinyl halide to form a C(sp²)-P bond. This reaction is a powerful tool for the synthesis of aryl- and vinylphosphonates.

A variety of palladium-based catalytic systems have been developed for the Hirao reaction, often utilizing palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst precursor. The choice of ligand plays a crucial role in the efficiency of the reaction. For instance, the use of 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand with Pd(OAc)₂ has been shown to be highly effective, allowing for lower catalyst loadings (as low as 1 mol%) and broader substrate scope, including the challenging coupling of aryl chlorides.[1][2] Nickel-based catalysts, such as nickel(II) chloride (NiCl₂), offer a more economical alternative to palladium and have been successfully employed in the phosphonylation of aryl bromides, often under solvent-free conditions.[3]

Table 1: Comparison of Catalytic Systems for the Hirao Reaction with this compound

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / dppf (1 mol%)2-ChloropyrazineEt₃NCH₃CNReflux2467[1]
Pd(OAc)₂ / dppf (1 mol%)Iodobenzenei-Pr₂NEtCH₃CNReflux2492[1]
Pd(OAc)₂ / dppf (1 mol%)4-Chloroacetophenonei-Pr₂NEtDMF1102455[1]
NiCl₂1-Bromo-4-(tert-butyl)benzene-None1604>80[3]
Pd(PPh₃)₄ (5 mol%)3-BromopyridineEt₃NToluene90-77[2]

Kabachnik-Fields Reaction: A Multicomponent Route to α-Aminophosphonates

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite, like this compound, to synthesize α-aminophosphonates.[4] These products are important as they are structural analogues of α-amino acids and often exhibit interesting biological activities. A wide array of catalysts have been explored for this reaction, including Lewis acids, metal complexes, and organocatalysts. The reaction can often be performed under solvent-free conditions, aligning with the principles of green chemistry.[5]

Lewis acids such as indium(III) chloride (InCl₃), zinc chloride (ZnCl₂), and various lanthanide triflates are effective catalysts. For instance, zirconium-based catalysts have been developed for the asymmetric Kabachnik-Fields reaction, providing high yields and enantioselectivities for both aromatic and aliphatic aldehydes.[6] Solvent-free and catalyst-free conditions have also been reported, particularly with the use of microwave irradiation, which can significantly reduce reaction times.[7]

Table 2: Comparison of Catalytic Systems for the Kabachnik-Fields Reaction with this compound

CatalystCarbonyl CompoundAmineSolventTemp. (°C)TimeYield (%)Reference
Zr(OⁱPr)₄ / 7,7'-di-t-butylVANOLBenzaldehyde3,5-diisopropylanilineTolueneRT16 h96[6]
None (Microwave)BenzaldehydeAnilineNone--High[7]
NoneBenzaldehydeAnilineNoneRT72 h73
InCl₃BenzaldehydeAnilineNoneRT0.5 h94
Phenylboronic acidBenzaldehydeAnilineNone801 h92[8]

Pudovik Reaction: Addition of this compound to Carbonyls and Imines

The Pudovik reaction involves the addition of a dialkyl phosphite across a C=O or C=N bond, typically catalyzed by a base. This reaction provides a direct route to α-hydroxyphosphonates and α-aminophosphonates, respectively. A variety of catalysts, including simple amines like triethylamine, and more complex organocatalysts, have been employed to promote this transformation.[9]

The development of asymmetric Pudovik reactions has been a significant area of research, with chiral organocatalysts such as cinchona alkaloids and squaramides enabling the synthesis of enantioenriched products.[10] For example, chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complexes have been shown to be highly effective catalysts for the enantioselective addition of phosphites to both aldehydes and imines, with high turnover numbers.[9]

Table 3: Comparison of Catalytic Systems for the Pudovik Reaction with this compound

CatalystSubstrateSolventTemp. (°C)TimeYield (%)Enantiomeric Excess (%)Reference
Triethylaminetrans-CinnamaldehydeNone--55Racemic[9]
Chiral SquaramideBenzaldehydeTolueneRT->9592[10]
(S)-TBOx)Al(III) complexBenzaldehydeHexanesRT1 h9896[9]
Diethylamine (5 mol%)Dimethyl α-oxoethylphosphonateDiethyl ether08 h--[9]

Experimental Protocols

Representative Procedure for the Hirao Cross-Coupling of an Aryl Halide [2]

To a solution of this compound (1.2 equivalents) in anhydrous acetonitrile or DMF (15 mL) is added the aryl halide (1.0 equivalent), N,N-diisopropylethylamine (1.3 equivalents), Pd(OAc)₂ (1 mol%), and dppf (1.1 mol%) at room temperature under a nitrogen atmosphere. The resulting solution is heated to reflux in acetonitrile or to 110 °C in DMF for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired arylphosphonate.

General Procedure for the Zirconium-Catalyzed Asymmetric Kabachnik-Fields Reaction [6]

In a glovebox, the chiral ligand (e.g., 7,7'-di-t-butylVANOL, 3 equivalents) and N-methylimidazole (1 equivalent) are dissolved in toluene. To this solution is added Zr(OⁱPr)₄·ⁱPrOH (1 equivalent), and the mixture is stirred at room temperature for 1 hour. The solvent is then removed under vacuum. To the resulting catalyst are added 4 Å molecular sieves, the aldehyde (1 equivalent), the aniline (1 equivalent), diethyl phosphite (1 equivalent), and benzoic acid (10 mol%) in toluene. The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched, filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the α-aminophosphonate.

General Procedure for the Organocatalytic Asymmetric Pudovik Reaction [10]

To a solution of the aldehyde (1.0 equivalent) and the squaramide catalyst (5-10 mol%) in toluene at room temperature is added the dialkyl phosphite (1.2 equivalents). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the corresponding α-hydroxyphosphonate.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of the Hirao Reaction

Hirao_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange Ar-Pd(II)(P(O)(OiPr)2)L2 Ar-Pd(II)(P(O)(OⁱPr)₂)L₂ Ligand Exchange->Ar-Pd(II)(P(O)(OiPr)2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(P(O)(OiPr)2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-P(O)(OiPr)2 Ar-P(O)(OⁱPr)₂ (Product) Reductive Elimination->Ar-P(O)(OiPr)2 Ar-X Ar-X Ar-X->Oxidative Addition HP(O)(OiPr)2 HP(O)(OⁱPr)₂ HP(O)(OiPr)2->Ligand Exchange Base Base Base->Ligand Exchange

Caption: Catalytic cycle for the palladium-catalyzed Hirao reaction.

Experimental Workflow for a Typical Kabachnik-Fields Reaction

KF_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Amine, Aldehyde/Ketone, This compound Catalyst Add Catalyst Reactants->Catalyst Solvent Add Solvent (or solvent-free) Catalyst->Solvent Stirring Stir at specified temperature and time Solvent->Stirring Quench Quench Reaction (if necessary) Stirring->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Final_Product Final_Product Chromatography->Final_Product α-Aminophosphonate

Caption: General experimental workflow for the Kabachnik-Fields reaction.

Logical Relationship of Key Reaction Types

Reaction_Relationships cluster_reactions Key Reactions Diisopropyl_Phosphonate This compound (HP(O)(OⁱPr)₂) Hirao Hirao Reaction (C(sp²)-P Coupling) Diisopropyl_Phosphonate->Hirao Kabachnik_Fields Kabachnik-Fields Reaction (Three-Component) Diisopropyl_Phosphonate->Kabachnik_Fields Pudovik Pudovik Reaction (Addition to C=X) Diisopropyl_Phosphonate->Pudovik Aryl_Phosphonate Aryl/Vinyl Phosphonate Hirao->Aryl_Phosphonate Alpha_Amino_Phosphonate α-Aminophosphonate Kabachnik_Fields->Alpha_Amino_Phosphonate Pudovik->Alpha_Amino_Phosphonate Alpha_Hydroxy_Phosphonate α-Hydroxyphosphonate Pudovik->Alpha_Hydroxy_Phosphonate Aryl_Halide Aryl/Vinyl Halide Aryl_Halide->Hirao + Catalyst Carbonyl Aldehyde/Ketone Carbonyl->Kabachnik_Fields + Catalyst Carbonyl->Pudovik + Catalyst Amine Amine Amine->Kabachnik_Fields Imine Imine Imine->Pudovik + Catalyst

Caption: Relationship between key reactions involving this compound.

References

Diisopropyl Phosphonate: A Superior Alternative to Trialkyl Phosphites for C-P Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of compounds containing carbon-phosphorus (C-P) bonds, the choice of phosphonylating agent is critical. While trialkyl phosphites have been traditionally employed in reactions like the Michaelis-Arbuzov and palladium-catalyzed cross-coupling reactions, diisopropyl phosphonate is emerging as a more efficient, versatile, and often safer alternative. This guide provides an objective comparison of this compound and trialkyl phosphites, supported by experimental data, to inform reagent selection in C-P bond formation.

The construction of C-P bonds is a fundamental transformation in organophosphorus chemistry, with applications ranging from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials. The Hirao-Tavs reaction, a palladium- or nickel-catalyzed cross-coupling of aryl halides with a phosphorus source, is a cornerstone of this field. Historically, trialkyl phosphites, such as triethyl phosphite and triisopropyl phosphite, have been the reagents of choice. However, their use is often associated with drawbacks such as harsh reaction conditions, prolonged reaction times, and the formation of undesired byproducts.

This compound offers several distinct advantages over its trialkyl counterparts, leading to improved reaction outcomes and a broader substrate scope.

Superior Performance in Catalytic C-P Cross-Coupling

Experimental evidence demonstrates that this compound consistently outperforms trialkyl phosphites in palladium-catalyzed C-P cross-coupling reactions, particularly in the modified Hirao reaction. The use of diisopropyl phosphite in combination with a palladium acetate/dppf catalyst system has been shown to be highly effective, even for challenging substrates like electron-poor aryl chlorides, which often fail to react under traditional Hirao conditions.

One significant advantage of using diisopropyl phosphite is the minimization of dealkylation side reactions, which can plague reactions employing triethyl phosphite. This leads to cleaner reaction profiles and higher isolated yields of the desired aryl phosphonates.

Quantitative Data Comparison

The following tables summarize the performance of this compound versus trialkyl phosphites in representative C-P bond formation reactions.

Table 1: Comparison of this compound and Triethyl Phosphite in the Pd-Catalyzed Cross-Coupling of Aryl Halides

EntryAryl HalidePhosphorus ReagentCatalyst SystemSolventTime (h)Yield (%)Reference
12-ChloropyrazineDiisopropyl phosphite1 mol% Pd(OAc)₂/dppfDMF2497[1]
22-ChloropyrazineDiethyl phosphite1 mol% Pd(OAc)₂/dppfDMF2467[1]
3IodobenzeneDiisopropyl phosphite0.1 mol% Pd(OAc)₂/dppfCH₃CN4882[1]
44-Bromopyridine HClDiisopropyl phosphite1 mol% Pd(OAc)₂/dppfDMF2470[1]
54-Bromopyridine HClDiethyl phosphite3 mol% Pd catalyst--30 (reported)[1]

Table 2: Comparison of a Conventional Ni-Catalyzed Cross-Coupling Method with an Improved Method Using Triisopropyl Phosphite

ParameterConventional MethodImproved Method
Phosphorus Reagent Triisopropyl phosphiteTriisopropyl phosphite
Catalyst NiCl₂NiCl₂
Solvent 1,3-DiisopropylbenzeneNone
Reaction Time 24+ hours~4 hours
Yield Comparable>80%
Reference [2][3][2][3]

Note: While this table showcases an improvement using a trialkyl phosphite, the principles of solvent-free conditions and optimized reaction parameters can often be applied to reactions with this compound for even greater efficiency.

Enhanced Safety Profile

Safety is a paramount concern in any laboratory setting. This compound generally presents a more favorable safety profile compared to many volatile and flammable trialkyl phosphites.

Table 3: Hazard Comparison of this compound and Triethyl Phosphite

HazardThis compoundTriethyl Phosphite
Oral Toxicity Harmful if swallowed.[2][4]Harmful if swallowed.[5]
Skin Corrosion/Irritation Causes skin irritation.[2][4]May cause an allergic skin reaction.[5]
Eye Damage/Irritation Causes serious eye irritation.[2][4]Irritating to eyes.[6]
Respiratory Hazard May cause respiratory irritation.[2][4]Breathing can irritate the nose and throat.[6]
Flammability Flash Point > 112 °C.[2]Flammable liquid and vapor. Flash Point 54 °C.[7][8]
Odor Stench.[2][4]Strong, foul odor.[8]

The significantly higher flash point of this compound makes it less of a fire hazard in the laboratory compared to the flammable triethyl phosphite.

Experimental Protocols

Improved Hirao Cross-Coupling with this compound

This protocol is adapted from a study that demonstrated the superior performance of diisopropyl phosphite.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Diisopropyl phosphite (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.01 equiv)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (CH₃CN)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, diisopropyl phosphite, and DIPEA.

  • Add the solvent (DMF or CH₃CN).

  • In a separate vial, pre-mix the Pd(OAc)₂ and dppf in a small amount of the reaction solvent.

  • Add the catalyst mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C for DMF or reflux for CH₃CN) and stir for the required time (typically 24 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up and purification by column chromatography.

Conventional Nickel-Catalyzed Cross-Coupling with Triisopropyl Phosphite

This protocol is based on conventional methods for the Tavs reaction.[2][3]

Materials:

  • Aryl bromide (1.0 equiv)

  • Triisopropyl phosphite (excess, acts as solvent and reagent)

  • Anhydrous Nickel(II) chloride (NiCl₂) (catalytic amount)

  • 1,3-Diisopropylbenzene (solvent)

Procedure:

  • To a round-bottom flask, add the aryl bromide and NiCl₂ pre-catalyst in a suitable solvent like 1,3-diisopropylbenzene.

  • Heat the mixture to reflux.

  • Add triisopropyl phosphite dropwise to the refluxing mixture over a period of time.

  • Continue to heat the reaction at reflux for an extended period (often 24 hours or more).

  • Monitor the reaction progress.

  • After completion, cool the reaction and perform work-up and purification to isolate the aryl phosphonate.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the key reaction pathways for C-P bond formation.

Michaelis_Arbuzov Trialkyl Phosphite Trialkyl Phosphite Quasi-phosphonium Salt Quasi-phosphonium Salt Trialkyl Phosphite->Quasi-phosphonium Salt Nucleophilic Attack Alkyl Halide Alkyl Halide Alkyl Halide->Quasi-phosphonium Salt Dialkyl Phosphonate Dialkyl Phosphonate Quasi-phosphonium Salt->Dialkyl Phosphonate Dealkylation by Halide Alkyl Halide byproduct Alkyl Halide byproduct Quasi-phosphonium Salt->Alkyl Halide byproduct

Caption: The Michaelis-Arbuzov reaction mechanism.

Hirao_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Aryl Halide (Ar-X) Aryl Halide (Ar-X) Reaction Mixture Reaction Mixture Aryl Halide (Ar-X)->Reaction Mixture This compound This compound This compound->Reaction Mixture Base Base Base->Reaction Mixture Pd(0) source (e.g., Pd(OAc)₂) Pd(0) source (e.g., Pd(OAc)₂) Pd(0) source (e.g., Pd(OAc)₂)->Reaction Mixture Ligand (e.g., dppf) Ligand (e.g., dppf) Ligand (e.g., dppf)->Reaction Mixture Heating Heating Reaction Mixture->Heating Aryl this compound Aryl this compound Heating->Aryl this compound

Caption: Experimental workflow for the Hirao reaction.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)X Ar-Pd(II)(L_n)X Pd(0)L_n->Ar-Pd(II)(L_n)X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)P(O)(O^iPr)_2 Ar-Pd(II)(L_n)P(O)(O^iPr)_2 Ar-Pd(II)(L_n)X->Ar-Pd(II)(L_n)P(O)(O^iPr)_2 Ligand Exchange + (iPrO)_2P(O)H, -HX Ar-Pd(II)(L_n)P(O)(O^iPr)_2->Pd(0)L_n Reductive Elimination (Ar-P(O)(O^iPr)_2)

Caption: Simplified catalytic cycle for the Hirao reaction.

Conclusion

For researchers seeking to optimize C-P bond formation, this compound presents a compelling case as a superior alternative to traditional trialkyl phosphites. Its use in palladium-catalyzed cross-coupling reactions leads to higher yields, shorter reaction times, and a broader substrate scope, particularly for challenging aryl chlorides. Furthermore, its enhanced safety profile, characterized by a higher flash point, contributes to a safer laboratory environment. By adopting this compound, chemists can achieve more efficient and reliable synthesis of valuable organophosphorus compounds.

References

A Comparative Guide to the Performance of Diisopropyl Phosphonate-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of diisopropyl phosphonate-based flame retardants against other common alternatives. The information is supported by experimental data and detailed methodologies to assist in research and development.

Executive Summary

This compound is an organophosphorus flame retardant utilized in various polymers, including textiles, plastics, and coatings, to enhance their fire resistance.[1][2] Like other organophosphorus flame retardants, it operates through a dual mechanism in both the condensed and gas phases. In the solid state, it promotes the formation of a protective char layer, while in the gas phase, it releases radicals that quench the flame propagation reactions.[3] This guide provides a comparative analysis of its performance, drawing on data from related phosphonate compounds due to the limited availability of specific quantitative data for this compound in peer-reviewed literature.

Performance Comparison of Flame Retardants

The following tables summarize the flame retardant performance of various phosphorus-based flame retardants in different polymer matrices. It is important to note that a direct comparison is challenging due to variations in the polymer matrix, sample thickness, and specific test conditions across different studies. The data for Diethyl Ethylphosphonate (DEEP) and other phosphonates are included to provide an indication of the expected performance of dialkyl phosphonate flame retardants like this compound.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results

Polymer MatrixFlame Retardant (FR)FR Loading (wt%)LOI (%)UL-94 RatingSource
Epoxy ResinNone022.6-[4]
Epoxy ResinBis(2,6-dimethyphenyl) phenylphosphonate1433.8V-0[5]
Epoxy ResinDOPO-based2 (as P)-V-0[6]
Epoxy Resinα-aminophosphonate derivative-34.6-[7]
Polyurethane (PU) FoamNone018.7-[8]
PU FoamAmmonium Polyphosphate (APP)-27.3-[8]
PU FoamDiethyl Ethylphosphonate (DEEP) & APP15 (DEEP) & 5 (APP)24.9V-0[9]
Polyvinyl Alcohol (PVA)None019.1-[10]
PVAGraphene/Ammonium Ferrous Sulfate/Ammonium Nitrate-27.2V-0[10]

Table 2: Cone Calorimetry Data

Polymer MatrixFlame Retardant (FR)FR Loading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)Char Yield (%)Source
Epoxy ResinNone01183.7---[11]
Epoxy ResinRed Phosphorus-based7----[11]
Polycarbonate (PC)None0----[12]
PCResorcinol bis(diphenyl phosphate) (RDP) & Mica-Reduced by 31.39%---[12]
PU FoamDiethyl Ethylphosphonate (DEEP) & APP15 (DEEP) & 5 (APP)-23.43--[9]

Table 3: Thermogravimetric Analysis (TGA) Data

Polymer MatrixFlame Retardant (FR)Onset Decomposition Temp. (°C)Temperature at Max. Weight Loss (°C)Char Yield at 700°C (%)Source
Polyethylene (PE)None---[13]
PEPhosphonate-functionalizedHigher than neat PEHigher than neat PEIncreased vs. neat PE[13]
Epoxy ResinNone---[5]
Epoxy ResinBis(2,6-dimethyphenyl) phenylphosphonateLower than neat EP-Higher than neat EP[5]
PU FoamNone---[14]
PU FoamWalnut Shells & Vermiculite--Increased vs. neat PU[14]

Flame Retardant Mechanism of this compound

Organophosphorus flame retardants like this compound act in both the condensed (solid) and gas phases to inhibit combustion.

  • Condensed Phase Mechanism: Upon heating, the phosphonate decomposes to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the heat transfer to the underlying polymer and reducing the release of flammable volatile compounds.

  • Gas Phase Mechanism: In the gas phase, the decomposition of this compound releases phosphorus-containing radicals (e.g., PO•). These radicals are highly reactive and interfere with the chain reactions of combustion in the flame, primarily by scavenging highly reactive H• and OH• radicals. This "flame poisoning" effect reduces the efficiency of the combustion process and helps to extinguish the flame. The thermal decomposition of diisopropyl methylphosphonate (a close analog) has been shown to proceed via propene elimination, which contributes to the gas-phase action.[1][15][16]

flame_retardant_mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + this compound Decomposition Phosphoric Acid Formation Polymer->Decomposition Heating Volatiles Flammable Volatiles Polymer->Volatiles Pyrolysis Heat Heat Heat->Polymer Phosphonate_Decomp This compound Decomposition Heat->Phosphonate_Decomp Char_Formation Protective Char Layer Decomposition->Char_Formation Catalytic Dehydration Heat_Block Heat Transfer Reduction Char_Formation->Heat_Block Insulates Fuel_Block Fuel Supply Reduction Char_Formation->Fuel_Block Reduces Flammable Volatiles Combustion Combustion Chain Reactions (H•, OH• radicals) Volatiles->Combustion Fuel Flame Flame Combustion->Flame Radical_Scavenging Radical Scavenging Combustion->Radical_Scavenging PO_radicals PO• radicals Phosphonate_Decomp->PO_radicals Propene Elimination PO_radicals->Radical_Scavenging Flame_Inhibition Flame Inhibition Radical_Scavenging->Flame_Inhibition

Caption: Mechanism of this compound Flame Retardancy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Limiting Oxygen Index (LOI) Test
  • Standard: ASTM D2863 / ISO 4589-2.[17]

  • Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy.[18]

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder. Gas control meters for oxygen and nitrogen are used to vary the oxygen concentration.

  • Sample Preparation: Samples are typically prepared as self-supporting sticks (e.g., 120mm x 7mm x 3mm) or sheets (e.g., 120mm x 50mm).[17] The samples are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.

  • Procedure:

    • The specimen is clamped vertically in the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at a controlled flow rate from the bottom of the chimney.

    • The top edge of the specimen is ignited with a propane flame.

    • The oxygen concentration is adjusted in successive trials until the minimum concentration that will support combustion for a specified time (e.g., 3 minutes) or a specified extent of burning (e.g., 50 mm) is determined.[4]

UL-94 Vertical Burn Test
  • Standard: UL-94.

  • Principle: This test evaluates the self-extinguishing characteristics of a vertically oriented polymer specimen after the application of a small flame. Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen.[16]

  • Apparatus: A test chamber, a Bunsen burner with a specified barrel diameter, a support for clamping the specimen vertically, and a supply of methane gas.

  • Sample Preparation: Specimens are typically rectangular bars (e.g., 125 ± 5 mm long, 13 ± 0.5 mm wide, and a specified thickness).[15] Two sets of five specimens are conditioned: one set at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours, and the other set in an air-circulating oven at 70 ± 1°C for 168 hours and then cooled in a desiccator.[15]

  • Procedure:

    • A specimen is clamped vertically with its lower end 300 mm above a layer of dry absorbent cotton.

    • A 20 mm high blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • As soon as the afterflame ceases, the flame is immediately reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

    • It is noted whether any flaming drips ignite the cotton below.[1]

Cone Calorimetry
  • Standard: ISO 5660 / ASTM E1354.

  • Principle: This test measures the heat release rate (HRR) and other combustion properties of a material when exposed to a controlled level of radiant heat. It provides quantitative data on the fire behavior of materials.

  • Apparatus: A cone-shaped radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analyzers (for oxygen, carbon dioxide, and carbon monoxide).

  • Sample Preparation: Samples are typically flat plates (e.g., 100mm x 100mm) with a thickness not exceeding 50mm. The back and edges of the sample are wrapped in aluminum foil. Samples are conditioned at 23 ± 2°C and 50 ± 5% relative humidity to a constant mass.[5]

  • Procedure:

    • The specimen is placed horizontally on the load cell under the cone heater.

    • The specimen is exposed to a specified heat flux (e.g., 35 or 50 kW/m²).

    • The spark igniter is positioned above the sample to ignite the pyrolysis gases.

    • The test continues until flaming ceases or for a predetermined period.

    • Key parameters measured include: time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate, and smoke production rate.[11]

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition characteristics of materials.[12]

  • Apparatus: A thermogravimetric analyzer consisting of a high-precision balance with a sample pan located inside a furnace.

  • Sample Preparation: A small amount of the material (typically 5-10 mg) is placed in the sample pan.

  • Procedure:

    • The sample is heated in the furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting TGA curve plots the percentage of weight loss versus temperature, from which the onset of decomposition, the temperature of maximum weight loss, and the final char yield can be determined.

Experimental Workflow for Performance Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of a new flame retardant.

experimental_workflow cluster_prep 1. Material Preparation cluster_testing 2. Flame Retardancy Testing cluster_analysis 3. Data Analysis & Comparison Formulation Polymer + FR Formulation Processing Melt Blending / Compounding Formulation->Processing Specimen_Prep Specimen Preparation (Molding / Cutting) Processing->Specimen_Prep LOI LOI Test (ASTM D2863) Specimen_Prep->LOI UL94 UL-94 Test Specimen_Prep->UL94 Cone Cone Calorimetry (ISO 5660) Specimen_Prep->Cone TGA TGA Specimen_Prep->TGA Data_Collection Collect Data: LOI, UL-94 Rating, pHRR, THR, Char Yield LOI->Data_Collection UL94->Data_Collection Cone->Data_Collection TGA->Data_Collection Mechanism Analyze Char Residue (SEM, FTIR) TGA->Mechanism Comparison Compare with Control & Alternative FRs Data_Collection->Comparison Report Performance Evaluation Report Comparison->Report Mechanism->Report

Caption: Workflow for Flame Retardant Performance Evaluation.

References

A Comparative Analysis of Phosphonate Ligands in Coordination Chemistry: Properties, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount in the design of metal complexes with desired properties. Phosphonate ligands, characterized by the C-PO(OH)₂ group, have emerged as a versatile class of chelators in coordination chemistry. Their strong binding affinity for a wide range of metal ions, coupled with the tunable steric and electronic properties of the organic backbone, makes them highly valuable in fields ranging from catalysis to medicinal imaging.

This guide provides a comparative overview of different phosphonate ligands, focusing on their coordination behavior, the stability of their metal complexes, and their performance in specific applications. Experimental data is presented to offer a quantitative comparison, and detailed protocols for key synthetic and analytical methods are provided to support further research and development.

Comparative Performance of Phosphonate Ligands

The performance of phosphonate ligands is significantly influenced by their structural features, such as the number of phosphonate groups and the nature of the organic scaffold. Here, we compare the stability of lanthanide complexes with two distinct phosphonate ligands and the relaxivity of gadolinium complexes with different chelators, including a bisphosphonate derivative.

Lanthanide Complex Stability

The stability of metal complexes is a critical parameter, particularly for applications in vivo, such as MRI contrast agents, where the dissociation of the metal ion can be toxic. The stability constants (log K) of metal-ligand complexes are a quantitative measure of their thermodynamic stability. A higher log K value indicates a more stable complex.

A comparative study of two novel phosphonate ligands, L² (based on an ethane-1,2-diamine backbone) and L³ (based on a cyclohexane-1,2-diamine backbone), for the complexation of Gadolinium(III) highlights the influence of the ligand's backbone on complex stability.

LigandMetal Ionlog K
L² (ethane-1,2-diamine backbone)Gd(III)Too high to be determined by direct pH-potentiometric titration
L³ (cyclohexane-1,2-diamine backbone)Gd(III)17.62[1]

The exceptionally high stability constant of the GdL² complex underscores the strong chelation offered by the flexible ethane backbone.[1] In contrast, the more rigid cyclohexane backbone of L³ results in a lower, yet still substantial, stability constant.[1]

Relaxivity of Gd(III) Complexes for MRI

In the context of MRI contrast agents, relaxivity (r₁) is a key performance metric, representing the efficiency of a contrast agent in enhancing the relaxation rate of water protons. Higher relaxivity allows for lower administered doses. The table below compares the relaxivity of Gd(III) complexes with different DOTA-derived ligands, including a bis(phosphonate) monoamide (BPAMD).

Complexr₁ at 20 MHz and 25 °C (s⁻¹mM⁻¹)
Gd-BPAMD (adsorbed on hydroxyapatite)22.1[2]
Gd-BPAPD (adsorbed on hydroxyapatite)11[2]

These results demonstrate the high relaxivity of the bisphosphonate-containing ligand when adsorbed on hydroxyapatite, a model for bone surfaces.[2] This property is particularly advantageous for bone-targeting MRI applications.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of phosphonate ligands and their metal complexes.

Synthesis of Aminophosphonates via Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a versatile one-pot method for the synthesis of α-aminophosphonates.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Dialkyl phosphite (1.0 mmol)

  • Catalyst (e.g., Mg(ClO₄)₂, 10 mol%)

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a solution of the aldehyde or ketone in the chosen solvent, add the amine and the catalyst.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the dialkyl phosphite to the reaction mixture.

  • Continue stirring at the appropriate temperature (which may range from room temperature to reflux, depending on the specific reactants) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-aminophosphonate.

Synthesis of Bisphosphonates

Bisphosphonates are typically synthesized by the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide.

Materials:

  • Carboxylic acid (1.0 mol)

  • Phosphorous acid (2.0-3.0 mol)

  • Phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) (2.0-3.0 mol)

  • Solvent (e.g., methanesulfonic acid)

Procedure:

  • Combine the carboxylic acid and phosphorous acid in the solvent.

  • Heat the mixture to the desired temperature (e.g., 60-80 °C).

  • Slowly add the phosphorus halide to the reaction mixture.

  • Maintain the reaction at the elevated temperature for several hours to days, monitoring the progress by an appropriate analytical technique (e.g., ³¹P NMR).

  • After the reaction is complete, cool the mixture and quench it by carefully adding water or a hydrochloric acid solution.

  • Heat the mixture to hydrolyze the intermediates.

  • The bisphosphonic acid product can then be isolated by crystallization or other purification techniques.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the protonation constants of ligands and the stability constants of their metal complexes.

Equipment and Reagents:

  • Potentiometer with a glass electrode

  • Thermostatted titration vessel

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH or KOH, carbonate-free)

  • Ligand solution of known concentration

  • Metal salt solution of known concentration (e.g., metal perchlorate or chloride)

  • Inert salt solution to maintain constant ionic strength (e.g., KCl or NaClO₄)

Procedure:

  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions to ensure accurate pH measurements.

  • Ligand Protonation Titration:

    • Pipette a known volume of the ligand solution and the inert salt solution into the titration vessel.

    • Add a known amount of standardized strong acid to protonate the ligand fully.

    • Titrate the solution with a standardized strong base, recording the pH or mV reading after each addition of the titrant.

  • Metal-Ligand Titration:

    • Pipette known volumes of the ligand solution, metal salt solution, and inert salt solution into the titration vessel.

    • Add a known amount of standardized strong acid.

    • Titrate with the standardized strong base, recording the pH or mV readings.

  • Data Analysis: The collected titration data (volume of titrant vs. pH) is processed using specialized software (e.g., HYPERQUAD, BEST7). The software refines the values of the protonation and stability constants by minimizing the difference between the experimental and calculated pH values based on a defined chemical model of the species in solution.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of phosphonate ligands and their metal complexes.

  • ¹H NMR: Provides information about the organic backbone of the ligand and can be used to study the coordination environment. In paramagnetic lanthanide complexes, the proton signals can be significantly shifted, providing structural insights.[1]

  • ³¹P NMR: This is a particularly informative technique for phosphonate-containing molecules. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, including protonation state and coordination to a metal ion. For lanthanide complexes, ³¹P NMR can be used to study the number of species in solution and their dynamics.

  • ¹³C NMR: Complements ¹H NMR in elucidating the carbon framework of the ligand.

  • Lanthanide-Induced Shifts (LIS): The paramagnetic nature of many lanthanide ions can be exploited in NMR studies. The shifts induced in the ¹H and ¹³C NMR spectra upon complexation can provide detailed structural information about the complex in solution.

Visualizing Coordination and Experimental Design

Graphical representations are invaluable for understanding the complex relationships in coordination chemistry and for outlining experimental workflows.

Ligand_Structures cluster_aminophosphonate Aminophosphonate Ligand cluster_bisphosphonate Bisphosphonate Ligand A R₁-N(H)-CH(R₂)-PO(OH)₂ B R-C(OH)(PO(OH)₂)₂

Caption: General structures of aminophosphonate and bisphosphonate ligands.

Synthesis_Workflow start Starting Materials (e.g., Amine, Aldehyde, Phosphite) reaction One-Pot Synthesis (e.g., Kabachnik-Fields Reaction) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Phosphonate Ligand characterization->end

Caption: A typical workflow for the synthesis and characterization of a phosphonate ligand.

Stability_Determination prep Prepare Solutions (Ligand, Metal, Acid, Base) titration Potentiometric Titration prep->titration data Collect Titration Data (Volume vs. pH) titration->data analysis Data Analysis with Specialized Software data->analysis result Determine Stability Constants (log K) analysis->result

Caption: Workflow for determining metal-ligand stability constants using potentiometric titration.

References

Validating the Structure of Diisopropyl Phosphonate Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, elucidating the precise structure of novel diisopropyl phosphonate derivatives is a critical step in ensuring their efficacy and safety. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural validation. This guide offers a comparative overview of key 2D NMR experiments—COSY, HSQC, and HMBC—supported by experimental data for the structural characterization of this compound derivatives.

This guide will delve into the practical application of these techniques, providing detailed experimental protocols and clear data presentations to aid in the structural confirmation of these important organophosphorus compounds.

Unambiguous Assignments through 2D NMR Correlation

To illustrate the power of 2D NMR in validating the structure of this compound derivatives, we will use Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate as a representative example. The following tables summarize the key correlations observed in its COSY, HSQC, and HMBC spectra, providing a clear roadmap for structural assignment.

Table 1: Key COSY Correlations for Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate

The Correlation SpectroscopY (COSY) experiment is fundamental for identifying proton-proton (¹H-¹H) spin coupling networks within a molecule. Cross-peaks in a COSY spectrum indicate that two protons are coupled, typically through two or three bonds.

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)Number of Bonds
6.69 (H-5)6.28 (H-4), 4.49 (H-3)3JHH, 4JHH
6.28 (H-4)6.69 (H-5), 4.49 (H-3)3JHH, 3JHH
5.86 (OH)4.49 (H-3)3JHH
4.61/4.60 (H-1/H-1')1.28-1.18 (H-2/H-2')3JHH
4.49 (H-3)6.69 (H-5), 6.28 (H-4), 5.86 (OH)4JHH, 3JHH, 3JHH

Table 2: Key HSQC Correlations for Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. This provides definitive one-bond proton-carbon connectivities.

Proton (δ, ppm)Correlating Carbon (δ, ppm)
7.43-7.39 (H-7)128.8 (C-7)
7.37-7.32 (H-8)128.5 (C-8)
7.28-7.22 (H-9)127.7 (C-9)
6.69 (H-5)133.5 (C-5)
6.28 (H-4)125.9 (C-4)
4.61/4.60 (H-1/H-1')70.8/70.6 (C-1/C-1')
4.49 (H-3)70.3 (C-3)
1.28-1.18 (H-2/H-2')24.3-23.8 (C-2/C-2')

Table 3: Key HMBC Correlations for Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is crucial for assembling the molecular skeleton by connecting fragments identified through COSY and HSQC.

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)Number of Bonds
6.69 (H-5)136.9 (C-6), 127.7 (C-9), 70.3 (C-3)²JCH, ³JCH, ³JCH
6.28 (H-4)136.9 (C-6)³JCH
4.61/4.60 (H-1/H-1')24.3-23.8 (C-2/C-2')²JCH
4.49 (H-3)133.5 (C-5), 125.9 (C-4)²JCH, ²JCH

Experimental Protocols

The following provides a general methodology for acquiring 2D NMR data for this compound derivatives. Instrument parameters may need to be optimized for specific compounds and available equipment.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H-¹H COSY:

    • A standard gradient-selected COSY (gs-COSY) pulse program is used.

    • The spectral width is set to cover all proton signals (e.g., 0-10 ppm).

    • Typically, 256-512 increments in the F1 dimension and 2-4 scans per increment are acquired.

  • ¹H-¹³C HSQC:

    • A standard gradient-selected, sensitivity-enhanced HSQC pulse program is employed.

    • The ¹H spectral width is set as in the COSY experiment. The ¹³C spectral width is set to cover all expected carbon signals (e.g., 0-160 ppm).

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

    • 256-512 increments in the F1 dimension and 4-8 scans per increment are common.

  • ¹H-¹³C HMBC:

    • A standard gradient-selected HMBC pulse program is used.

    • Spectral widths are similar to the HSQC experiment.

    • The long-range coupling constant (ⁿJCH) is optimized for 2-3 bond correlations, typically set to a value between 7-10 Hz.

    • 256-512 increments in the F1 dimension and 8-16 scans per increment are generally required to achieve sufficient signal-to-noise.

Visualizing the Workflow and Structural Connectivity

The following diagrams, generated using Graphviz, illustrate the logical workflow of 2D NMR-based structure validation and the key correlations for our example compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Validation Sample This compound Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube COSY ¹H-¹H COSY NMR_Tube->COSY HSQC ¹H-¹³C HSQC NMR_Tube->HSQC HMBC ¹H-¹³C HMBC NMR_Tube->HMBC Correlations Identify Cross-Peaks (Correlations) COSY->Correlations HSQC->Correlations HMBC->Correlations Fragments Assemble Molecular Fragments Correlations->Fragments Structure Confirm Final Structure Fragments->Structure

Caption: Experimental workflow for 2D NMR analysis.

hmbc_cosy_correlations cluster_structure Key HMBC & COSY Correlations P P=O O1 O P->O1 O2 O P->O2 C3 CH (3) P->C3 C1 CH (1/1') O1->C1 C1_prime CH (1/1') O2->C1_prime C2 CH3 (2/2') C1->C2 C1->C2 C1->C2 C2_prime CH3 (2/2') C1_prime->C2_prime C1_prime->C2_prime C4 CH (4) C3->C4 C3->C4 COSY C5 CH (5) C3->C5 C4->C5 C4->C5 C6 C (6) C4->C6 C5->C6 C5->C6 HMBC Ph Phenyl C6->Ph

Caption: Key HMBC and COSY correlations shown on the molecular backbone.

The Isopropyl Advantage: Benchmarking Diisopropyl Phosphonate in Olefination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the quest for efficient and selective olefination reactions is perpetual. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in carbon-carbon double bond formation, offering significant advantages over the classical Wittig reaction. Within the HWE reagent arsenal, the choice of the phosphonate ester can dramatically influence reaction outcomes. This guide provides a comparative analysis of diisopropyl phosphonate against other common phosphonates, supported by experimental data, to elucidate its specific benefits in olefination reactions.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction. This translates to reactions that can be performed on a wider range of substrates, including ketones, and a more straightforward purification process due to the water-soluble nature of the dialkylphosphate byproduct.[1][2][3] The stereochemical outcome of the HWE reaction is a critical consideration, with the traditional reaction favoring the formation of the thermodynamically more stable (E)-alkene.[1][3] However, the structure of the phosphonate ester provides a handle to modulate this selectivity.

Comparative Performance of Alkyl Phosphonates

The steric and electronic properties of the alkyl groups on the phosphonate ester play a crucial role in both the reactivity and stereoselectivity of the HWE reaction. While dimethyl and diethyl phosphonates are commonly employed, this compound offers distinct advantages in specific applications, particularly concerning stereocontrol.

A study on the Weinreb amide-type Horner-Wadsworth-Emmons reaction provided a direct comparison of the performance of dimethyl, diethyl, and diisopropyl phosphonates. The results, summarized in the table below, highlight the impact of the phosphonate's steric bulk on the reaction yield and selectivity.

Phosphonate ReagentR GroupYield (%)E/Z Ratio
Dimethyl PhosphonateMethyl-Lower selectivity than diethyl
Diethyl PhosphonateEthyl-Higher selectivity than dimethyl
This compoundIsopropyl4198/2
Table 1: Comparison of phosphonates in a Weinreb amide-type HWE reaction. Data sourced from a study on (E)-selective HWE reactions.[4]

The data indicates that while this compound may lead to a lower yield compared to less sterically hindered phosphonates like diethyl phosphonate, it can afford high (E)-selectivity.[4] The reduced yield can be attributed to the increased steric bulk of the isopropyl groups, which raises the activation energy of the reaction.[4]

Conversely, in certain contexts, the steric hindrance of this compound can be leveraged to achieve remarkable stereoselectivity. For instance, in a key step of the total synthesis of the natural product (-)-Bafilomycin A1, the use of this compound under Paterson conditions resulted in a significantly improved (Z,E:E,E)-stereoselectivity of 95:5, compared to a 2:1 ratio when using dimethyl phosphonate.[2] This demonstrates that the choice of phosphonate is highly context-dependent and can be a powerful tool for achieving desired stereochemical outcomes.

The Horner-Wadsworth-Emmons Reaction Mechanism

The generally accepted mechanism for the Horner-Wadsworth-Emmons reaction proceeds through the following key steps:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate, forming a phosphonate carbanion.

  • Nucleophilic Attack: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone.

  • Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered ring intermediate, the oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkyl phosphate salt.

The stereoselectivity of the reaction is largely determined by the relative energies of the diastereomeric transition states leading to the formation of the oxaphosphetane intermediates.

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate R'O \nP=O / R'O--CH2-EWG Carbanion R'O \nP=O / R'O--CH(-)-EWG Phosphonate->Carbanion Deprotonation Carbonyl R'' \n  C=O / H Oxaphosphetane Oxaphosphetane Intermediate Base Base Carbanion->Oxaphosphetane Nucleophilic Attack Alkene R''-CH=CH-EWG Oxaphosphetane->Alkene Elimination Phosphate R'O \nP=O / R'O--O(-)

A simplified diagram of the Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocols

General Procedure for the Horner-Wadsworth-Emmons Reaction

The following is a general protocol for a Horner-Wadsworth-Emmons reaction. Specific conditions such as the choice of base, solvent, and temperature may need to be optimized for a particular substrate.

  • Preparation of the Phosphonate Carbanion: The phosphonate ester is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME)) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to an appropriate temperature (typically ranging from -78 °C to 0 °C). A strong base (e.g., sodium hydride (NaH), n-butyllithium (n-BuLi), lithium diisopropylamide (LDA)) is added dropwise to the solution. The mixture is stirred for a period of time to allow for the complete formation of the phosphonate carbanion.

  • Reaction with the Carbonyl Compound: A solution of the aldehyde or ketone in the same anhydrous solvent is added dropwise to the solution of the phosphonate carbanion at the same low temperature.

  • Reaction Progression and Quenching: The reaction mixture is stirred at the low temperature for a specified time and then allowed to warm to room temperature. The reaction is monitored by a suitable technique (e.g., thin-layer chromatography (TLC)) to determine completion. Once the reaction is complete, it is quenched by the addition of a proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield the desired alkene.

HWE_Workflow start Start prep_carbanion Prepare Phosphonate Carbanion start->prep_carbanion add_carbonyl Add Carbonyl Compound prep_carbanion->add_carbonyl react Reaction Progression (Stirring) add_carbonyl->react quench Quench Reaction react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify end End Product (Alkene) purify->end

A general experimental workflow for the Horner-Wadsworth-Emmons reaction.
Still-Gennari Modification for (Z)-Alkene Synthesis

For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is a powerful tool.[5][6] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonates, in combination with strongly dissociating conditions.[5]

Typical Still-Gennari Protocol:

  • A solution of the aldehyde and the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent is prepared in anhydrous THF.

  • The solution is cooled to -78 °C.

  • A strong, non-coordinating base such as potassium bis(trimethylsilyl)amide (KHMDS) is added, often in the presence of a crown ether like 18-crown-6, to generate the phosphonate carbanion.

  • The reaction is stirred at -78 °C for a specified period before being quenched and worked up as described in the general procedure.

The use of electron-deficient phosphonates in the Still-Gennari modification is thought to accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and the preferential formation of the (Z)-alkene.[5]

Conclusion

This compound presents a valuable alternative to more common phosphonates like dimethyl and diethyl phosphonate in Horner-Wadsworth-Emmons olefination reactions. While its increased steric bulk can sometimes lead to lower yields, it can be a critical reagent for achieving high stereoselectivity, particularly in complex molecular syntheses. The choice of phosphonate ester is a key parameter that can be tuned to control the outcome of the HWE reaction, and a thorough understanding of the steric and electronic effects of these reagents is essential for the modern synthetic chemist. For researchers aiming to synthesize specific stereoisomers, a careful consideration and screening of different phosphonates, including this compound, is highly recommended.

References

Quantitative Analysis of Diisopropyl Phosphonate: A Comparative Guide to qNMR and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring accurate concentration determination of Diisopropyl phosphonate, various analytical techniques are available. This guide provides a detailed comparison of two powerful methods: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS). While qNMR offers a direct, primary method of quantification, GC-MS is a highly sensitive chromatographic technique. This document outlines the experimental protocols for both methods and presents a comparison of their performance characteristics to aid in selecting the most suitable technique for specific analytical needs.

At a Glance: qNMR vs. GC-MS for this compound Analysis

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct measurement based on the proportionality of NMR signal intensity to the number of nuclei.Separation by gas chromatography followed by detection and quantification by mass spectrometry.
Quantification Absolute quantification using an internal standard without the need for a calibration curve for the analyte.Relative quantification requiring a calibration curve with a reference standard of the analyte.
Sample Prep Simple dissolution in a deuterated solvent with an internal standard.May require derivatization and extraction, depending on the sample matrix.
Analysis Time Typically shorter per sample once the instrument is set up.Can be longer due to chromatographic run times.
Specificity High, based on the unique chemical shifts of the nuclei.Very high, based on both retention time and mass-to-charge ratio.
Sensitivity Generally lower than MS-based methods.Very high, with Limits of Detection (LOD) and Quantification (LOQ) often in the sub-µg/mL range.[1]
Linearity Excellent, as the NMR signal is inherently linear with concentration.[2]Excellent over a defined concentration range.[1]
Precision High, with reported relative standard deviations (RSDs) typically below 2%.[3]High, with RSDs also typically low.
Accuracy High, as it is a primary ratio method.[4]High, dependent on the purity of the reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Methodology

qNMR is a primary analytical method that allows for the direct quantification of a substance in a sample by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration.[5][6] For this compound, both ¹H and ³¹P NMR can be utilized, with ³¹P qNMR often being preferred for organophosphorus compounds due to its high natural abundance, wide chemical shift range, and the simplicity of the resulting spectra, which often contain a single, well-resolved signal for the phosphorus-containing analyte.[5][7][8]

Experimental Protocol: ³¹P qNMR of this compound

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a suitable internal standard of known purity (e.g., triphenyl phosphate, phosphonoacetic acid). The internal standard should have a resonance that does not overlap with the analyte signal.[5]

  • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6). Aprotic solvents like DMSO-d6 are often recommended for organophosphorus compounds to avoid potential deuterium exchange.[5][7]

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Nucleus: ³¹P

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. To ensure accurate quantification, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[8]

  • Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay must be used to ensure complete relaxation of both the analyte and internal standard phosphorus nuclei before the next pulse. This is typically set to 5-7 times the longest T1 relaxation time of the signals of interest.

  • Acquisition Time (aq): A sufficiently long acquisition time should be used to ensure high digital resolution.

  • Number of Scans (ns): An adequate number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for good precision).

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

3. Data Processing and Quantification:

  • Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the S/N ratio.

  • Fourier transform the Free Induction Decay (FID).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signal of this compound and the signal of the internal standard.

  • The concentration of this compound is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / V) * Pstd

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of nuclei giving rise to the signal (1 for the ³¹P signal)

    • M = Molar mass

    • m = mass

    • V = Volume of the solvent

    • P = Purity of the standard

Logical Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve nmr_acq Acquire 31P NMR Spectrum (Inverse-gated decoupling) dissolve->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for qNMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly sensitive and selective method for the quantification of volatile and semi-volatile compounds like this compound. The following protocol is based on a validated method for the closely related compound, Di-isopropyl methylphosphonate (DIMP), and is expected to be readily adaptable for this compound.[1]

Experimental Protocol: GC-MS of this compound

1. Sample Preparation and Calibration Standards:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate).

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the analyte and remove interfering substances.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be added to all standards and samples to correct for variations in injection volume and matrix effects.

2. GC-MS Instrument Conditions:

  • Gas Chromatograph:

    • Column: A nonpolar or semi-polar capillary column is typically used (e.g., a 5% phenyl-methylpolysiloxane phase, such as a TG-5SilMS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Inlet: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.

    • Inlet Temperature: Typically set around 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 60°C), hold for a short period, and then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode as it offers significantly higher sensitivity and selectivity. Specific ions characteristic of this compound would be monitored.

    • Transfer Line Temperature: Typically set to be similar to the final oven temperature to prevent condensation of the analyte.

3. Data Analysis and Quantification:

  • Identify the this compound peak in the chromatogram based on its retention time and the presence of the selected characteristic ions.

  • Integrate the peak area of the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Pathway for GC-MS Analysis

GCMS_Pathway start Sample/Standard Preparation injection GC Injection (Splitless) start->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (SIM Mode) ionization->detection quantification Quantification (Calibration Curve) detection->quantification

Caption: Signal and data flow in the GC-MS analysis of this compound.

Conclusion

Both qNMR and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis.

  • qNMR is the method of choice when absolute quantification without the need for an analyte-specific certified reference material is required. Its simple sample preparation and the direct nature of the measurement make it highly efficient, especially for purity assessments and the analysis of relatively pure samples.

  • GC-MS is superior when very high sensitivity is needed, for instance, in trace analysis or when dealing with complex sample matrices. While it requires a calibration curve and potentially more extensive sample preparation, its selectivity and low limits of detection are unparalleled for many applications.

For laboratories equipped with both instruments, a common workflow might involve using qNMR to certify the purity of a this compound standard, which is then used to create calibration curves for routine, high-throughput analysis by GC-MS. This approach leverages the strengths of both techniques to ensure the highest quality and confidence in the analytical results.

References

Elucidating Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of chemical reactions is paramount. Isotopic labeling stands out as a powerful and definitive technique for tracing the journey of atoms from reactants to products, thereby illuminating complex reaction mechanisms.[1][2] Diisopropyl phosphonate, a key reagent in organophosphorus chemistry, frequently serves as a precursor in the synthesis of various bioactive compounds and materials. This guide provides a comparative analysis of how isotopic labeling studies using this compound can elucidate reaction mechanisms, comparing its application in the classic Pudovik reaction with alternative C-P bond formation strategies.

Performance Comparison: Pudovik Reaction vs. C-P Cross-Coupling

The formation of a carbon-phosphorus bond is a cornerstone of organophosphorus chemistry. Two prominent methods to achieve this are the Pudovik reaction and transition-metal-catalyzed C-P cross-coupling reactions (e.g., the Tavs reaction). While both yield phosphonates, their mechanisms are fundamentally different. Isotopic labeling can be strategically employed to verify the proposed pathway for each.

The Pudovik reaction involves the base-catalyzed addition of the P-H bond of a dialkyl phosphonate, such as this compound, across a carbonyl group.[3][4] In contrast, the Tavs reaction typically involves the coupling of an aryl halide with a trialkyl phosphite, catalyzed by a transition metal like Nickel or Palladium.[5]

A hypothetical comparison of how isotopic labeling would be used to probe these two mechanisms is outlined below.

FeaturePudovik Reaction StudyTavs Reaction Study (Alternative)
Labeled Reagent 1. This compound (deuterated at P-H) 2. Carbonyl compound (¹⁸O-labeled)1. Triisopropyl phosphite (¹³C-labeled isopropyl groups) 2. Aryl bromide (¹³C-labeled at C-Br)
Mechanistic Question Does the hydrogen from the P-H bond transfer directly to the carbonyl oxygen? Is the carbonyl oxygen retained in the final product's hydroxyl group?Does the reaction proceed via oxidative addition/reductive elimination? Is the aryl group transferred intact to the phosphorus atom?
Expected Outcome 1. Deuterium is found on the hydroxyl group of the α-hydroxyphosphonate product. 2. The ¹⁸O label is retained in the hydroxyl group.1. ¹³C label remains on the ester portion of the final arylphosphonate. 2. ¹³C-labeled aryl group is directly attached to phosphorus.
Primary Analytical Tools Mass Spectrometry (for mass shift), ¹H/²H NMR, ³¹P NMR, IR SpectroscopyMass Spectrometry, ¹³C NMR, ³¹P NMR

Spectroscopic Data for Identification

Accurate characterization of reactants and products is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Compound¹H NMR (CDCl₃) δ [ppm]¹³C NMR (CDCl₃) δ [ppm]³¹P NMR (CDCl₃) δ [ppm]Reference
This compound6.80 (d, J = 687.7 Hz, 1H), 4.70 (m, 2H), 1.33 (dd, 12H)70.8 (d), 24.0 (d), 23.8 (d)4.63 - 4.92[6][7]
Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate7.43-7.22 (m, 5H), 6.69 (ddd, 1H), 6.28 (ddd, 1H), 5.86 (dd, 1H), 4.66-4.54 (m, 2H), 4.49 (dddd, 1H)136.9-127.7 (aromatic/alkene C's), 70.8 (d), 70.6 (d)20.2[3][4]
Tetraisopropyl pyridine-2,6-diylbis(phosphonate)8.05 (ddd, 2H), 7.88 (ddd, 1H), 4.85 (dq, 4H), 1.38 (dd, 12H), 1.32 (dd, 12H)153.59 (dd), 135.45 (t), 128.83 (dd), 71.53 (d), 23.56, 23.327.42[7]
Solvent for this compound was d₆-DMSO.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for a hypothetical isotopic labeling study of the Pudovik reaction.

Protocol 1: Synthesis of Deuterated this compound (D-DIP)

This protocol outlines the synthesis of this compound labeled with deuterium at the phosphorus-bound hydrogen position.

  • Materials : this compound, Deuterium Oxide (D₂O), anhydrous Potassium Carbonate (K₂CO₃), anhydrous Diethyl Ether.

  • Procedure :

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).

    • Add a catalytic amount of anhydrous K₂CO₃ (0.1 eq).

    • Add D₂O (1.5 eq) dropwise with stirring.

    • Stir the mixture at room temperature for 12 hours to allow for H/D exchange.

    • Extract the mixture with anhydrous diethyl ether (3 x 20 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Confirm the incorporation of deuterium via ³¹P NMR (disappearance of the large P-H coupling) and IR spectroscopy (appearance of a P-D stretching band).

Protocol 2: Isotopic Labeling Study of the Pudovik Reaction

This protocol uses the synthesized D-DIP to investigate the mechanism of its addition to trans-cinnamaldehyde.

  • Materials : Deuterated this compound (D-DIP), trans-cinnamaldehyde, Triethylamine (TEA).

  • Procedure :

    • In a clean, dry vial, mix D-DIP (1.0 eq) and trans-cinnamaldehyde (1.0 eq).

    • Add triethylamine (1.1 eq) to the mixture.

    • Stir the reaction at 75 °C for 10 hours.[3]

    • Cool the solution to room temperature to allow the product to precipitate.

    • Collect the solid product by filtration and wash with ice-cold toluene.

    • Dry the product in vacuo.

  • Analysis :

    • Mass Spectrometry : Obtain a high-resolution mass spectrum. The molecular ion peak should show an increase of 1 mass unit compared to the product formed with non-deuterated this compound, confirming deuterium incorporation.

    • ¹H NMR : Analyze the proton NMR spectrum. The signal corresponding to the hydroxyl proton (e.g., at δ 5.86 ppm in d₆-DMSO) should be significantly diminished or absent, indicating the deuterium is at this position.[3]

    • ²H NMR : Obtain a deuterium NMR spectrum to confirm the presence of a signal corresponding to the O-D group.

    • IR Spectroscopy : Look for the characteristic O-D stretching frequency (approx. 2500 cm⁻¹) and the absence of a strong O-H stretch (approx. 3300 cm⁻¹).

Visualizations: Mechanisms and Workflows

Diagrams are essential for visualizing complex relationships and processes.

Pudovik_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DIP Diisopropyl Phosphonate Phosphite_Anion Phosphite Anion DIP->Phosphite_Anion Deprotonation Protonated_Base Protonated Base (BH+) Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Base Base (B) Base->Phosphite_Anion Phosphite_Anion->Alkoxide Nucleophilic Attack Product α-Hydroxyphosphonate Alkoxide->Product Protonation Protonated_Base->Product

Caption: Generalized mechanism of the base-catalyzed Pudovik reaction.

Isotopic_Labeling_Workflow Start Start: this compound (P-H) Step1 H/D Exchange (D₂O, cat. Base) Start->Step1 Labeled_Reagent Deuterated Reagent (P-D) Step1->Labeled_Reagent Step2 Pudovik Reaction (Aldehyde, Base) Labeled_Reagent->Step2 Labeled_Product α-Deuteroxyphosphonate (O-D) Step2->Labeled_Product Analysis Analysis Labeled_Product->Analysis MS Mass Spectrometry (Confirm M+1) Analysis->MS NMR ¹H/²H NMR (Locate D) Analysis->NMR IR IR Spectroscopy (Confirm O-D stretch) Analysis->IR Conclusion Conclusion: P-H proton transfers to Oxygen MS->Conclusion NMR->Conclusion IR->Conclusion

Caption: Experimental workflow for a deuterium labeling study.

Mechanism_Comparison cluster_Pudovik Pudovik Reaction cluster_Tavs Tavs Reaction (Alternative) p1 This compound (P-H Bond) p2 Nucleophilic addition of P⁻ to C=O bond p1->p2 Key Step t1 Aryl Halide + Trialkyl Phosphite t2 Oxidative Addition of Ar-X to Ni(0) catalyst t1->t2 Key Step Title Comparison of Key Mechanistic Steps

Caption: Logical comparison of key C-P bond formation steps.

References

Safety Operating Guide

Personal protective equipment for handling Diisopropyl phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for handling Diisopropyl phosphonate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and minimizing laboratory hazards.

Health Hazard Summary

This compound is classified as a hazardous chemical, and it is crucial to understand its potential health effects.[1][2] It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] The substance is also moisture-sensitive and has a strong, unpleasant odor (stench).[1][2][4]

Table 1: Hazard Identification for this compound

Hazard TypeClassificationDescription
Acute Oral Toxicity Category 4Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][5]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1][2][5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2][5]
Chronic Health Effects Evidence SuggestsRepeated or long-term exposure may produce cumulative health effects.[3] Chronic exposure may lead to blood abnormalities.[4]

Personal Protective Equipment (PPE) Protocol

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE required. The following table summarizes the recommended PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeMinimum RequirementRecommended for Splash/Spill
Eye/Face Protection Safety glasses with side shields.Chemical safety goggles and a face shield.[6]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, PVC).[3]Double-gloving may be appropriate. Contaminated gloves should be replaced immediately.[3]
Body Protection Laboratory coat.Chemical-resistant apron (e.g., PVC) and overalls.[3]
Respiratory Protection Not required under normal use with adequate ventilation.[1]An approved respirator is required if ventilation is inadequate or if there is a risk of overexposure.[3][7]

Standard Operating Procedure for Handling this compound

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

G start Start: Prepare for Handling assess 1. Conduct Risk Assessment start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe ventilation 3. Ensure Adequate Ventilation (e.g., Chemical Fume Hood) ppe->ventilation prepare 4. Prepare Work Area (Clear of incompatible materials) ventilation->prepare handle 5. Handle this compound (Avoid inhalation and contact) prepare->handle use 6. Perform Experimental Work handle->use cleanup 7. Decontaminate Work Area (Use soap and water) use->cleanup waste 8. Segregate Waste (Contaminated PPE, solutions) cleanup->waste dispose 9. Dispose of Waste Properly (Follow institutional guidelines) waste->dispose end End: Procedure Complete dispose->end

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Preparation : Always work in a well-ventilated area, such as a chemical fume hood.[4][8] Ensure that an eyewash station and safety shower are readily accessible.[1][4]

  • Handling : Avoid all personal contact, including inhalation of vapors.[3] Do not allow clothing wet with the material to remain in contact with the skin.[3]

  • Storage : Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[3][4][8] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][8]

  • After Handling : Wash hands and any exposed skin thoroughly after handling.[4][8] Remove and launder contaminated clothing before reuse.[4][8]

Emergency and Spill Response Plan

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

G spill Spill Detected evacuate 1. Evacuate Immediate Area (Move upwind if possible) spill->evacuate alert 2. Alert Colleagues and Supervisor evacuate->alert ppe 3. Don Enhanced PPE (Respirator, chemical suit if necessary) alert->ppe contain 4. Contain the Spill (Use inert absorbent material) ppe->contain cleanup 5. Clean Up Spill (Collect absorbent material into a sealed container) contain->cleanup decontaminate 6. Decontaminate Spill Area cleanup->decontaminate dispose 7. Dispose of Waste (As hazardous chemical waste) decontaminate->dispose report 8. Report the Incident dispose->report end End: Spill Secured report->end

Caption: Spill Response Workflow for this compound.

Spill Cleanup Protocol:

  • Minor Spills : For small spills, remove all ignition sources.[3] Absorb the spill with an inert, non-combustible material such as sand, dry lime, or soda ash.[4][8] Place the absorbed material into a suitable, closed container for disposal.[2][8]

  • Major Spills : For large spills, evacuate the area immediately and alert emergency responders.[3] Only personnel with appropriate training and PPE should attempt to clean up a major spill.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][4] Seek immediate medical attention.[4]

  • Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin with soap and plenty of water.[1][2] Get medical attention if irritation develops.[1]

  • Inhalation : Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[4] Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious.[4] Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.[3]

G start Waste Generation collect 1. Collect Waste (Liquid waste, contaminated solids) start->collect segregate 2. Segregate Waste (Keep separate from other chemical waste streams if required) collect->segregate container 3. Use Approved Waste Container (Properly sealed and labeled) segregate->container label 4. Label Container Clearly ('Hazardous Waste', chemical name, date) container->label store 5. Store Temporarily in a Safe Location (Designated satellite accumulation area) label->store request 6. Request Waste Pickup (Contact Environmental Health & Safety) store->request end End: Waste Disposed request->end

Caption: Waste Disposal Workflow for this compound.

Disposal Procedures:

  • Waste Collection : Collect all this compound waste, including contaminated consumables (e.g., gloves, paper towels), into a designated and clearly labeled hazardous waste container.[5]

  • Container Management : Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated area.[4][8]

  • Disposal : Do not dispose of this compound down the drain.[3] Arrange for pickup and disposal by a licensed chemical waste disposal company or your institution's environmental health and safety department.[2][5] Waste codes should be assigned by the user based on the application for which the product was used.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropyl phosphonate
Reactant of Route 2
Diisopropyl phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.